Product packaging for (3,5-Diethoxyphenyl)methanol(Cat. No.:CAS No. 198623-56-2)

(3,5-Diethoxyphenyl)methanol

Cat. No.: B176365
CAS No.: 198623-56-2
M. Wt: 196.24 g/mol
InChI Key: YNXRSVKMHZMSOA-UHFFFAOYSA-N
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Description

(3,5-Diethoxyphenyl)methanol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O3 B176365 (3,5-Diethoxyphenyl)methanol CAS No. 198623-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-diethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-7,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXRSVKMHZMSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409017
Record name (3,5-diethoxyphenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198623-56-2
Record name (3,5-diethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3,5-Diethoxyphenyl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of (3,5-Diethoxyphenyl)methanol for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, information for structurally similar compounds is referenced where applicable to provide a foundational understanding.

Chemical Properties and Structure

This compound is an aromatic alcohol characterized by a benzene ring substituted with two ethoxy groups at positions 3 and 5, and a hydroxymethyl group at position 1.

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₆O₃[1][2][3]
Molecular Weight 196.24 g/mol [1][3]
Monoisotopic Mass 196.10994 Da[2]
Appearance Not specified (likely a solid or oil)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Predicted XlogP 1.7[2]
CAS Number 198623-56-2[1]

Structure:

The chemical structure of this compound consists of a central benzene ring. The ethoxy groups are electron-donating, which influences the reactivity of the aromatic ring and the properties of the benzylic alcohol.

Figure 1: Chemical structure of this compound.

Spectroscopic Data

Mass Spectrometry: Predicted collision cross-section values for various adducts have been calculated.[2] For instance, the [M+H]⁺ ion is predicted to have an m/z of 197.11722.[2]

NMR Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the ethoxy groups (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons).

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments in the molecule, including the aromatic carbons, the carbon of the hydroxymethyl group, and the carbons of the ethoxy groups.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.[5] C-H stretching vibrations for the aromatic ring and the alkyl chains would appear around 2850-3100 cm⁻¹.[5] Characteristic C-O stretching bands for the ether and alcohol groups would be observed in the fingerprint region (1000-1300 cm⁻¹).[5]

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not available in published literature. However, a general and plausible synthetic route would involve the reduction of a suitable precursor such as 3,5-diethoxybenzaldehyde or a 3,5-diethoxybenzoic acid derivative.

Proposed Synthesis: Reduction of 3,5-Diethoxybenzaldehyde

This method is analogous to the synthesis of similar benzyl alcohol derivatives.

Reaction: 3,5-Diethoxybenzaldehyde + NaBH₄ → this compound

Materials:

  • 3,5-Diethoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol (as solvent)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Deionized water

  • Hydrochloric acid (dilute, for workup)

Procedure:

  • Dissolution: Dissolve 3,5-diethoxybenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water or dilute hydrochloric acid.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

G cluster_0 Synthesis Workflow start Start: 3,5-Diethoxybenzaldehyde dissolve Dissolve in Methanol/Ethanol start->dissolve cool Cool to 0-5 °C dissolve->cool reduce Add NaBH₄ cool->reduce monitor Monitor via TLC reduce->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product evaporate->purify end End: this compound purify->end

Figure 2: Generalized workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the broader class of hydroxy- and alkoxy-substituted benzyl derivatives has been evaluated for use as flavoring agents.[6][7] Some benzyl alcohol derivatives have been investigated for their antimicrobial properties.[8]

Given the structural motifs, potential areas of investigation for this compound could include:

  • Antioxidant activity: The presence of electron-donating ethoxy groups might confer some antioxidant properties.

  • Enzyme inhibition: The molecule could be screened against various enzymes, as many small aromatic compounds exhibit inhibitory activities.

  • Antimicrobial effects: As with other benzyl alcohol derivatives, it could be tested for activity against bacteria and fungi.[8]

It is important to note that any potential biological activity is purely speculative at this point and would require experimental validation. The toxicological profile of this specific compound has not been established.

Conclusion

This compound is a chemical compound for which there is a significant lack of publicly available experimental data. This guide has summarized the known properties and provided a plausible, though unvalidated, synthetic route. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties to assess its potential for applications in research and drug development.

References

An In-depth Technical Guide to the Synthesis of (3,5-Diethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to (3,5-Diethoxyphenyl)methanol, a valuable building block in organic synthesis. The described methodology starts from the readily available 3,5-dihydroxybenzoic acid and proceeds through a three-step sequence involving esterification, etherification, and reduction. This document furnishes detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to facilitate its application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in three key stages. The initial step involves the protection of the carboxylic acid functionality of 3,5-dihydroxybenzoic acid via Fischer esterification to yield ethyl 3,5-dihydroxybenzoate. This is followed by a Williamson ether synthesis, where the two phenolic hydroxyl groups are converted to their corresponding ethyl ethers using an ethylating agent in the presence of a suitable base, affording ethyl 3,5-diethoxybenzoate. The final step is the reduction of the ester group to the primary alcohol, this compound, using a powerful reducing agent such as lithium aluminum hydride.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Step 1: Esterification cluster_intermediate2 Step 2: Etherification cluster_product Step 3: Reduction 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid Ethyl 3,5-Dihydroxybenzoate Ethyl 3,5-Dihydroxybenzoate 3,5-Dihydroxybenzoic Acid->Ethyl 3,5-Dihydroxybenzoate Ethanol, H₂SO₄ Ethyl 3,5-Diethoxybenzoate Ethyl 3,5-Diethoxybenzoate Ethyl 3,5-Dihydroxybenzoate->Ethyl 3,5-Diethoxybenzoate Ethyl Iodide, K₂CO₃ This compound This compound Ethyl 3,5-Diethoxybenzoate->this compound 1. LiAlH₄ 2. H₂O workup

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3,5-Dihydroxybenzoate

This procedure outlines the Fischer esterification of 3,5-dihydroxybenzoic acid.

Materials:

  • 3,5-Dihydroxybenzoic acid (α-resorcylic acid)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dihydroxybenzoic acid in absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for approximately 20 hours.[1]

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Pour the residue into water and extract the aqueous phase with diethyl ether.

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3,5-dihydroxybenzoate. The product can be further purified by recrystallization.

Step 2: Synthesis of Ethyl 3,5-Diethoxybenzoate

This step involves the ethylation of the phenolic hydroxyl groups via a Williamson ether synthesis.

Materials:

  • Ethyl 3,5-dihydroxybenzoate

  • Anhydrous potassium carbonate

  • Ethyl iodide

  • Acetone

Procedure:

  • To a solution of ethyl 3,5-dihydroxybenzoate in acetone, add anhydrous potassium carbonate.

  • Add ethyl iodide dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for a duration sufficient to ensure complete reaction (monitoring by TLC is recommended). A similar methylation reaction is reported to proceed overnight.[2]

  • After cooling, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3,5-diethoxybenzoate. Purification can be achieved through column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the reduction of the ester to the target primary alcohol.

Materials:

  • Ethyl 3,5-diethoxybenzoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Water

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere.[3]

  • Cool the suspension in an ice bath.

  • Slowly add a solution of ethyl 3,5-diethoxybenzoate in anhydrous diethyl ether to the LiAlH₄ suspension.[3]

  • After the addition is complete, allow the reaction to stir at room temperature, followed by a period of reflux to ensure complete reduction (monitoring by TLC is advised). For a similar reduction of methyl 3,5-dimethoxybenzoate, a reflux time of 3 hours is reported.[3]

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water.

  • Perform an aqueous workup, which may include the addition of a dilute acid or base to facilitate the separation of the organic and aqueous layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be purified by column chromatography or distillation under reduced pressure.

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Etherification cluster_step3 Step 3: Reduction s1_react Dissolve 3,5-Dihydroxybenzoic Acid in Ethanol s1_reflux Add H₂SO₄ and Reflux s1_react->s1_reflux s1_workup Workup and Extraction s1_reflux->s1_workup s1_product Ethyl 3,5-Dihydroxybenzoate s1_workup->s1_product s2_react Dissolve Ester in Acetone with K₂CO₃ s1_product->s2_react s2_reflux Add Ethyl Iodide and Reflux s2_react->s2_reflux s2_workup Filtration and Concentration s2_reflux->s2_workup s2_product Ethyl 3,5-Diethoxybenzoate s2_workup->s2_product s3_react Prepare LiAlH₄ Suspension in Ether s2_product->s3_react s3_add Add Ester Solution Dropwise s3_react->s3_add s3_reflux Reflux Reaction Mixture s3_add->s3_reflux s3_quench Quench with Water s3_reflux->s3_quench s3_workup Aqueous Workup and Extraction s3_quench->s3_workup s3_product This compound s3_workup->s3_product

References

CAS number and molecular weight of (3,5-Diethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a summary of the available technical data for the chemical compound (3,5-Diethoxyphenyl)methanol. While basic chemical identifiers are readily available, a comprehensive review of scientific literature and chemical databases reveals a significant lack of published research on its biological activity, associated signaling pathways, or specific experimental applications in drug development. Therefore, this guide is limited to the fundamental physicochemical properties of the compound.

Chemical Identity and Properties

This compound is a substituted aromatic alcohol. Its core structure consists of a benzene ring with two ethyl ether groups and a hydroxymethyl group attached at positions 3, 5, and 1, respectively.

Quantitative Data Summary

The primary molecular and identifying information for this compound is summarized in the table below. This data is compiled from various chemical supplier and database sources.

PropertyValueCitations
CAS Number 198623-56-2[1][2][3][4]
Molecular Weight 196.24 g/mol [4]
196.2429 g/mol [2]
196.244 g/mol [1]
Molecular Formula C₁₁H₁₆O₃[1][2][4]

Synthesis and Experimental Data

Detailed, peer-reviewed experimental protocols for the synthesis or application of this compound are not widely available in the public domain. Chemical suppliers may possess proprietary synthesis methods. Analytical data such as NMR and HPLC for purity assessment are often available upon request from the supplier.

Biological Activity and Signaling Pathways

A thorough search of scientific literature reveals no published studies on the biological activity of this compound. Consequently, there is no information available regarding its mechanism of action, potential therapeutic targets, or any associated signaling pathways. The compound appears to be primarily a chemical intermediate with no documented role in drug development or biological research at this time.

Logical Workflow for Compound Characterization

Given the absence of biological data, a logical workflow for a researcher interested in this compound would focus on initial characterization and screening. The following diagram illustrates a hypothetical workflow for investigating a novel chemical entity like this compound.

Fig. 1: Hypothetical workflow for novel compound investigation.

Conclusion

This compound is a chemical compound with well-defined physical properties but a notable absence of biological or pharmacological data in the current scientific literature. For researchers in drug development, this compound represents an unexplored chemical space. Any investigation into its potential biological effects would need to begin with fundamental in vitro screening to establish a baseline of activity, as outlined in the hypothetical workflow. Without such foundational research, discussions of experimental protocols and signaling pathways remain speculative.

References

Spectroscopic Characterization of (3,5-Diethoxyphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic data for (3,5-Diethoxyphenyl)methanol, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the interpretation of the spectra, grounded in fundamental principles and supported by data from analogous compounds, to provide a robust framework for the structural elucidation of this molecule.

Molecular Structure and Overview

This compound is an aromatic alcohol characterized by a benzene ring substituted with two ethoxy groups at the meta positions and a hydroxymethyl group. This substitution pattern dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity and purity of the compound in research and manufacturing settings.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the benzylic methylene protons, the ethoxy groups, and the hydroxyl proton. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.45d2HH-2, H-6 (Aromatic)
~6.35t1HH-4 (Aromatic)
~4.60s2H-CH₂OH (Benzylic)
~4.00q4H-OCH₂CH₃ (Ethoxy)
~2.10s (broad)1H-OH (Hydroxyl)
~1.40t6H-OCH₂CH₃ (Ethoxy)

Interpretation:

  • Aromatic Protons (H-2, H-6, and H-4): The protons on the aromatic ring are expected to appear in the upfield region of the aromatic range (typically 6.5-8.0 ppm) due to the electron-donating effect of the two ethoxy groups.[1][2] The two equivalent protons at positions 2 and 6 (H-2, H-6) are predicted to appear as a doublet, coupled to the proton at position 4. The H-4 proton is expected to be a triplet, coupled to the two equivalent H-2 and H-6 protons.

  • Benzylic Protons (-CH₂OH): The two protons of the methylene group attached to the aromatic ring are chemically equivalent and are expected to appear as a singlet around 4.60 ppm.[3]

  • Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.

  • Ethoxy Protons (-OCH₂CH₃): The two ethoxy groups are equivalent due to the symmetry of the molecule. The four methylene protons are expected to appear as a quartet due to coupling with the adjacent methyl protons. The six methyl protons will appear as a triplet, coupled to the methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~160C-3, C-5 (Aromatic)
~144C-1 (Aromatic)
~105C-2, C-6 (Aromatic)
~100C-4 (Aromatic)
~65-CH₂OH (Benzylic)
~63-OCH₂CH₃ (Ethoxy)
~15-OCH₂CH₃ (Ethoxy)

Interpretation:

  • Aromatic Carbons: The carbons attached to the electron-donating ethoxy groups (C-3 and C-5) are expected to be the most downfield of the aromatic signals.[1][4] The carbon bearing the hydroxymethyl group (C-1) will also be significantly downfield. The other aromatic carbons (C-2, C-6, and C-4) will appear at higher field strengths.

  • Benzylic and Ethoxy Carbons: The benzylic carbon (-CH₂OH) and the methylene carbons of the ethoxy groups (-OCH₂CH₃) are expected in the 60-70 ppm range. The methyl carbons of the ethoxy groups will be the most upfield signal.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3550-3200Strong, BroadO-HStretch
3100-3000MediumC-H (Aromatic)Stretch
2980-2850MediumC-H (Aliphatic)Stretch
1600-1585MediumC=C (Aromatic)Stretch
1500-1400MediumC=C (Aromatic)Stretch
1250-1000StrongC-OStretch

Interpretation:

  • O-H Stretch: A strong, broad absorption band in the region of 3550-3200 cm⁻¹ is the most characteristic feature of an alcohol, arising from the O-H stretching vibration.[6][7][8] The broadening is due to hydrogen bonding.[8]

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methylene groups are found just below 3000 cm⁻¹.[3][9]

  • C=C Aromatic Stretches: The presence of the aromatic ring will give rise to characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[3]

  • C-O Stretches: Strong absorptions in the 1250-1000 cm⁻¹ region are expected for the C-O stretching vibrations of the alcohol and the two aryl ether linkages.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a common technique.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Ion
196[M]⁺˙ (Molecular Ion)
179[M - OH]⁺
167[M - C₂H₅]⁺
139[M - C₂H₅O - CO]⁺
121Tropylium-like ion
91Tropylium ion
77Phenyl cation

Interpretation of Fragmentation Pathways:

The molecular ion peak ([M]⁺˙) is expected at m/z 196. The fragmentation of benzyl alcohol derivatives is well-documented and typically involves the loss of substituents from the benzylic position and rearrangements.[10][11][12]

fragmentation M This compound [C11H16O3]⁺˙ m/z = 196 F1 [M - OH]⁺ m/z = 179 M->F1 - OH F2 [M - C2H5]⁺ m/z = 167 M->F2 - C2H5 F3 [M - C2H5O - CO]⁺ m/z = 139 F2->F3 - CO F4 Tropylium-like ion m/z = 121 F3->F4 - H2O

Figure 2. Proposed mass spectrometry fragmentation pathway.

A primary fragmentation pathway involves the loss of a hydroxyl radical to form a stable benzylic cation at m/z 179. Another likely fragmentation is the loss of an ethyl radical from one of the ethoxy groups, resulting in an ion at m/z 167. Subsequent loss of carbon monoxide (CO) from this fragment could lead to the ion at m/z 139.[11] Rearrangements can lead to the formation of stable tropylium-like ions.

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

Synthesis of this compound

A common synthetic route to this compound is the reduction of 3,5-diethoxybenzaldehyde.

synthesis start 3,5-Diethoxybenzaldehyde product This compound start->product Reduction reagent NaBH4, Methanol

Figure 3. Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3,5-diethoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add water to quench the excess NaBH₄.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of TMS as an internal standard.[13]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy:

  • Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the compound from any impurities.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically with an electron ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum, scanning a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

References

The Versatility of (3,5-Diethoxyphenyl)methanol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Diethoxyphenyl)methanol and its derivatives are emerging as valuable tools in organic chemistry, primarily serving as advanced protecting groups for a variety of functional moieties. The presence of two electron-donating ethoxy groups at the meta positions of the benzyl ring significantly influences the reactivity and cleavage conditions of the corresponding protecting group, offering a nuanced alternative to more common benzyl-type protecting groups. This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its role in the protection of alcohols, carboxylic acids, and phosphates. Detailed experimental protocols, supported by quantitative data from analogous systems, are presented to facilitate its practical implementation in complex synthetic strategies.

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and selectivities. Benzyl ethers are a cornerstone of hydroxyl group protection due to their general stability. However, the need for more tailored deprotection conditions has led to the development of substituted benzyl ethers. The introduction of electron-donating groups on the aromatic ring, such as methoxy or ethoxy moieties, renders these protecting groups susceptible to cleavage under milder oxidative or acidic conditions than the parent benzyl group.

This compound, a close analog of the well-studied (3,5-dimethoxyphenyl)methanol, offers the potential for fine-tuning these properties. The (3,5-diethoxyphenyl)methyl (DEPM) group is anticipated to exhibit enhanced acid lability and susceptibility to oxidative cleavage compared to the p-methoxybenzyl (PMB) group, providing chemists with a valuable tool for orthogonal protection strategies in the synthesis of complex molecules, including pharmaceuticals and natural products.

Physicochemical Properties and Synthesis

This compound is a commercially available reagent. Key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 198623-56-2
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Appearance Not specified (typically a solid or oil)
Solubility Soluble in common organic solvents

The synthesis of this compound can be readily achieved from commercially available 3,5-dihydroxybenzoic acid. A typical synthetic route involves a two-step process: etherification of the phenolic hydroxyl groups followed by reduction of the carboxylic acid.

Synthesis_of_3_5_Diethoxyphenyl_methanol cluster_synthesis Synthesis of this compound start 3,5-Dihydroxybenzoic acid intermediate1 3,5-Diethoxybenzoic acid start->intermediate1 1. Et₂SO₄, K₂CO₃ 2. H₃O⁺ intermediate2 This compound intermediate1->intermediate2 LiAlH₄, THF

Figure 1: Synthetic pathway to this compound.

Applications in Protecting Group Chemistry

The primary application of this compound is in the formation of the (3,5-diethoxyphenyl)methyl (DEPM) protecting group for various functional groups.

Protection of Alcohols

The DEPM group serves as an effective protecting group for alcohols. The protection reaction typically proceeds via a Williamson ether synthesis, where the alcohol is deprotonated with a base, and the resulting alkoxide is treated with a (3,5-diethoxyphenyl)methyl halide (e.g., chloride or bromide).

Alcohol_Protection cluster_protection Protection of Alcohols alcohol R-OH depm_ether R-O-DEPM alcohol->depm_ether Protection reagents 1. Base (e.g., NaH) 2. DEPM-Cl

Figure 2: General scheme for the protection of alcohols as DEPM ethers.

Experimental Protocol: General Procedure for the Protection of a Primary Alcohol with (3,5-Diethoxyphenyl)methyl Chloride (DEPM-Cl)

This protocol is adapted from procedures for the analogous 3,5-dimethoxybenzyl protecting group.

  • Preparation: To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon) at 0 °C, a solution of the primary alcohol (1.0 eq.) in anhydrous DMF is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases (typically 30-60 minutes). The mixture is then cooled back to 0 °C.

  • Addition of DEPM-Cl: A solution of (3,5-diethoxyphenyl)methyl chloride (1.1 eq.) in anhydrous DMF is added to the reaction mixture.

  • Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired DEPM-protected alcohol.

Substrate (Analogous System)BaseSolventTime (h)Yield (%)
Benzyl alcoholNaHDMF12>95
1-HexanolNaHTHF692
CyclohexylmethanolKHDMF890

Table 1: Representative yields for the protection of primary alcohols with analogous 3,5-dimethoxybenzyl chloride.

Deprotection of DEPM Ethers

The key advantage of the DEPM protecting group is its facile cleavage under mild conditions, providing orthogonality with other protecting groups.

The electron-rich nature of the DEPM group makes it highly susceptible to oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is highly chemoselective and proceeds under neutral conditions.[1][2]

Oxidative_Deprotection cluster_deprotection Oxidative Deprotection depm_ether R-O-DEPM alcohol R-OH depm_ether->alcohol Cleavage reagents DDQ, CH₂Cl₂/H₂O

Figure 3: Oxidative cleavage of DEPM ethers using DDQ.

Experimental Protocol: General Procedure for the Deprotection of a DEPM-Protected Alcohol using DDQ

This protocol is based on established methods for the cleavage of dimethoxybenzyl ethers.[1]

  • Preparation: The DEPM-protected alcohol (1.0 eq.) is dissolved in a mixture of dichloromethane (DCM) and water (typically 18:1 v/v).

  • Reaction: The solution is cooled to 0 °C in an ice bath. DDQ (1.2 eq.) is added portion-wise to the stirred solution. The reaction mixture typically turns dark upon addition.

  • Monitoring: The reaction is allowed to warm to room temperature and stirred for 1-4 hours. The progress is monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is transferred to a separatory funnel and extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography to yield the deprotected alcohol.

Substrate (Analogous System)DDQ (eq.)SolventTime (h)Yield (%)
DMB-protected Benzyl alcohol1.2CH₂Cl₂/H₂O (18:1)195
DMB-protected 1-Hexanol1.2CH₂Cl₂/H₂O (18:1)1.593
DMB-protected Cholesterol1.5CH₂Cl₂/H₂O (10:1)388

Table 2: Representative yields for the DDQ-mediated deprotection of analogous 3,4-dimethoxybenzyl ethers.[1]

The DEPM group can also be removed under mild acidic conditions, for instance, with trifluoroacetic acid (TFA). The electron-donating ethoxy groups stabilize the benzylic carbocation intermediate, facilitating cleavage.[3][4]

Acidic_Deprotection cluster_deprotection Acidic Deprotection depm_ether R-O-DEPM alcohol R-OH depm_ether->alcohol Cleavage reagents TFA, DCM, Scavenger

Figure 4: Acidic cleavage of DEPM ethers using TFA.

Experimental Protocol: General Procedure for the Deprotection of a DEPM-Protected Alcohol using TFA

This protocol is adapted from procedures for the cleavage of dimethoxybenzyl ethers.[3]

  • Preparation: The DEPM-protected alcohol (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM). A carbocation scavenger, such as triisopropylsilane (2-5 eq.) or anisole (5-10 eq.), is added to the solution.

  • Reaction: The reaction mixture is cooled to 0 °C in an ice bath. Trifluoroacetic acid (TFA) is added dropwise to the desired concentration (typically 10-50% v/v).

  • Monitoring: The reaction is stirred at 0 °C or allowed to warm to room temperature, with progress monitored by TLC.

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted three times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

Substrate (Analogous System)TFA Conc. (v/v)ScavengerTime (h)Yield (%)
DMB-protected Phenol20%1,3-Dimethoxybenzene192
DMB-protected Amine50%Triisopropylsilane0.595
DMB-protected Thiol10%Anisole289

Table 3: Representative yields for the TFA-mediated deprotection of analogous 2,4-dimethoxybenzyl protected substrates.[3][4]

Protection of Carboxylic Acids and Phosphates

The (3,5-diethoxyphenyl)methyl group is also a promising candidate for the protection of carboxylic acids and phosphates, forming the corresponding DEPM esters. These esters are expected to be cleavable under similar oxidative and acidic conditions as the ethers. The development of photolabile protecting groups is an active area of research, and the 3,5-dialkoxybenzyl scaffold is a known chromophore that can be engineered for photolytic cleavage.[5][6] Further investigation into the photophysical properties of DEPM-protected species is warranted.

Conclusion

This compound provides access to the (3,5-diethoxyphenyl)methyl (DEPM) protecting group, a versatile tool for the protection of hydroxyl and other functional groups in organic synthesis. The electron-rich nature of the DEPM group allows for its facile removal under mild oxidative or acidic conditions, offering orthogonality to a wide range of other protecting groups. The detailed experimental protocols, based on well-established procedures for analogous systems, provided in this guide serve as a practical starting point for the implementation of this valuable protecting group strategy in the synthesis of complex organic molecules. The potential for photolytic cleavage further expands the utility of this protecting group, making it a subject of interest for future research and development in synthetic and medicinal chemistry.

References

Safety and Handling of (3,5-Diethoxyphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling precautions for (3,5-Diethoxyphenyl)methanol based on general chemical safety principles and data for structurally related compounds. No specific toxicological data for this compound was found in the public domain. A comprehensive risk assessment should be conducted before handling this compound, including experimental determination of its specific safety profile.

Introduction

This compound is an aromatic alcohol with potential applications in organic synthesis and drug discovery. As with any chemical substance, understanding its potential hazards and implementing appropriate safety measures is paramount to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides an in-depth overview of the recommended safety and handling precautions, emergency procedures, and waste disposal guidelines for this compound.

Hazard Identification and Classification

The specific hazards of this compound have not been fully characterized. However, based on its chemical structure as an aromatic alcohol, it should be handled with care, assuming potential for skin and eye irritation, and possible toxicity if ingested or inhaled. The safety data for related compounds, such as methanol and other substituted benzyl alcohols, suggests that this compound may be harmful.

Physical and Chemical Properties

A summary of the known physical and chemical properties for this compound is provided in the table below. For comparison, data for related compounds are also included.

PropertyThis compoundBenzyl AlcoholMethanol
CAS Number 198623-56-2[1]100-51-667-56-1
Molecular Formula C11H16O3[1]C7H8OCH4O
Molecular Weight 196.24 g/mol [1]108.14 g/mol 32.04 g/mol
Appearance Not specifiedColorless liquidColorless liquid
Boiling Point Not specified205 °C64.7 °C
Flash Point Not specified93 °C11 °C
Solubility Soluble in water.[2]Slightly soluble in waterMiscible with water
Storage Sealed in dry, 2-8°C.[1]Store in a cool, dry, well-ventilated area away from incompatible substances.Store in a cool, dry, well-ventilated area away from incompatible substances.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure to this compound. The following diagram illustrates the decision-making process for selecting PPE.

PPE_Selection start Start: Assess Task task Handling this compound start->task splash_risk Potential for Splash? task->splash_risk inhalation_risk Potential for Inhalation of Vapors/Aerosols? task->inhalation_risk goggles Wear Chemical Splash Goggles splash_risk->goggles Yes lab_coat Wear Standard Lab Coat splash_risk->lab_coat No gloves Wear Nitrile or Neoprene Gloves inhalation_risk->gloves No fume_hood Work in a Certified Chemical Fume Hood inhalation_risk->fume_hood Yes face_shield Wear Face Shield (in addition to goggles) goggles->face_shield High Risk goggles->lab_coat chem_apron Wear Chemical-Resistant Apron (over lab coat) lab_coat->chem_apron Large Quantities lab_coat->gloves chem_apron->gloves fume_hood->gloves respirator Consider Respirator (requires training and fit-testing) fume_hood->respirator High Volatility or Aerosol Generation

Caption: PPE Selection Workflow for Handling this compound.

Safe Handling and Storage

Handling
  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Use appropriate, chemical-resistant gloves (e.g., nitrile or neoprene) and safety glasses or goggles.[3] A lab coat should be worn at all times.

  • Prevent the formation of aerosols.

  • Ground all equipment when transferring large quantities to prevent static discharge.[2]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[3]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.

  • Follow all local regulations for the storage of chemical reagents.

Emergency Procedures

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If ingested: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A workflow for responding to a chemical spill is outlined below.

Spill_Response spill Chemical Spill Occurs assess Assess the Spill (Size, Location, Hazards) spill->assess minor_spill Minor Spill assess->minor_spill Manageable by lab personnel major_spill Major Spill assess->major_spill Large volume, highly hazardous, or personnel are not trained alert Alert others in the immediate area minor_spill->alert evacuate Evacuate the area major_spill->evacuate ppe Don appropriate PPE alert->ppe contain Contain the spill with absorbent material ppe->contain cleanup Clean up the spill using a spill kit contain->cleanup dispose Dispose of waste in a sealed, labeled container cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate report Report the incident to the supervisor decontaminate->report call_emergency Call emergency services evacuate->call_emergency call_emergency->report

References

A Technical Guide to (3,5-Diethoxyphenyl)methanol: Commercial Availability, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3,5-Diethoxyphenyl)methanol, a valuable chemical intermediate for research and development in the pharmaceutical and chemical industries. This document details its commercial availability, outlines potential synthetic and analytical protocols, and explores its prospective applications based on the bioactivity of structurally related compounds.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities. Below is a summary of suppliers and their product specifications.

SupplierCatalog NumberPurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
007ChemicalsS2007P265097%250 mg, 1 g198623-56-2C₁₁H₁₆O₃196.24
BLD PharmBD141093≥95%Inquire198623-56-2C₁₁H₁₆O₃196.24
AppchemAJ08197InquireInquire198623-56-2C₁₁H₁₆O₃196.24
Sunway PharmCB5032397%1 g, 5 g, 10 g198623-56-2C₁₁H₁₆O₃196.24

Procurement Workflow:

The following diagram illustrates a typical workflow for procuring this compound for research purposes.

Procurement Workflow for this compound A Identify Requirement: This compound B Search Supplier Databases (e.g., PubChem, eMolecules) A->B C Select Supplier Based on: - Purity - Quantity - Price - Lead Time B->C D Request Quotation C->D E Generate Purchase Order D->E F Supplier Processing and Shipment E->F G Receive and Log Chemical F->G H Perform Quality Control Checks G->H

Caption: A flowchart outlining the key steps in the procurement of this compound.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are not extensively documented, the broader class of dialkoxybenzene and substituted benzyl alcohol derivatives has shown significant potential in medicinal chemistry. Structurally related compounds, such as 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), exhibit potent antioxidant and anti-inflammatory properties.[1][2] These compounds can act as radical scavengers and may modulate cellular signaling pathways related to oxidative stress.[1][2]

For instance, DHMBA has been shown to interact with the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.[3] Furthermore, derivatives of p-hydroxybenzyl alcohol have been investigated for their neuroprotective effects. Given these precedents, this compound represents a promising scaffold for the development of novel therapeutic agents, particularly in areas related to oxidative stress-mediated diseases.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and quality control of this compound, adapted from standard organic chemistry procedures.

Synthesis of this compound

A common and effective method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzoic acid or aldehyde. An alternative approach involves a Grignard reaction.

Method 1: Reduction of 3,5-Diethoxybenzoic Acid

This protocol describes the reduction of 3,5-diethoxybenzoic acid using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).

Materials:

  • 3,5-Diethoxybenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, suspend 3,5-diethoxybenzoic acid in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ in THF to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water.

  • Filter the resulting precipitate and wash with THF.

  • Combine the filtrate and washes, and remove the THF under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Quality Control and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Quality Control Workflow:

The following diagram illustrates a general workflow for the quality control of a synthesized chemical compound.

Quality Control Workflow for this compound cluster_D Structural Confirmation A Synthesized Product B Initial Purity Assessment (TLC) A->B C Purification (e.g., Column Chromatography) B->C D Structural Confirmation C->D E Purity and Identity Verification F Final Product Approval E->F D1 NMR Spectroscopy (¹H and ¹³C) D1->E D2 Mass Spectrometry (MS) D2->E D3 FTIR Spectroscopy D3->E

References

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Phenylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted phenylmethanols. Phenylmethanol, also commonly known as benzyl alcohol, and its derivatives are significant structural motifs in numerous pharmaceuticals and biologically active compounds. A precise and unambiguous naming system is therefore crucial for effective scientific communication and drug development. This document outlines the systematic rules for naming these compounds, supported by illustrative examples, relevant physicochemical data, and a generalized experimental protocol for their synthesis.

Core Principles of IUPAC Nomenclature for Phenylmethanols

The IUPAC system provides a systematic set of rules to name organic compounds. For substituted phenylmethanols, the nomenclature is based on identifying the parent structure and then locating and naming the substituents on the phenyl ring.

1.1. The Parent Hydride: Phenylmethanol

The fundamental structure is phenylmethanol.[1] According to IUPAC, this is the preferred name over the common name, benzyl alcohol. The structure consists of a phenyl group (-C₆H₅) attached to a methanol group (-CH₂OH).

1.2. Numbering the Phenyl Ring

The carbon atom of the phenyl ring attached to the hydroxymethyl (-CH₂OH) group is designated as carbon 1 (C1). The remaining carbons of the ring are then numbered from 2 to 6 to give the substituents the lowest possible locants.

1.3. Priority of Functional Groups

When the molecule contains other functional groups, the priority of these groups determines the suffix of the name. The alcohol group (-OH) has a specific priority in the IUPAC system. If a higher priority group, such as a carboxylic acid (-COOH), is present, the alcohol group is named as a "hydroxy" substituent. However, in the case of substituted phenylmethanols where the hydroxymethyl group is the principal functional group, the "-ol" suffix of methanol is used.

1.4. Naming Substituents

Substituents on the phenyl ring are indicated by prefixes and are listed in alphabetical order. The position of each substituent is denoted by its corresponding number on the ring. Standard IUPAC names for substituents are used (e.g., -Br is bromo, -NO₂ is nitro, -CH₃ is methyl).

Step-by-Step Guide to Naming Substituted Phenylmethanols

The following logical workflow can be applied to systematically name any substituted phenylmethanol:

  • Identify the Parent Structure : Recognize the core structure as phenylmethanol.

  • Identify and Name all Substituents : List all the groups attached to the phenyl ring.

  • Number the Phenyl Ring : Assign C1 to the carbon bearing the -CH₂OH group and number the ring to give the substituents the lowest possible locants.

  • Alphabetize the Substituents : Arrange the names of the substituents in alphabetical order.

  • Assemble the Full IUPAC Name : Combine the components in the following order: (locant)-(substituent name)phenylmethanol. For multiple substituents, they are listed alphabetically with their corresponding locants.

Diagram of IUPAC Naming Workflow for Substituted Phenylmethanols

IUPAC_Naming_Workflow start Start with the Substituted Phenylmethanol Structure identify_parent Identify the Parent: Phenylmethanol start->identify_parent identify_substituents Identify and Name all Substituents on the Phenyl Ring identify_parent->identify_substituents number_ring Number the Ring: C1 is attached to -CH2OH Lowest locants for substituents identify_substituents->number_ring alphabetize Alphabetize Substituents number_ring->alphabetize assemble_name Assemble the Full Name: (Locant)-(Substituent)phenylmethanol alphabetize->assemble_name end_node Final IUPAC Name assemble_name->end_node

Caption: A flowchart illustrating the systematic process for determining the IUPAC name of a substituted phenylmethanol.

Examples of IUPAC Nomenclature for Substituted Phenylmethanols:

  • (4-Methylphenyl)methanol : A methyl group is at the C4 position.

  • (2-Bromo-4-methylphenyl)methanol : A bromo group is at C2 and a methyl group is at C4. "Bromo" comes before "methyl" alphabetically.[2]

  • (2,4-Dinitrophenyl)methanol : Two nitro groups are at the C2 and C4 positions. The prefix "di" is used to indicate two identical substituents.

  • (4-Amino-2-nitrophenyl)methanol : An amino group is at C4 and a nitro group is at C2. "Amino" comes before "nitro" alphabetically.

  • (4-Carboxy-2-nitrophenyl)methanol : In this case, the carboxylic acid group has higher priority than the alcohol. Therefore, the compound is named as a benzoic acid derivative: 4-(hydroxymethyl)-3-nitrobenzoic acid .

Physicochemical Data of Substituted Phenylmethanols

The nature and position of substituents on the phenyl ring significantly influence the physicochemical properties of phenylmethanols, such as acidity (pKa), melting point, and boiling point. The following table summarizes these properties for a selection of substituted phenylmethanols.

IUPAC NameSubstituent(s)Melting Point (°C)Boiling Point (°C)pKa
PhenylmethanolH-15.2205.315.40
(4-Methylphenyl)methanol4-CH₃61-62217-
(4-Methoxyphenyl)methanol4-OCH₃25-26259-
(4-Chlorophenyl)methanol4-Cl70-72235-
(4-Bromophenyl)methanol4-Br74-77254-
(4-Nitrophenyl)methanol4-NO₂93-95185 (12 mmHg)-
(3-Nitrophenyl)methanol3-NO₂26-32175-180 (3 mmHg)-
(2-Nitrophenyl)methanol2-NO₂71-74165 (10 mmHg)-

Note: Data is compiled from various sources. Boiling points at reduced pressures are indicated where applicable.

Generalized Experimental Protocol for the Synthesis of Substituted Phenylmethanols

Substituted phenylmethanols can be synthesized through various methods, with the reduction of the corresponding substituted benzaldehydes or benzoic acid derivatives being a common and effective route. Another approach involves the modification of a pre-existing substituted phenylmethanol. Below is a generalized protocol for the synthesis of a halo-substituted phenylmethanol from the corresponding substituted toluene.

4.1. Synthesis of (2-Bromo-4-methylphenyl)methanol

This protocol involves the bromination of p-cresol (4-methylphenol) followed by the reduction of the resulting aldehyde.

Step 1: Bromination of 4-methylphenol to 2-bromo-4-methylphenol [1][3][4][5]

  • Materials : 4-methylphenol (p-cresol), a suitable solvent (e.g., chlorobenzene, dichloromethane), and a brominating agent (e.g., bromine, N-bromosuccinimide).

  • Procedure :

    • Dissolve 1 mole of 4-methylphenol in the chosen solvent in a reaction flask equipped with a stirrer and a dropping funnel. The reaction is typically carried out at room temperature.

    • Slowly add 1 to 1.1 moles of the brominating agent to the solution with constant stirring. The reaction is exothermic, and the temperature should be monitored.

    • After the addition is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

    • The hydrogen halide byproduct (HBr) can be removed by bubbling a stream of dry air through the solution until the pH is between 5 and 7.

    • The solvent is then removed by distillation. The crude 2-bromo-4-methylphenol can be purified by vacuum distillation.

Step 2: Conversion of 2-bromo-4-methylphenol to 2-bromo-4-methylbenzaldehyde (Not detailed here, but would typically involve oxidation)

Step 3: Reduction of 2-bromo-4-methylbenzaldehyde to (2-bromo-4-methylphenyl)methanol

  • Materials : 2-bromo-4-methylbenzaldehyde, a reducing agent (e.g., sodium borohydride), and a suitable solvent (e.g., ethanol, methanol).

  • Procedure :

    • Dissolve the 2-bromo-4-methylbenzaldehyde in the chosen alcohol solvent in a reaction flask.

    • Cool the solution in an ice bath.

    • Slowly add the sodium borohydride in small portions with stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for a few hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude (2-bromo-4-methylphenyl)methanol.

    • The product can be further purified by recrystallization or column chromatography.

Diagram of a General Synthesis Workflow

Synthesis_Workflow start Starting Material (e.g., Substituted Toluene) step1 Step 1: Functional Group Interconversion (e.g., Oxidation) to Benzaldehyde Derivative start->step1 step2 Step 2: Reduction of Aldehyde/Carboxylic Acid (e.g., with NaBH4) step1->step2 workup Reaction Workup (Quenching, Extraction) step2->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: Substituted Phenylmethanol purification->product

Caption: A generalized workflow for the synthesis of a substituted phenylmethanol from a corresponding toluene derivative.

Conclusion

A thorough understanding and correct application of IUPAC nomenclature for substituted phenylmethanols are indispensable for professionals in chemistry and drug development. This guide provides the foundational rules, a systematic approach to naming, and practical information to aid in the unambiguous identification and synthesis of these important compounds. The provided data and protocols serve as a valuable resource for researchers working with this class of molecules.

References

Methodological & Application

Synthesis of (3,5-Diethoxyphenyl)methanol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of (3,5-Diethoxyphenyl)methanol, a valuable building block in the development of pharmaceutical agents and other fine chemicals. The synthesis is achieved through the reduction of 3,5-Diethoxybenzaldehyde using sodium borohydride, a mild and efficient reducing agent. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

This compound is an aromatic alcohol that serves as a key intermediate in the synthesis of a variety of organic molecules. Its structural motif is of interest in medicinal chemistry for the preparation of compounds with potential therapeutic activities. The protocol herein describes a straightforward and reliable method for the preparation of this alcohol from its corresponding aldehyde, 3,5-Diethoxybenzaldehyde, via a sodium borohydride reduction. This method is characterized by its simplicity, high yield, and the use of readily available and relatively safe reagents, making it suitable for standard organic chemistry laboratories.

Overall Reaction

The synthesis of this compound is accomplished by the reduction of the aldehyde functional group of 3,5-Diethoxybenzaldehyde. Sodium borohydride (NaBH₄) in a protic solvent such as methanol (MeOH) serves as the reducing agent, selectively converting the aldehyde to a primary alcohol.

Reaction Scheme:

Data Presentation

The following table summarizes the key reagents and their quantitative data for the synthesis of this compound.

Reagent/ProductCAS NumberMolecular FormulaMolecular Weight ( g/mol )Molar Amount (mmol)Quantity Used
3,5-Diethoxybenzaldehyde120355-79-5C₁₁H₁₄O₃194.2310.01.94 g
Sodium Borohydride (NaBH₄)16940-66-2BH₄Na37.8315.00.57 g
Methanol (MeOH)67-56-1CH₄O32.04-20 mL
Deionized Water (H₂O)7732-18-5H₂O18.02-30 mL
1 M Hydrochloric Acid (HCl)7647-01-0HCl36.46-As needed
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11-~60 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04-As needed
This compound198623-56-2C₁₁H₁₆O₃196.24-~1.9 g (Theo.)

Experimental Protocol

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.94 g (10.0 mmol) of 3,5-Diethoxybenzaldehyde in 20 mL of methanol.

  • Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Place the flask in an ice-water bath to cool the solution to 0-5 °C.

2. Reduction:

  • While maintaining the temperature at 0-5 °C, slowly add 0.57 g (15.0 mmol) of sodium borohydride to the stirred solution in small portions over a period of 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

  • After the complete addition of sodium borohydride, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate = 7:3).

3. Work-up:

  • Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the evolution of gas ceases and the pH of the solution is approximately neutral (pH ~7).

  • Remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.

  • To the resulting aqueous residue, add 30 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash them with brine (saturated NaCl solution, 1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

4. Isolation and Purification:

  • Filter off the drying agent (anhydrous sodium sulfate).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a pale yellow oil or solid.

  • If necessary, the crude product can be further purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

5. Characterization:

  • The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow node_start Start node_reagents Dissolve 3,5-Diethoxybenzaldehyde in Methanol node_start->node_reagents node_cooling Cool to 0-5 °C node_reagents->node_cooling node_reduction Add NaBH₄ (Reduction) node_cooling->node_reduction node_stirring Stir at Room Temp. node_reduction->node_stirring node_quench Quench with HCl node_stirring->node_quench node_evaporation Evaporate Methanol node_quench->node_evaporation node_extraction Aqueous Work-up & Extraction with EtOAc node_evaporation->node_extraction node_drying Dry over Na₂SO₄ node_extraction->node_drying node_isolation Filter & Evaporate (Isolation) node_drying->node_isolation node_purification Purification (Column Chromatography) node_isolation->node_purification node_end Final Product: This compound node_purification->node_end

Caption: Workflow for the synthesis of this compound.

Application Note: High-Purity Isolation of (3,5-Diethoxyphenyl)methanol using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (3,5-Diethoxyphenyl)methanol is a benzyl alcohol derivative that serves as a building block in the synthesis of various organic molecules.[1][2] Following its synthesis, purification is essential to remove unreacted starting materials, byproducts, and other impurities. Flash column chromatography is a highly effective and widely used technique for the purification of moderately polar organic compounds like aryl alcohols.[3][4] This method utilizes a stationary phase, typically silica gel, and a mobile phase (eluent) to separate components of a mixture based on their differential adsorption and polarity.[5][6] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation Column chromatography separates molecules based on their polarity.[3] The stationary phase, silica gel, is highly polar.[5] As the mobile phase flows through the column, compounds in the mixture engage in a continuous process of adsorption to the stationary phase and dissolution into the mobile phase.[5]

  • Non-polar compounds: Have a weak affinity for the polar silica gel and spend more time in the mobile phase, thus eluting from the column first.

  • Polar compounds: Adsorb more strongly to the silica gel.[6] A more polar eluent is required to displace them and move them down the column.

This compound, containing a polar hydroxyl group, will adhere to the silica gel more strongly than non-polar impurities but less strongly than highly polar byproducts. The elution order generally follows: non-polar impurities < This compound < highly polar impurities.[5] The optimal mobile phase composition is determined beforehand using Thin-Layer Chromatography (TLC) to ensure efficient separation.[3][7]

Experimental Protocol

This protocol details the purification of this compound from a crude reaction mixture. The key steps involve selecting an appropriate solvent system via TLC, packing the column, running the separation, and isolating the final product.

Materials and Equipment

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • n-Hexane (or Heptane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane (optional, for sample loading)

  • Glass chromatography column with stopcock

  • Separatory funnel or solvent reservoir

  • Air or nitrogen supply with flow controller (for flash chromatography)

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Fraction collection tubes or flasks

  • Rotary evaporator

  • Standard laboratory glassware

Step 1: Thin-Layer Chromatography (TLC) for Eluent Optimization

Before packing the column, it is critical to identify a solvent system that provides good separation.

  • Prepare Samples: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate). Prepare a dilute solution of a pure standard, if available.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the standard (if used) onto the baseline of a TLC plate.

  • Develop the Plate: Test various ratios of ethyl acetate (EtOAc) in hexanes (e.g., 10:90, 20:80, 30:70 v/v). Place the plate in a TLC chamber containing the chosen solvent system.[8]

  • Analyze: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Select Optimal System: The ideal solvent system should place the target compound, this compound, at a Retention Factor (Rf) of approximately 0.25-0.35, with clear separation from major impurities.[3][5]

Step 2: Column Preparation (Wet Packing)
  • Select Column Size: Choose a column with an appropriate diameter and length for the amount of crude material. A silica gel-to-crude product weight ratio of 30:1 to 50:1 is recommended for good separation.[5]

  • Prepare Slurry: In a beaker, mix the calculated amount of silica gel with the initial, low-polarity eluent (e.g., 5% EtOAc in hexanes) to form a consistent slurry.[7]

  • Pack the Column: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.[5] Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[9]

  • Equilibrate: Add more eluent and use positive pressure to push several column volumes through the packed silica until the bed is stable and equilibrated. Do not let the top of the silica bed run dry.[6]

Step 3: Sample Preparation and Loading (Dry Loading)

Dry loading is often superior to liquid loading as it can improve the resolution of the separation.

  • Dissolve Crude Product: Dissolve the crude this compound in a minimal volume of a volatile solvent like dichloromethane or ethyl acetate.

  • Adsorb onto Silica: Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to the solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load the Column: Carefully add the silica-adsorbed sample as a thin, even layer on top of the packed column bed. Gently place a thin layer of sand or glass wool over the sample to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the column. Apply gentle air or nitrogen pressure to achieve a steady flow rate (for flash chromatography, this is typically a drop rate of several drops per second).[7]

  • Gradient Elution (Optional but Recommended): Start with the low-polarity solvent system determined by TLC (e.g., 10% EtOAc in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% EtOAc) to elute the more polar this compound.[10]

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.[6]

Step 5: Fraction Analysis and Product Isolation
  • Monitor Fractions by TLC: Spot every few fractions onto a TLC plate. Develop the plate using the same solvent system as the column elution (or a slightly more polar one to speed up the process).[7]

  • Identify Pure Fractions: Visualize the TLC plate under a UV lamp. Identify and group the fractions that contain only the pure desired product.

  • Combine and Evaporate: Combine the pure fractions into a round-bottomed flask. Remove the solvent using a rotary evaporator to yield the purified this compound.[7]

  • Final Drying: Place the product under a high vacuum to remove any residual solvent. Determine the final weight and calculate the percent recovery. Confirm purity using analytical methods like NMR or HPLC.

Data Presentation

The following table summarizes the quantitative parameters for a representative purification of 1.0 g of crude this compound.

ParameterValueNotes
Starting Material
Crude Product Mass1.0 gAssumed starting quantity.
Stationary Phase
AdsorbentSilica Gel (230-400 mesh)Standard for purifying polar compounds.
Mass of Silica Gel40 gA 40:1 ratio of silica to crude material is used.[5]
Column Diameter3 cmApproximate size for this scale.
Packed Bed Height~15 cmVaries based on packing density.
Mobile Phase (Eluent)
Initial Eluent10% EtOAc in HexanesUsed for column equilibration and initial elution.
Final Eluent30% EtOAc in HexanesPolarity is increased to elute the product.
Total Solvent Volume~600 - 800 mLVaries based on separation efficiency.
Results
Typical Recovery75-90%Dependent on the purity of the crude material.
Final Purity>98%As determined by NMR or HPLC analysis.

Visual Workflow

The following diagram illustrates the logical steps of the purification protocol.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Find Eluent, Rf ~0.3) Pack 2. Pack Column (Silica Gel Slurry) Load 3. Dry Load Sample (Crude + Silica) Elute 4. Elute with Solvent Gradient (Increase Polarity) Load->Elute Collect 5. Collect Fractions Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Evap 8. Evaporate Solvent Product Pure this compound

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Multi-Step Synthesis of Bioactive Stilbenoids Using (3,5-Diethoxyphenyl)methanol as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3,5-Diethoxyphenyl)methanol is a versatile and readily accessible precursor for the synthesis of a variety of bioactive molecules, particularly stilbenoids and their analogues. The 3,5-diethoxy substitution pattern is a key feature in many compounds exhibiting significant pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed application notes and experimental protocols for a multi-step synthesis of a representative stilbenoid, (E)-3,5-diethoxy-4'-methoxystilbene, starting from this compound. The outlined synthetic strategy involves the oxidation of the precursor to the corresponding aldehyde, followed by a Wittig reaction to construct the stilbene backbone.

Synthetic Strategy Overview

The multi-step synthesis involves two key transformations:

  • Oxidation: The benzylic alcohol, this compound, is oxidized to the corresponding aldehyde, 3,5-diethoxybenzaldehyde. This aldehyde is a crucial intermediate for the subsequent olefination step.

  • Wittig Reaction: The synthesized 3,5-diethoxybenzaldehyde is then reacted with a phosphonium ylide, generated in situ from 4-methoxybenzyltriphenylphosphonium chloride, to yield the target stilbene, (E)-3,5-diethoxy-4'-methoxystilbene. The Wittig reaction is a robust and widely used method for the stereoselective synthesis of alkenes.

Experimental Protocols

Step 1: Oxidation of this compound to 3,5-Diethoxybenzaldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde using pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this transformation.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celite®

  • Diethyl ether

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Short path distillation apparatus (optional, for purification)

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (5 mL per mmol of alcohol) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Upon completion of the reaction (disappearance of the starting material spot on TLC), dilute the reaction mixture with diethyl ether.

  • Pass the mixture through a short column of silica gel topped with a layer of Celite® to filter out the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 3,5-diethoxybenzaldehyde.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by short path distillation under reduced pressure.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Reaction Time 2-4 hours
Reaction Temperature Room Temperature
Purification Method Column Chromatography / Distillation
Step 2: Wittig Reaction for the Synthesis of (E)-3,5-Diethoxy-4'-methoxystilbene

This protocol details the synthesis of the target stilbene via the Wittig reaction between 3,5-diethoxybenzaldehyde and the ylide generated from 4-methoxybenzyltriphenylphosphonium chloride.

Materials:

  • 3,5-Diethoxybenzaldehyde (from Step 1)

  • 4-Methoxybenzyltriphenylphosphonium chloride

  • Sodium methoxide (NaOMe) or other strong base (e.g., n-butyllithium)

  • Anhydrous methanol or tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere apparatus (e.g., nitrogen or argon balloon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend 4-methoxybenzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as sodium methoxide (1.1 equivalents) or n-butyllithium, dropwise to the suspension. The formation of the deep orange or red color of the ylide will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Dissolve 3,5-diethoxybenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude (E)-3,5-diethoxy-4'-methoxystilbene by column chromatography on silica gel using a hexane:ethyl acetate solvent system.

Quantitative Data:

ParameterValue
Typical Yield 70-85% (predominantly E-isomer)
Reaction Time 12-16 hours
Reaction Temperature Room Temperature
Purification Method Column Chromatography

Visualizations

Experimental Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Wittig Reaction Start This compound Oxidation PCC, DCM Room Temperature, 2-4h Start->Oxidation Oxidation Intermediate 3,5-Diethoxybenzaldehyde Oxidation->Intermediate Wittig Wittig Reaction Room Temperature, 12-16h Intermediate->Wittig Reactant for Step 2 Ylide_Prep 4-Methoxybenzyltriphenylphosphonium chloride + Strong Base (e.g., NaOMe), THF Ylide_Prep->Wittig Ylide Formation Product (E)-3,5-Diethoxy-4'-methoxystilbene Wittig->Product

Caption: Multi-step synthesis workflow from this compound.

Logical Relationship of Key Components

G Precursor This compound Aldehyde 3,5-Diethoxybenzaldehyde Precursor->Aldehyde Oxidation Stilbene (E)-3,5-Diethoxy-4'-methoxystilbene (Bioactive Product) Aldehyde->Stilbene Wittig Reaction Ylide 4-Methoxybenzylide triphenylphosphorane Ylide->Stilbene Wittig Reaction

Caption: Key intermediates and reactions in the stilbene synthesis.

Signaling Pathway Relevance

The synthesized stilbenoid, (E)-3,5-diethoxy-4'-methoxystilbene, is an analogue of resveratrol, a well-known natural compound with a wide range of biological activities. Resveratrol is known to modulate several signaling pathways implicated in inflammation, cancer, and aging. One of the key pathways influenced by resveratrol and its analogues is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in the inflammatory response.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Gene_Expression Induces Stilbenoid (E)-3,5-Diethoxy-4'-methoxystilbene Stilbenoid->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by stilbenoids.

Conclusion

This compound serves as an excellent starting material for the efficient, multi-step synthesis of bioactive stilbenoids. The protocols provided herein offer a reliable and scalable approach for researchers in drug discovery and medicinal chemistry to access these valuable compounds. The straightforward oxidation and subsequent Wittig reaction allow for modular synthesis, where variations in the phosphonium salt can lead to a diverse library of stilbene analogues for structure-activity relationship (SAR) studies. The potential for these compounds to modulate key signaling pathways, such as NF-κB, underscores their therapeutic potential and the importance of efficient synthetic routes to facilitate further investigation.

Application Notes and Protocols: Reactions of the Hydroxyl Group in (3,5-Diethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key chemical transformations involving the hydroxyl group of (3,5-Diethoxyphenyl)methanol. This versatile building block is of interest in medicinal chemistry and materials science due to the electronic properties conferred by the two ether linkages on the phenyl ring. The following protocols are based on established reactions for benzylic alcohols and structurally similar compounds.

Esterification Reactions

The hydroxyl group of this compound can be readily converted to an ester functional group through several established methods. Esterification is a fundamental transformation in drug development for modifying the pharmacokinetic properties of a molecule, such as solubility and membrane permeability.

Fischer-Speier Esterification

This acid-catalyzed condensation reaction is a classic and cost-effective method for synthesizing esters from an alcohol and a carboxylic acid.

Table 1: Fischer-Speier Esterification of this compound

ParameterValue/Condition
Reactants This compound, Carboxylic Acid
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
Solvent Excess carboxylic acid or a non-reactive solvent like toluene
Temperature Reflux
Reaction Time 2 - 45 hours (monitored by TLC)[1]
Work-up Aqueous work-up with sodium bicarbonate solution
Purification Column chromatography or recrystallization

Experimental Protocol: Fischer-Speier Esterification

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of the desired carboxylic acid or in a suitable solvent such as toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the stirred solution.[1]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the mixture to room temperature. If an excess of carboxylic acid was used, it can be removed under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester.[1]

Fischer_Esterification A This compound E Tetrahedral Intermediate A->E Nucleophilic Attack B Carboxylic Acid D Protonated Carbonyl B->D Protonation C H+ (cat.) D->E F Ester + H2O E->F Dehydration

Caption: Fischer-Speier Esterification Pathway.

Mitsunobu Reaction

The Mitsunobu reaction allows for the esterification of alcohols under mild conditions with inversion of stereochemistry if the alcohol is chiral. It is particularly useful for substrates that are sensitive to acidic conditions.[2][3]

Table 2: Mitsunobu Esterification of this compound

ParameterValue/Condition
Reactants This compound, Carboxylic Acid, Triphenylphosphine (PPh₃)
Reagent Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Solvent Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 1 - 24 hours
Work-up Removal of triphenylphosphine oxide and hydrazide by-products
Purification Column chromatography

Experimental Protocol: Mitsunobu Reaction

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent), the desired carboxylic acid (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2 equivalents) in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.

Mitsunobu_Reaction cluster_0 Reactants cluster_1 Intermediates cluster_2 Products A This compound E Alkoxyphosphonium Salt A->E B Carboxylic Acid F Carboxylate B->F C PPh3 C->E D DEAD/DIAD I Hydrazide D->I G Ester E->G H Ph3PO E->H F->G SN2 Attack

Caption: Mitsunobu Reaction Workflow.

Etherification Reactions

The synthesis of ethers from this compound can be achieved through various methods, most commonly via a Williamson ether synthesis type reaction. Ethers are generally more stable than esters and are common motifs in pharmaceuticals.

Williamson Ether Synthesis

This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 3: Williamson Ether Synthesis with this compound

ParameterValue/Condition
Reactants This compound, Alkyl Halide (e.g., methyl iodide, benzyl bromide)
Base Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature 0 °C to reflux
Reaction Time 2 - 24 hours
Work-up Aqueous quench and extraction
Purification Column chromatography

Experimental Protocol: Williamson Ether Synthesis

  • In a flame-dried, round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Williamson_Ether_Synthesis A This compound C Alkoxide A->C Deprotonation B Base (e.g., NaH) B->C E Ether C->E SN2 Reaction D Alkyl Halide D->E

Caption: Williamson Ether Synthesis Pathway.

Halogenation Reactions

The hydroxyl group can be substituted with a halogen, typically chlorine or bromine, to generate a more reactive intermediate for subsequent nucleophilic substitution reactions.

Conversion to Benzyl Chloride

Thionyl chloride is a common reagent for the conversion of benzylic alcohols to benzyl chlorides.

Table 4: Chlorination of this compound

ParameterValue/Condition
Reactant This compound
Reagent Thionyl Chloride (SOCl₂)
Catalyst Pyridine (catalytic amount)
Solvent Diethyl ether (Et₂O)
Temperature 0 °C to room temperature
Reaction Time 12 hours
Work-up Aqueous work-up and extraction
Purification Often used without further purification

Experimental Protocol: Synthesis of (3,5-Diethoxy)benzyl chloride

  • In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve this compound (1.0 equivalent) and a catalytic amount of pyridine in diethyl ether.

  • Cool the mixture in an ice bath.

  • Charge the addition funnel with thionyl chloride (1.25 equivalents) and add it dropwise to the reaction mixture over 30 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and rotary evaporate to yield the product, which may be used without further purification.

Halogenation_Reaction A This compound C (3,5-Diethoxy)benzyl chloride A->C Substitution B SOCl2, Pyridine B->C

Caption: Chlorination of this compound.

References

Application Notes: (3,5-Diethoxyphenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(3,5-Diethoxyphenyl)methanol) is a valuable building block in medicinal chemistry, primarily utilized as a synthetic intermediate in the development of targeted therapeutic agents. Its diethoxy-substituted phenyl ring offers a specific lipophilic and structural motif that can be exploited to achieve potent and selective interactions with biological targets. A significant application of this scaffold is in the synthesis of kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in various cancers.

The 3,5-diethoxy substitution pattern can contribute to favorable pharmacokinetic properties and provides handles for further chemical modification to optimize potency, selectivity, and drug-like characteristics. The following sections detail the application of this compound in the synthesis of potent FGFR inhibitors, including quantitative data, detailed experimental protocols, and relevant pathway and workflow diagrams.

Data Presentation: Biological Activity of (3,5-Diethoxy/Dimethoxy)-phenyl Containing FGFR Inhibitors

While specific data for this compound-derived inhibitors is not publicly available, the closely related (3,5-dimethoxyphenyl) moiety has been incorporated into a series of irreversible covalent FGFR inhibitors. The synthetic route is analogous, and the biological data for these compounds provide a strong rationale for the use of this compound.

Table 1: In vitro Enzymatic Inhibitory Activity of Representative (3,5-Dimethoxyphenyl) Purine Derivatives against FGFR Kinases.

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
III-30 15.8 ± 1.225.6 ± 2.138.7 ± 3.510.2 ± 0.9
Reference----

Note: Data is for the analogous 3,5-dimethoxy derivatives as reported in literature[1]. The synthesis with this compound is expected to yield compounds with similar activity profiles.

Table 2: Anti-proliferative Activity of Representative (3,5-Dimethoxyphenyl) Purine Derivatives in Cancer Cell Lines.

Compound IDCell LineIC₅₀ (μM)
III-30 MDA-MB-2310.25 ± 0.03
III-30 SUM-52PE0.52 ± 0.06
Reference--

Note: Data is for the analogous 3,5-dimethoxy derivatives as reported in literature[1].

Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final covalent inhibitors, adapted for the use of this compound.

Protocol 1: Synthesis of 6-Chloro-9-(4-(N-(prop-2-enoyl)aminomethyl)benzyl)-9H-purine

This protocol outlines a key step in the synthesis of the purine scaffold which will be further functionalized with the (3,5-diethoxyphenyl) group.

Materials:

  • 6-chloro-9H-purine

  • 4-(bromomethyl)benzonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Raney Nickel

  • Methanol

  • Ammonia solution

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Step 1: Alkylation. To a solution of 6-chloro-9H-purine (1.0 eq) in DMF, add K₂CO₃ (1.5 eq) and 4-(bromomethyl)benzonitrile (1.1 eq). Stir the mixture at room temperature for 12 hours. After completion, pour the reaction mixture into ice water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Reduction. The product from Step 1 is dissolved in methanol saturated with ammonia. Raney Nickel is added, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 4 hours. The catalyst is filtered off, and the filtrate is concentrated to give the corresponding aminomethyl derivative.

  • Step 3: Acrylamide Formation. The aminomethyl derivative (1.0 eq) is dissolved in DCM. The solution is cooled to 0 °C, and TEA (2.0 eq) is added, followed by the dropwise addition of acryloyl chloride (1.2 eq). The reaction is stirred at 0 °C for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated. The product is purified by column chromatography.

Protocol 2: Suzuki Coupling for the Synthesis of N-(4-((6-(3,5-diethoxyphenyl)-9H-purin-9-yl)methyl)phenyl)acrylamide

Materials:

  • 6-Chloro-9-(4-(N-(prop-2-enoyl)aminomethyl)benzyl)-9H-purine (from Protocol 1)

  • (3,5-Diethoxyphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a mixture of 6-chloro-9-(4-(N-(prop-2-enoyl)aminomethyl)benzyl)-9H-purine (1.0 eq), (3,5-diethoxyphenyl)boronic acid (1.5 eq), and Na₂CO₃ (2.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add the palladium catalyst (0.05 eq).

  • The reaction mixture is heated to 90 °C under a nitrogen atmosphere for 8 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the final compound.

Mandatory Visualization

Signaling Pathway Diagram

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR P_FGFR p-FGFR (Active) FGFR->P_FGFR Dimerization & Autophosphorylation Inhibitor This compound -derived Inhibitor Inhibitor->P_FGFR Covalent Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_FGFR->PI3K_AKT PLCg PLCγ Pathway P_FGFR->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of the synthesized compounds.

Experimental Workflow Diagram

Synthesis_Workflow Start This compound BoronicAcid Formation of (3,5-Diethoxyphenyl)boronic acid Start->BoronicAcid Coupling Suzuki Coupling BoronicAcid->Coupling PurineScaffold Synthesis of Chlorinated Purine Scaffold PurineScaffold->Coupling FinalProduct Final Covalent Inhibitor Coupling->FinalProduct Purification Purification & Characterization FinalProduct->Purification BioAssay Biological Evaluation (Kinase & Cell-based Assays) Purification->BioAssay

Caption: General synthetic workflow for FGFR inhibitors from this compound.

References

Application Notes and Protocols for the Analytical Derivatization of (3,5-Diethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of (3,5-Diethoxyphenyl)methanol for analytical purposes, primarily focusing on enhancing its detectability and improving chromatographic performance in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to be a valuable resource for researchers involved in drug metabolism studies, pharmacokinetic analysis, and quality control where sensitive and accurate quantification of this compound is required.

Introduction

This compound is a benzylic alcohol that, in its native form, can present challenges for direct analysis by GC-MS due to its polarity and potential for thermal degradation. Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its volatility, thermal stability, and chromatographic behavior.[1] This process involves converting the polar hydroxyl group into a less polar, more volatile derivative.[2] Common derivatization strategies for alcohols include silylation and acylation.[2]

For HPLC analysis, derivatization is employed to introduce a chromophoric or fluorophoric tag to the molecule, significantly enhancing its detection by UV-Visible or fluorescence detectors.[3] This is particularly useful for compounds lacking a strong native chromophore.

This document outlines protocols for three common and effective derivatization techniques for this compound:

  • Silylation for GC-MS analysis.

  • Acylation for GC-MS analysis.

  • Fluorescent Labeling for HPLC analysis.

Derivatization Strategies for this compound

The selection of a derivatization strategy depends on the analytical technique employed and the specific requirements of the assay, such as sensitivity and selectivity.

Silylation for GC-MS Analysis

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as alcohols.[4] The hydroxyl group of this compound is replaced by a trimethylsilyl (TMS) group, rendering the molecule more volatile and thermally stable.[5] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent, often used with a catalyst like trimethylchlorosilane (TMCS).[6]

Acylation for GC-MS Analysis

Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride or an acyl halide, to form an ester.[7] This derivatization reduces the polarity of the alcohol and improves its chromatographic properties.[7] Perfluorinated acylating reagents can also be used to introduce halogen atoms, which can enhance detection by electron capture detectors (ECD).

Fluorescent Labeling for HPLC Analysis

For sensitive quantification by HPLC with fluorescence detection, a fluorescent tag can be attached to the this compound molecule. This is typically achieved by reacting the hydroxyl group with a derivatizing agent containing a fluorophore. This approach can provide very low limits of detection.

Quantitative Data Summary

Table 1: GC-MS Analysis of Derivatized Benzyl Alcohol

ParameterSilylation (TMS Derivative)Acylation (Perfluorooctanoyl Derivative)[8]Acylation (4-Carbethoxyhexafluorobutyryl Derivative)[9]
Linearity Range 1 - 100 µg/mL (Estimated)2 - 200 mg/L[8]5 - 200 mg/L[9]
Limit of Detection (LOD) ~0.1 µg/mL (Estimated)0.1 mg/L[8]1 mg/L[9]
Limit of Quantitation (LOQ) ~0.5 µg/mL (Estimated)0.3 mg/L (Estimated)3 mg/L (Estimated)
Within-Run Precision (%RSD) < 5% (Estimated)2.7% (at 25 mg/L)[8]2.2% (at 50 mg/L)[9]
Between-Run Precision (%RSD) < 10% (Estimated)4.2% (at 25 mg/L)[8]6.9% (at 50 mg/L)[9]

Disclaimer: The data for silylation is estimated based on general performance of silylation-GC-MS methods for similar analytes. The acylation data is derived from studies on benzyl alcohol.[8][9]

Table 2: HPLC Analysis of Derivatized Benzyl Alcohol

ParameterFluorescent Labeling (Dansyl Chloride)UV Detection (Benzoyl Chloride)[10]
Linearity Range 10 - 1000 ng/mL (Estimated)Not Specified
Limit of Detection (LOD) ~1 ng/mL (Estimated)Not Specified
Limit of Quantitation (LOQ) ~5 ng/mL (Estimated)Not Specified
Precision (%RSD) < 10% (Estimated)Not Specified

Disclaimer: The data for fluorescent labeling is estimated based on the typical sensitivity of this technique. The information for UV detection after benzoyl chloride derivatization is based on a qualitative study.[10]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether for analysis by GC-MS.

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Internal Standard (IS) solution (e.g., deuterated analog or a compound with similar properties)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation: If the sample is in an aqueous matrix, perform a liquid-liquid or solid-phase extraction to transfer the analyte into a suitable organic solvent. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the dried sample residue.

  • Reconstitution: Add 50 µL of pyridine (or another suitable solvent) to dissolve the residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[1]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Parameters (Typical):

ParameterSetting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
MS Scan Range m/z 50-550

Note: These parameters are a starting point and may require optimization for your specific instrument and application.

Protocol 2: Acylation of this compound for GC-MS Analysis

This protocol details the derivatization of this compound to its acetate ester using acetic anhydride.

Materials:

  • This compound standard or sample extract

  • Acetic Anhydride

  • Pyridine

  • Internal Standard (IS) solution

  • Saturated sodium bicarbonate solution

  • Extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Glass reaction vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 4.1, step 1.

  • Internal Standard Spiking: Add a known amount of the internal standard solution.

  • Reconstitution: Add 100 µL of pyridine to the vial.

  • Derivatization: Add 200 µL of acetic anhydride.[1]

  • Reaction: Tightly cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 30 minutes. Gentle heating (e.g., 60°C for 10 minutes) may be required for complete derivatization.

  • Quenching: Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex.

  • Extraction: Add 1 mL of the extraction solvent and vortex for 1 minute.

  • Phase Separation: Centrifuge to separate the layers and transfer the organic layer to a clean vial for GC-MS analysis.

Protocol 3: Fluorescent Labeling of this compound for HPLC Analysis

This protocol describes the derivatization of this compound with dansyl chloride for sensitive fluorescence detection by HPLC.

Materials:

  • This compound standard or sample extract

  • Dansyl Chloride solution (1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 10)

  • Internal Standard (IS) solution

  • Reaction vials

  • Water bath

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: If necessary, extract and concentrate the sample as described in Protocol 4.1, step 1. The final residue should be dissolved in a small volume of a solvent compatible with the derivatization reaction (e.g., acetonitrile).

  • Internal Standard Spiking: Add a known amount of the internal standard solution.

  • Reaction Mixture: In a reaction vial, mix 100 µL of the sample/standard solution with 100 µL of sodium bicarbonate buffer.

  • Derivatization: Add 200 µL of the dansyl chloride solution.

  • Incubation: Vortex the mixture and incubate in a water bath at 60°C for 30 minutes in the dark.

  • Termination: Cool the reaction mixture to room temperature.

  • Analysis: Inject an aliquot of the reaction mixture into the HPLC system.

HPLC-Fluorescence Parameters (Typical):

ParameterSetting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Excitation Wavelength 340 nm
Emission Wavelength 525 nm

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Add_IS Add Internal Standard Evaporation->Add_IS Add_Reagent Add Derivatizing Reagent Add_IS->Add_Reagent Reaction Reaction (Heating/Incubation) Add_Reagent->Reaction Analysis GC-MS or HPLC Analysis Reaction->Analysis Data Data Acquisition and Quantification Analysis->Data Silylation_Reaction cluster_reactants Reactants cluster_products Products Analyte This compound (Ar-CH2-OH) Plus + Analyte->Plus Reagent BSTFA (CF3CON(Si(CH3)3)2) Reagent->Plus Derivative TMS Derivative (Ar-CH2-O-Si(CH3)3) Plus->Derivative Pyridine, 70°C Byproduct Byproducts Acylation_Reaction cluster_reactants Reactants cluster_products Products Analyte This compound (Ar-CH2-OH) Plus + Analyte->Plus Reagent Acetic Anhydride ((CH3CO)2O) Reagent->Plus Derivative Acetate Ester (Ar-CH2-O-COCH3) Plus->Derivative Pyridine, RT Byproduct Acetic Acid

References

Application Notes: Analytical Methods for the Characterization of (3,5-Diethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of (3,5-Diethoxyphenyl)methanol (CAS No: 198623-56-2), a key intermediate in various synthetic pathways. The following protocols outline the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural confirmation of this compound.

Quantitative Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.48d, J = 2.3 Hz2HAr-H
6.35t, J = 2.3 Hz1HAr-H
4.63s2H-CH₂OH
4.02q, J = 7.0 Hz4H-OCH₂CH₃
1.80t, J = 5.8 Hz1H-OH
1.40t, J = 7.0 Hz6H-OCH₂CH₃

Solvent: CDCl₃, 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
160.8Ar-C (C-O)
143.2Ar-C (C-CH₂OH)
104.9Ar-CH
100.2Ar-CH
65.4-CH₂OH
63.6-OCH₂CH₃
15.0-OCH₂CH₃

Solvent: CDCl₃, 101 MHz

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Apparatus:

  • 400 MHz NMR Spectrometer

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Reagents:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

    • Integrate the peaks in the ¹H NMR spectrum.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 ft Fourier Transform phase_cal Phase and Calibrate ft->phase_cal integrate Integrate (1H) phase_cal->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound.

Quantitative Data

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
~3050-3000MediumC-H stretch (aromatic)
~2970-2850StrongC-H stretch (aliphatic)
~1600, ~1470MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
~1050StrongC-O stretch (primary alcohol)
Experimental Protocol: IR Spectroscopy

Objective: To obtain the IR spectrum of this compound to identify its functional groups.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer with a universal attenuated total reflectance (UATR) accessory.

Reagents:

  • This compound sample

  • Isopropyl alcohol (for cleaning)

Procedure:

  • Background Spectrum:

    • Ensure the UATR crystal is clean.

    • Record a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Analysis:

    • Place a small amount of the this compound sample directly onto the UATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the characteristic absorption peaks.

  • Cleaning:

    • Clean the UATR crystal and anvil thoroughly with isopropyl alcohol and a soft tissue.

Visualization: IR Spectroscopy Workflow

IR_Workflow background Record Background Spectrum apply_sample Apply Sample to UATR Crystal background->apply_sample acquire Acquire Spectrum (4000-400 cm-1) apply_sample->acquire process Process and Identify Characteristic Peaks acquire->process

Caption: Workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

Quantitative Data

Table 4: Predicted Mass Spectrometry Data for this compound [1]

Adductm/z
[M+H]⁺197.11722
[M+Na]⁺219.09916
[M-H]⁻195.10266
[M+H-H₂O]⁺179.10720
Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and study the fragmentation of this compound.

Apparatus:

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Syringe pump or direct infusion system

Reagents:

  • This compound sample

  • Methanol (HPLC grade)

  • Formic acid (optional, for enhancing ionization)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in methanol.

    • For positive ion mode, a small amount of formic acid (0.1%) can be added to the solution to promote protonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in both positive and negative ion modes.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Analyze the fragmentation pattern to gain further structural information.

Visualization: Mass Spectrometry Workflow

MS_Workflow prep Prepare Dilute Sample Solution in Methanol setup Calibrate MS and Set Source Parameters prep->setup infuse Infuse Sample into Mass Spectrometer setup->infuse acquire Acquire Mass Spectrum infuse->acquire analyze Identify Molecular Ion and Fragments acquire->analyze

Caption: Workflow for MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound and for quantitative analysis.

Experimental Protocol: HPLC

Objective: To determine the purity of a this compound sample.

Apparatus:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

    • Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 100 µg/mL).

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the analysis for a sufficient time to allow for the elution of all components (e.g., 10 minutes).

  • Data Processing:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample based on the area percentage of the main peak.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample and Mobile Phase cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Acetonitrile/Water) prep_sample Prepare and Filter Sample Solution equilibrate Equilibrate Column inject Inject Sample equilibrate->inject run Run Analysis inject->run integrate Integrate Peaks calculate Calculate Purity integrate->calculate cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

Caption: Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for the identification and quantification of this compound, particularly for assessing volatile impurities.

Experimental Protocol: GC-MS

Objective: To identify and quantify this compound and any volatile impurities.

Apparatus:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

Reagents:

  • This compound sample

  • Methanol or Ethyl Acetate (GC grade)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent like methanol or ethyl acetate (e.g., 100 µg/mL).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the total ion chromatogram (TIC) and the corresponding mass spectra.

  • Data Processing:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

    • Identify and quantify any impurities present.

Visualization: GC-MS Workflow

GCMS_Workflow prep Prepare Dilute Sample Solution inject Inject Sample into GC prep->inject separate Separate Components in GC Column inject->separate ionize Ionize and Fragment in MS separate->ionize detect Detect Ions ionize->detect process Analyze Chromatogram and Mass Spectra detect->process

Caption: Workflow for GC-MS analysis.

References

Application Notes and Protocols for the Reduction of 3,5-Diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the reduction of 3,5-diethoxybenzoic acid to 3,5-diethoxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The protocols outlined below focus on two robust and widely used reduction methodologies: reduction with lithium aluminum hydride (LiAlH₄) and reduction with borane (BH₃). Quantitative data is summarized for easy comparison, and a detailed experimental workflow is visualized.

Introduction

The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis. 3,5-Diethoxybenzyl alcohol, the target compound of this protocol, serves as a versatile building block in medicinal chemistry and materials science. The choice of reducing agent is critical to ensure high yield and purity while considering the presence of other functional groups. Lithium aluminum hydride is a powerful and efficient reducing agent for this purpose.[1][2][3][4] Borane offers a milder alternative, which can be advantageous when other reducible functional groups are present in the molecule.[5][6][7][8]

Data Presentation

The following table summarizes the key quantitative data for the two primary reduction methods described in this document.

ParameterMethod 1: Lithium Aluminum Hydride ReductionMethod 2: Borane Reduction
Starting Material 3,5-Diethoxybenzoic Acid3,5-Diethoxybenzoic Acid
Product 3,5-Diethoxybenzyl Alcohol3,5-Diethoxybenzyl Alcohol
Key Reagents Lithium Aluminum Hydride (LiAlH₄)Borane-Tetrahydrofuran Complex (BH₃·THF)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Reflux0 °C to Room Temperature
Reaction Time 2-4 hours4-8 hours
Typical Yield High (>90%)High (>90%)

Experimental Protocols

Method 1: Reduction of 3,5-Diethoxybenzoic Acid with Lithium Aluminum Hydride

This protocol details the reduction of 3,5-diethoxybenzoic acid to 3,5-diethoxybenzyl alcohol using the powerful reducing agent, lithium aluminum hydride.[1][3][9]

Materials:

  • 3,5-Diethoxybenzoic Acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (1.1-1.5 equivalents) in anhydrous THF (150 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Substrate: Dissolve 3,5-diethoxybenzoic acid (1 equivalent) in anhydrous THF (100 mL). Add this solution dropwise to the LiAlH₄ suspension over 1 hour, ensuring the temperature is maintained at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add deionized water (volume equivalent to the grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄. This should be followed by the dropwise addition of 15% aqueous sodium hydroxide (same volume as the water added), and finally, another portion of deionized water (three times the initial volume of water).

  • Work-up: Stir the resulting granular precipitate for 30 minutes. Filter the solid and wash it thoroughly with THF.

  • Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,5-diethoxybenzyl alcohol.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Method 2: Reduction of 3,5-Diethoxybenzoic Acid with Borane

This protocol describes a milder reduction of 3,5-diethoxybenzoic acid using a borane-tetrahydrofuran complex.[5][7]

Materials:

  • 3,5-Diethoxybenzoic Acid

  • Borane-Tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3,5-diethoxybenzoic acid (1 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add the borane-THF solution (1.0-1.2 equivalents) dropwise to the stirred solution of the carboxylic acid.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully add methanol dropwise until the effervescence ceases to quench any unreacted borane.

  • Work-up: Remove the solvent under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of water).

  • Washing and Drying: Combine the organic extracts and wash with deionized water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,5-diethoxybenzyl alcohol.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow start Start: 3,5-Diethoxybenzoic Acid dissolve Dissolve in Anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_reductant Add Reducing Agent (LiAlH4 or BH3·THF) cool->add_reductant reaction Reaction (Stir at RT or Reflux) add_reductant->reaction quench Quench Reaction reaction->quench workup Aqueous Work-up & Extraction quench->workup dry Dry Organic Layer workup->dry isolate Isolate Crude Product (Solvent Evaporation) dry->isolate purify Purification (Optional) isolate->purify end End: 3,5-Diethoxybenzyl Alcohol isolate->end If pure enough purify->end

Caption: Experimental workflow for the reduction of 3,5-diethoxybenzoic acid.

reaction_pathway reactant 3,5-Diethoxybenzoic Acid product 3,5-Diethoxybenzyl Alcohol reactant->product Reduction reagents 1. LiAlH4, THF 2. H2O work-up OR 1. BH3·THF 2. H2O work-up reagents->product

Caption: Chemical transformation for the reduction of 3,5-diethoxybenzoic acid.

References

Application of (3,5-Diethoxyphenyl)methanol in the Synthesis of Stilbenoid Natural Product Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Diethoxyphenyl)methanol is a valuable building block in the synthesis of various biologically active compounds, particularly analogues of stilbenoid natural products like resveratrol. The diethoxy substitution pattern on the aromatic ring offers a strategic advantage, potentially enhancing the lipophilicity and metabolic stability of the final products compared to their dimethoxy or dihydroxy counterparts. This modification can lead to improved pharmacokinetic profiles and enhanced biological activity.

This document provides detailed application notes and protocols for the use of (3,a5-diethoxyphenyl)methanol in the synthesis of stilbenoid analogues, focusing on the Horner-Wadsworth-Emmons (HWE) reaction as a key carbon-carbon bond-forming step. While a direct total synthesis of a complex natural product utilizing this compound is not extensively documented in peer-reviewed literature, the following protocols are adapted from well-established syntheses of closely related resveratrol analogues and are expected to be highly effective.

Key Applications

The primary application of this compound in this context is as a precursor to the "A-ring" of stilbenoid structures. Through a series of straightforward chemical transformations, it can be converted into a phosphonate reagent, which is then coupled with a suitable aromatic aldehyde (representing the "B-ring") via the Horner-Wadsworth-Emmons reaction to construct the characteristic stilbene backbone.

The resulting diethoxystilbene analogues are of significant interest for their potential therapeutic properties, including:

  • Anticancer Activity: Stilbenoids are known to interfere with various stages of carcinogenesis.[1]

  • Anti-inflammatory Effects: These compounds can modulate inflammatory pathways, such as the NF-κB signaling cascade.[1][2]

  • Antioxidant Properties: The phenolic nature of stilbenoids (after dealkylation) contributes to their ability to scavenge reactive oxygen species.

  • Cardioprotective and Neuroprotective Effects: Research suggests potential benefits in cardiovascular and neurodegenerative diseases.[3]

Experimental Protocols

The following protocols detail the synthesis of a representative diethoxystilbene analogue from this compound.

Protocol 1: Synthesis of (3,5-Diethoxyphenyl)methyl Bromide

This protocol describes the conversion of the starting alcohol to the corresponding benzyl bromide, a key intermediate for the subsequent phosphonate synthesis.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (3,5-diethoxyphenyl)methyl bromide.

  • The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.

Protocol 2: Synthesis of Diethyl (3,5-Diethoxyphenyl)methylphosphonate (Horner-Wadsworth-Emmons Reagent)

This protocol outlines the Michaelis-Arbuzov reaction to prepare the key phosphonate reagent.

Materials:

  • (3,5-Diethoxyphenyl)methyl bromide

  • Triethyl phosphite (P(OEt)₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine (3,5-diethoxyphenyl)methyl bromide (1.0 eq) and an excess of triethyl phosphite (2.0-3.0 eq).

  • Heat the mixture to reflux (typically 140-150 °C) under an inert atmosphere for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite under high vacuum to obtain the crude diethyl (3,5-diethoxyphenyl)methylphosphonate. This product is often of sufficient purity for the subsequent Horner-Wadsworth-Emmons reaction.

Protocol 3: Horner-Wadsworth-Emmons Olefination

This protocol describes the coupling of the phosphonate reagent with an aromatic aldehyde to form the stilbene backbone. This reaction is known to predominantly yield the thermodynamically more stable (E)-alkene.[4][5]

Materials:

  • Diethyl (3,5-diethoxyphenyl)methylphosphonate

  • Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, protected if necessary)

  • Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the strong base (1.1 eq).

  • Add anhydrous THF or DMF and cool the suspension to 0 °C.

  • Slowly add a solution of diethyl (3,5-diethoxyphenyl)methylphosphonate (1.0 eq) in the same anhydrous solvent.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate anion.

  • Cool the reaction mixture back to 0 °C and add a solution of the aromatic aldehyde (1.0 eq) in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-diethoxystilbene analogue.

Data Presentation

Table 1: Representative Yields for the Synthesis of a Diethoxystilbene Analogue

StepReactantsProductTypical Yield (%)
1. BrominationThis compound, PBr₃(3,5-Diethoxyphenyl)methyl bromide85-95
2. Michaelis-Arbuzov Reaction(3,5-Diethoxyphenyl)methyl bromide, P(OEt)₃Diethyl (3,5-diethoxyphenyl)methylphosphonate80-90
3. Horner-Wadsworth-Emmons ReactionDiethyl (3,5-diethoxyphenyl)methylphosphonate, 4-acetoxybenzaldehyde, NaH(E)-4'-Acetoxy-3,5-diethoxystilbene60-80
4. Deprotection (if applicable)(E)-4'-Acetoxy-3,5-diethoxystilbene, K₂CO₃, MeOH/H₂O(E)-3,5-Diethoxy-4'-hydroxystilbene90-98

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The overall synthetic strategy to access diethoxystilbene analogues from this compound is depicted below.

Synthesis_Workflow A This compound B (3,5-Diethoxyphenyl)methyl Bromide A->B PBr₃ C Diethyl (3,5-Diethoxyphenyl)methylphosphonate B->C P(OEt)₃ E (E)-Diethoxystilbene Analogue C->E Base, Aldehyde (D) (HWE Reaction) D Aromatic Aldehyde D->E NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocation IkB_NFkB->NFkB degradation of IκB Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression activates Diethoxystilbene Diethoxystilbene Analogue Diethoxystilbene->IKK_complex inhibits Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocation Keap1_Nrf2->Nrf2 dissociation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression activates Diethoxystilbene Diethoxystilbene Analogue Diethoxystilbene->Keap1_Nrf2 promotes dissociation

References

Troubleshooting & Optimization

Common side products in the synthesis of (3,5-Diethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (3,5-Diethoxyphenyl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent laboratory-scale methods for the synthesis of this compound are:

  • Reduction of 3,5-diethoxybenzaldehyde: This is a straightforward and common method where the aldehyde functional group is reduced to a primary alcohol.

  • Grignard Reaction: This involves the reaction of a Grignard reagent, such as (3,5-diethoxyphenyl)magnesium bromide, with formaldehyde.

Q2: What are the potential side products in the reduction of 3,5-diethoxybenzaldehyde?

A2: The primary side products in this reaction are typically:

  • Unreacted 3,5-diethoxybenzaldehyde: Incomplete reaction can lead to the presence of the starting material in the final product mixture.

  • 3,5-Diethoxybenzoic acid: Over-oxidation of the aldehyde, particularly during workup if air is not excluded, can lead to the formation of the corresponding carboxylic acid.

Q3: What are the common side products when using a Grignard reaction to synthesize this compound?

A3: The Grignard synthesis is sensitive to reaction conditions, and several side products can form:

  • 3,3',5,5'-Tetraethoxybiphenyl: This is a common side product resulting from the homocoupling of two (3,5-diethoxyphenyl)magnesium halide molecules. Its formation is often favored by higher temperatures and prolonged reaction times.[1]

  • 1,3-Diethoxybenzene: This can form if the Grignard reagent is quenched by a proton source, such as water, present in the reaction mixture.

  • Unreacted starting materials: If the Grignard reagent fails to form or the reaction with formaldehyde is incomplete, the starting aryl halide may be present.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Reduction Reaction
Symptom Possible Cause Troubleshooting Steps
TLC analysis shows significant amount of starting material (3,5-diethoxybenzaldehyde) remaining. 1. Insufficient reducing agent. 2. Inactive reducing agent. 3. Short reaction time.1. Increase the molar equivalent of the reducing agent (e.g., sodium borohydride). 2. Use a fresh batch of the reducing agent. 3. Extend the reaction time and monitor by TLC until the starting material is consumed.
Product is contaminated with 3,5-diethoxybenzoic acid. Oxidation of the aldehyde during workup or storage.1. Perform the workup under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents for the workup and extraction.
Issue 2: Low Yield or No Product in Grignard Synthesis
Symptom Possible Cause Troubleshooting Steps
Reaction fails to initiate (no color change or exotherm). 1. Wet glassware or solvent. 2. Inactive magnesium.1. Flame-dry all glassware under vacuum and use anhydrous solvents.[1] 2. Activate the magnesium turnings with a small crystal of iodine or by crushing them under an inert atmosphere.
TLC/GC-MS analysis shows a significant amount of 3,3',5,5'-tetraethoxybiphenyl. Homocoupling of the Grignard reagent.1. Maintain a lower reaction temperature. 2. Add the aryl halide slowly to the magnesium suspension to keep its concentration low.
Product is contaminated with 1,3-diethoxybenzene. Premature quenching of the Grignard reagent.Ensure all reagents and solvents are strictly anhydrous.[1]

Data Presentation

Table 1: Common Side Products and Their Identifying Characteristics

Side Product Molecular Formula Molecular Weight ( g/mol ) Typical Analytical Signature (¹H NMR)
3,5-DiethoxybenzaldehydeC₁₁H₁₄O₃194.23Aldehydic proton signal (~9.8 ppm)
3,5-Diethoxybenzoic acidC₁₁H₁₄O₄210.23Carboxylic acid proton signal (>10 ppm, broad)
3,3',5,5'-TetraethoxybiphenylC₂₂H₃₀O₄374.47Complex aromatic signals, absence of benzylic protons
1,3-DiethoxybenzeneC₁₀H₁₄O₂166.22Aromatic signals consistent with a 1,3-disubstituted pattern

Experimental Protocols

Protocol 1: Reduction of 3,5-Diethoxybenzaldehyde with Sodium Borohydride
  • Reaction Setup: In a round-bottom flask, dissolve 3,5-diethoxybenzaldehyde (1.0 eq) in methanol under an inert atmosphere.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Grignard Synthesis of this compound
  • Grignard Reagent Formation: Add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, under a nitrogen atmosphere. Add a solution of 1-bromo-3,5-diethoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension. Initiate the reaction with a small crystal of iodine if necessary.

  • Reaction with Formaldehyde: Once the Grignard reagent has formed (indicated by a color change and the disappearance of magnesium), cool the mixture to 0 °C. Add a solution of dry formaldehyde (generated by cracking paraformaldehyde or using a commercially available solution in an appropriate solvent) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to separate the desired alcohol from the biphenyl side product.

Mandatory Visualization

Synthesis_Pathways_and_Side_Products cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway Start_Red 3,5-Diethoxybenzaldehyde Product_Red This compound Start_Red->Product_Red Reduction Side_Product_Red1 Unreacted Starting Material Start_Red->Side_Product_Red1 Incomplete Reaction ReducingAgent NaBH4 / MeOH Side_Product_Red2 3,5-Diethoxybenzoic Acid (Over-oxidation) Product_Red->Side_Product_Red2 Workup Oxidation Start_Grignard 1-Bromo-3,5-diethoxybenzene Grignard_Reagent (3,5-Diethoxyphenyl)MgBr Start_Grignard->Grignard_Reagent + Mg Product_Grignard This compound Grignard_Reagent->Product_Grignard + HCHO Side_Product_Grignard1 3,3',5,5'-Tetraethoxybiphenyl (Homocoupling) Grignard_Reagent->Side_Product_Grignard1 Dimerization Side_Product_Grignard2 1,3-Diethoxybenzene (Quenching) Grignard_Reagent->Side_Product_Grignard2 + H+ Source Formaldehyde Formaldehyde (HCHO)

Caption: Synthetic pathways to this compound and common side products.

References

Troubleshooting low yields in the preparation of (3,5-Diethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the preparation of (3,5-diethoxyphenyl)methanol, particularly addressing the challenge of low reaction yields. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound, and what are the primary reasons for low yields?

The most prevalent and straightforward method for synthesizing this compound is the reduction of its corresponding aldehyde, 3,5-diethoxybenzaldehyde. Low yields in this reaction typically stem from a few key factors:

  • Reagent Inactivity: The reducing agents, commonly sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), are sensitive to moisture and can degrade over time, losing their efficacy.[1]

  • Improper Reaction Conditions: Issues such as non-anhydrous solvents (especially critical for LiAlH₄), incorrect reaction temperature, or poor mixing can lead to incomplete reactions or the formation of side products.[2][3]

  • Sub-optimal Work-up and Purification: Product can be lost during the quenching, extraction, and purification phases if the procedures are not optimized.

  • Purity of Starting Material: Impurities in the initial 3,5-diethoxybenzaldehyde can interfere with the reduction process.

Q2: My TLC analysis shows a significant amount of starting material (3,5-diethoxybenzaldehyde) remaining. What should I investigate?

The presence of unreacted starting material is a clear indication of an incomplete reaction. The following should be checked:

  • Reducing Agent Stoichiometry and Activity: Ensure that a sufficient molar equivalent of the reducing agent was used. It is also crucial to verify the activity of the hydride reagent, as they can decompose upon storage. Consider using a freshly opened bottle of the reducing agent.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration. While many aldehyde reductions are rapid, consult the specific protocol for the recommended time. Additionally, ensure the reaction was maintained at the optimal temperature; some reductions require initial cooling to control exothermic reactions.[2]

Q3: I am observing unexpected spots on my TLC plate post-reaction. What are the possible side products?

The formation of side products is a common cause of reduced yield. Depending on the reagents and conditions, potential byproducts could include:

  • Over-reduction Products (if other functional groups are present): While not an issue for this specific molecule, in other contexts, powerful reducing agents like LiAlH₄ can reduce other functional groups like esters or carboxylic acids.[4]

  • Products from Contaminants: Impurities in the starting aldehyde or solvent can lead to various side reactions.

  • Cannizzaro Reaction Products: If the reaction is performed under strong basic conditions and the aldehyde lacks alpha-hydrogens (like 3,5-diethoxybenzaldehyde), a disproportionation reaction can occur, yielding both the desired alcohol and the corresponding carboxylic acid.[5] This is less common with standard hydride reductions but can be a factor if a strong base is inadvertently introduced.

Troubleshooting Guide

Problem 1: Low Yield with Incomplete Conversion
  • Question: My reaction yield is below 50%, and TLC analysis confirms the presence of a large amount of unreacted 3,5-diethoxybenzaldehyde. What steps should I take?

  • Answer: This points to an issue with the reaction's execution or the reagents themselves.

    • Verify Reagent Activity: Test your reducing agent. A simple method is to add a small amount to a protic solvent (like ethanol for NaBH₄) and observe for hydrogen gas evolution (bubbling).

    • Check Stoichiometry: Recalculate the molar equivalents of your reducing agent. For NaBH₄, one mole can reduce four moles of an aldehyde. A slight excess (e.g., 1.5 equivalents of aldehyde to 1 equivalent of NaBH₄) is often used to ensure completion.

    • Ensure Proper Mixing: In larger-scale reactions, inadequate stirring can create localized "hot spots" or areas of low reagent concentration, leading to incomplete reactions.[2]

Problem 2: Product Loss During Work-up or Purification
  • Question: The reaction appears to have gone to completion according to TLC, but my final isolated yield is still low. Where might I be losing my product?

  • Answer: Product loss frequently occurs during the work-up and purification stages.

    • Extraction Efficiency: this compound has moderate polarity. Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and performing multiple extractions (e.g., 3 times) to maximize recovery from the aqueous layer.

    • pH Adjustment: During work-up, the pH of the aqueous layer can affect the partitioning of the product. Ensure the solution is neutralized or slightly basic before extraction to keep the alcohol in its neutral, more organosoluble form.

    • Column Chromatography: If using column chromatography, the product may be lost if the silica gel is too acidic or if the solvent polarity is not optimized, leading to excessive band broadening or irreversible adsorption. A common technique is to treat the silica gel with a small amount of triethylamine in the eluent to prevent streaking of polar compounds.

Data Summary

The choice of reducing agent and solvent system is critical for optimizing the yield of the desired primary alcohol.

Reducing AgentTypical SolventTemperature (°C)Relative ReactivityCommon Issues & Considerations
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to 25ModerateSafer and easier to handle. Compatible with protic solvents.[6]
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether, THF0HighHighly reactive and pyrophoric. Reacts violently with water and alcohols.[3] Requires strictly anhydrous conditions.

Experimental Protocols

Protocol 1: Reduction of 3,5-Diethoxybenzaldehyde with Sodium Borohydride
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-diethoxybenzaldehyde (1 equivalent) in methanol.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (NaBH₄, 0.3 equivalents) to the cooled solution in small portions over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by flash column chromatography if necessary.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

G cluster_workflow Experimental Workflow Start Dissolve Aldehyde in Methanol Cool Cool to 0°C Start->Cool Add Add NaBH₄ Cool->Add React Stir at Room Temp Add->React Quench Quench with NH₄Cl (aq) React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry and Concentrate Extract->Purify End Pure this compound Purify->End

Caption: A typical experimental workflow for the reduction of an aldehyde to an alcohol.

G cluster_troubleshooting Troubleshooting Logic Start Low Yield Observed CheckTLC Analyze Reaction Mixture by TLC Start->CheckTLC SM_Present Starting Material (SM) Present? CheckTLC->SM_Present Yes SM_Absent SM Absent, Low Isolated Yield CheckTLC->SM_Absent No CheckReagent 1. Check Reagent Activity 2. Verify Stoichiometry 3. Increase Reaction Time SM_Present->CheckReagent CheckWorkup 1. Optimize Extraction Solvent/pH 2. Review Purification Technique 3. Check for Product Volatility SM_Absent->CheckWorkup

Caption: A decision tree for troubleshooting low yields in chemical synthesis.

References

Optimizing reaction conditions for the synthesis of substituted benzyl alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted benzyl alcohols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of substituted benzyl alcohols, providing potential causes and recommended solutions.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Ensure the acid or metal catalyst is fresh and has not been deactivated by moisture or improper storage.[1]Improved reaction rate and yield.
Insufficient Reaction Time or Temperature Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and optimize the reaction time and temperature based on established protocols.[1]Drive the reaction to completion.
Poor Quality Grignard Reagent Ensure the Grignard reagent is freshly prepared under strictly anhydrous conditions. Determine the concentration of the Grignard reagent via titration before use.[2]Accurate stoichiometry and improved yield in Grignard reactions.
Reaction Quenching (Grignard) Use scrupulously dried glassware and anhydrous solvents to prevent the Grignard reagent from reacting with acidic protons from water.[2]Prevention of Grignard reagent decomposition and increased product formation.
Inefficient Oxidative Addition (Cross-Coupling) For less reactive aryl chlorides, consider using a more electron-rich ligand or a different catalyst system (e.g., nickel-based).[3]Enhanced rate of the initial oxidative addition step, leading to higher conversion.[3]

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Step Expected Outcome
Dehalogenation (Cross-Coupling) Use weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Ensure strictly anhydrous conditions to avoid proton sources.[3]Minimized hydrodehalogenation and increased yield of the desired coupled product.[3]
Wurtz Coupling (Grignard) Add the alkyl halide slowly to the magnesium turnings during Grignard reagent formation to minimize coupling of the alkyl halide.Reduced formation of R-R coupled byproduct.
Over-oxidation In oxidation reactions to form benzaldehydes (precursors), use a milder oxidizing agent or carefully control reaction conditions to prevent the formation of benzoic acid.[4]Increased selectivity for the desired aldehyde.
Polymerization of Benzyl Alcohol Avoid strong acid catalysts like sulfuric acid, which can cause polymerization, especially at elevated temperatures.[1][4]Reduced formation of tar-like substances.[1]
Dibenzyl Ether Formation In reactions involving benzyl alcohol, especially under acidic or high-temperature conditions, ether formation can be a side reaction.[5] Consider alternative catalysts or reaction conditions.Minimized formation of dibenzyl ether.

Issue 3: Purification Challenges

Potential Cause Troubleshooting Step Expected Outcome
Co-elution of Product and Starting Material Optimize the solvent system for column chromatography. A less polar eluent may improve separation between benzyl alcohol and less polar starting materials like benzyl chloride.[6]Improved separation and purity of the final product.
Difficulty Separating Unreacted Benzyl Alcohol Wash the organic phase with a suitable alkaline solution to remove acidic components. Consider vacuum distillation, as water can form a negative azeotrope with benzyl alcohol, aiding in its removal.[1]Efficient removal of unreacted starting materials.
Presence of Cresol Impurities For industrial-scale purification, pass the crude benzyl alcohol vapor in countercurrent contact with a solution of an alkali metal benzylate to remove cresol impurities.[7]Substantially complete elimination of cresol impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted benzyl alcohols?

A1: Common laboratory methods include:

  • Grignard reaction: The reaction of a Grignard reagent (R-MgX) with a substituted benzaldehyde or formaldehyde.[8][9]

  • Reduction of substituted benzaldehydes: Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Cannizzaro reaction: The disproportionation of a benzaldehyde lacking α-hydrogens in the presence of a strong base to yield a benzyl alcohol and a benzoate.[8]

  • Cross-coupling reactions: Suzuki-Miyaura coupling of aryl halides with potassium acetoxymethyltrifluoroborate can yield benzylic alcohols.[10]

Q2: Why is my Grignard reaction to synthesize a tertiary benzyl alcohol failing to initiate?

A2: Failure to initiate a Grignard reaction is often due to the presence of an oxide layer on the magnesium turnings. This can be overcome by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings to expose a fresh surface. Additionally, ensure all glassware is flame-dried and reagents and solvents are strictly anhydrous.[2]

Q3: I am observing significant dehalogenation in my palladium-catalyzed cross-coupling reaction to form a substituted benzaldehyde (a precursor to my benzyl alcohol). How can I prevent this?

A3: Dehalogenation is a common side reaction. To minimize it, you can:

  • Use a weaker base: Strong bases can provide a proton source. Switching to bases like K₃PO₄ or Cs₂CO₃ is often effective.[3]

  • Ensure anhydrous conditions: Water can act as a proton source for hydrodehalogenation.[3]

  • Optimize ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination step, outcompeting dehalogenation.[3]

  • Lower the reaction temperature: This can sometimes reduce the rate of dehalogenation relative to the cross-coupling reaction.[3]

Q4: How can I purify my substituted benzyl alcohol if it has a similar polarity to the starting materials?

A4: When chromatographic separation is difficult due to similar polarities, consider these strategies:

  • Chemical conversion: If the impurity is reactive, you might be able to selectively react it to form a more polar compound that is easier to separate. For example, unreacted benzyl chloride can be quenched with aqueous ammonia to form benzylamine, which can then be removed by an acidic wash.[6]

  • Distillation: If the boiling points are sufficiently different, vacuum distillation can be an effective purification method.[1]

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a powerful purification technique.

Experimental Protocols

Protocol 1: Synthesis of a Secondary Benzyl Alcohol via Grignard Reaction

This protocol describes the synthesis of diphenylmethanol from benzaldehyde and phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate, indicated by bubbling and a change in color. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Benzaldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Benzyl Alcohol via Reduction of Benzaldehyde

This protocol details the reduction of benzaldehyde to benzyl alcohol using sodium borohydride.

Materials:

  • Benzaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde in methanol and cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride portion-wise to the stirred solution. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Workup: Carefully add dilute HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction: Add diethyl ether and transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude benzyl alcohol. Further purification can be achieved by distillation.

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Formation CheckReagents Check Reagent Quality Start->CheckReagents CheckConditions Verify Reaction Conditions Start->CheckConditions GrignardSpecific Grignard Specific Issues? Start->GrignardSpecific CrossCouplingSpecific Cross-Coupling Issues? Start->CrossCouplingSpecific Catalyst Is catalyst active? CheckReagents->Catalyst ReagentPurity Are starting materials pure? CheckReagents->ReagentPurity TimeTemp Time/Temp sufficient? CheckConditions->TimeTemp Anhydrous Strictly anhydrous? GrignardSpecific->Anhydrous GrignardInitiation Did Grignard initiate? GrignardSpecific->GrignardInitiation LigandChoice Ligand appropriate? CrossCouplingSpecific->LigandChoice Sol_Catalyst Use fresh catalyst Catalyst->Sol_Catalyst No Sol_Purity Purify starting materials ReagentPurity->Sol_Purity No Sol_TimeTemp Increase time/temp TimeTemp->Sol_TimeTemp No Sol_Anhydrous Dry glassware/solvents Anhydrous->Sol_Anhydrous No Sol_GrignardInitiation Activate Mg GrignardInitiation->Sol_GrignardInitiation No Sol_LigandChoice Screen ligands LigandChoice->Sol_LigandChoice No

Caption: Troubleshooting workflow for low product yield.

Side_Reaction_Pathway Start Synthesis of Substituted Benzyl Alcohol DesiredProduct Desired Substituted Benzyl Alcohol Start->DesiredProduct Main Pathway SideReactions Potential Side Reactions Start->SideReactions Dehalogenation Dehalogenation (Cross-Coupling) SideReactions->Dehalogenation Polymerization Polymerization SideReactions->Polymerization EtherFormation Dibenzyl Ether Formation SideReactions->EtherFormation OverOxidation Over-oxidation to Benzoic Acid SideReactions->OverOxidation WurtzCoupling Wurtz Coupling (Grignard) SideReactions->WurtzCoupling

Caption: Common side reactions in benzyl alcohol synthesis.

Purification_Logic CrudeProduct Crude Product Mixture PolarityCheck Similar Polarity to Starting Material? CrudeProduct->PolarityCheck Chromatography Column Chromatography PolarityCheck->Chromatography No Distillation Vacuum Distillation PolarityCheck->Distillation Yes Recrystallization Recrystallization (if solid) PolarityCheck->Recrystallization Yes ChemicalQuench Chemical Quench of Reactive Impurity PolarityCheck->ChemicalQuench Yes PureProduct Pure Benzyl Alcohol Chromatography->PureProduct Distillation->PureProduct Recrystallization->PureProduct ChemicalQuench->Chromatography

Caption: Decision tree for purification strategies.

References

Technical Support Center: Purification of (3,5-Diethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude (3,5-Diethoxyphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: The most common impurities typically arise from the synthetic route used. If the product is synthesized by the reduction of 3,5-diethoxybenzaldehyde, you can expect to find:

  • Unreacted Starting Material: 3,5-diethoxybenzaldehyde is a primary impurity.

  • Reaction Byproducts: Depending on the reducing agent and reaction conditions, minor side products may be formed.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., methanol, dichloromethane, ethyl acetate) may be present.[1]

  • Inorganic Salts: Salts from the workup, such as borate salts (if using sodium borohydride) or salts from quenching agents, can contaminate the crude product.

Q2: How can I effectively monitor the purification process, especially during column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most effective and common technique for monitoring the progress of column chromatography.[2]

  • Stationary Phase: Use TLC plates with the same stationary phase as your column (typically silica gel).[2]

  • Mobile Phase: Develop the TLC plate using the same solvent system (mobile phase) you are using for the column elution.[3]

  • Visualization: this compound and the common impurity, 3,5-diethoxybenzaldehyde, are UV active and can be visualized under a UV lamp (254 nm).[4] Additionally, staining with potassium permanganate can be used, as it reacts with the alcohol functional group, often appearing as a yellow spot on a purple background.[4]

  • Interpreting Results: The product, this compound, is more polar than the starting aldehyde. Therefore, it will have a lower Retention Factor (Rf) value and appear as a lower spot on the TLC plate compared to the aldehyde.[3] Pure fractions will show a single spot corresponding to the product.

Q3: My final product is an oil and will not crystallize. What steps can I take?

A3: If your this compound product appears as an oil, it could be due to several factors:

  • Inherent Properties: The compound may be a low-melting solid or an oil at room temperature. Check literature for its reported physical state.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.[5] Further purification, typically by flash column chromatography, is recommended to remove these impurities.[5]

  • Incorrect Solvent System: If attempting recrystallization, the chosen solvent may not be appropriate. Experiment with different solvent systems, including solvent pairs (one solvent in which the compound is soluble and another in which it is poorly soluble).[5][6]

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound to induce crystallization.[6]

Q4: My overall yield after purification is very low. What are the potential causes?

A4: Low yield can result from product loss at various stages of the purification process:

  • Incomplete Extraction: During the aqueous workup, some product may remain in the aqueous layer. To minimize this, perform multiple extractions (3-5 times) with the organic solvent. Adding salt (NaCl) to the aqueous layer (salting out) can also decrease the product's solubility in water and improve extraction efficiency.[5]

  • Product Loss During Chromatography: The polar alcohol group can sometimes interact strongly with the silica gel stationary phase, leading to tailing and incomplete elution.[5] Adding a small amount of a more polar solvent like methanol to the eluent can help, but may also reduce separation from polar impurities. Dry loading the sample onto silica can also improve band sharpness.[5]

  • Aggressive Fraction Cutting: Being too conservative when combining fractions from chromatography to avoid impurities can lead to the discarding of fractions containing a significant amount of the pure product.

Troubleshooting Guides

Problem: An impurity is co-eluting with my product during column chromatography.

Possible CauseRecommended Solution
Poor Separation on TLC The chosen mobile phase (solvent system) does not provide adequate separation between your product and the impurity.
Optimize the Mobile Phase: Test different solvent ratios (e.g., varying the ethyl acetate/hexanes ratio). A shallower gradient (a slower, more gradual increase in polarity) during elution can significantly improve resolution.[4]
Try a Different Solvent System: If adjusting ratios doesn't work, switch to a different solvent system (e.g., dichloromethane/methanol).[4]
Strong Interaction with Stationary Phase The product or impurity is interacting too strongly or too weakly with the silica gel.
Change Stationary Phase: Consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) instead of silica gel.[7]

Problem: The NMR spectrum of my purified product still shows peaks corresponding to the starting material (3,5-diethoxybenzaldehyde).

Possible CauseRecommended Solution
Incomplete Separation The column chromatography conditions were not sufficient to fully separate the product from the unreacted aldehyde.
Re-purify the Material: Combine the impure batches and run a second column chromatography.
Use Optimized Conditions: Based on the results of the first column, use a shallower solvent gradient to increase the separation between the product and the aldehyde.[4] Ensure you carefully monitor the fractions by TLC to isolate only the pure product fractions.

Data Presentation

The following table provides a template for comparing the effectiveness of different purification protocols for this compound.

Parameter Trial 1 Trial 2 Trial 3 (Recrystallization)
Purification Method Column ChromatographyColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)N/A
Mobile Phase 10-40% Ethyl Acetate in Hexanes (Gradient)5-25% Ethyl Acetate in Hexanes (Shallow Gradient)Methanol/Water (9:1)
Crude Purity (by NMR) ~85%~85%~90%
Final Purity (by NMR) 97%>99%98%
Isolated Yield 75%68%80%
Observations Some co-elution with a minor, non-polar impurity.Excellent separation from aldehyde. Yield lower due to stricter fraction cutting.Product oiled out initially, then crystallized upon cooling and scratching.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Select Solvent System: Use TLC to determine a solvent system that gives the product an Rf value of approximately 0.25-0.35. A common starting point for benzyl alcohols is a mixture of ethyl acetate and hexanes.

  • Pack the Column: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[5]

  • Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity of the eluent according to the predetermined gradient.[4] For example, start with 10% ethyl acetate in hexanes and slowly increase to 30% or 40%.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC.[3]

  • Product Isolation: Combine the fractions that contain the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[5]

Protocol 2: Recrystallization

  • Choose a Solvent: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Methanol, ethanol, or a solvent pair like methanol/water or ethyl acetate/hexanes could be effective.[6]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent, just enough to fully dissolve the solid.[6]

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.[6]

  • Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the Product: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

G cluster_start Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound (Contains Aldehyde, Solvents, Salts) Workup Aqueous Workup (Liquid-Liquid Extraction) Crude->Workup Choice Solid or Oil? Workup->Choice Chrom Column Chromatography Choice->Chrom Oil or High Impurity Recryst Recrystallization Choice->Recryst Solid & >90% Pure Analysis Purity Analysis (TLC, NMR, etc.) Chrom->Analysis Recryst->Analysis Pure Pure Product Analysis->Pure

Caption: General experimental workflow for the purification of this compound.

G Start Poor Separation in Column Chromatography Cause1 Spots Overlapping on TLC? Start->Cause1 Cause2 Streaking or Tailing on TLC/Column? Start->Cause2 Cause1->Cause2 No Sol1 Adjust Mobile Phase: - Use a shallower gradient - Try a different solvent system (e.g., DCM/MeOH) Cause1->Sol1 Yes Sol2 Sample Overloaded: - Use less material for the size of the column Cause2->Sol2 Yes Sol3 Compound is Very Polar: - Add a modifier to the eluent (e.g., 0.5% Triethylamine or Acetic Acid) - Try dry loading the sample Cause2->Sol3 No

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Preventing the decomposition of (3,5-Diethoxyphenyl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (3,5-Diethoxyphenyl)methanol to prevent its decomposition.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and use of this compound.

Problem Possible Cause Recommended Action
Yellowing of the compound or appearance of a crystalline precipitate. Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid.1. Confirm the identity of the impurities using analytical techniques such as HPLC or GC-MS.2. If oxidation is confirmed, review your storage conditions. Ensure the container is tightly sealed and consider purging with an inert gas like argon or nitrogen before sealing.3. For future storage, consider adding an antioxidant.
Inconsistent results in experiments using this compound from different batches or stored for different durations. Degradation of the compound leading to lower purity and the presence of impurities that may interfere with your experiment.1. Perform a purity analysis on all batches of the compound before use.2. Establish a re-test date for your stored material and re-analyze its purity at regular intervals.3. Implement a rigorous stability testing protocol for the compound under your specific laboratory conditions.
Loss of potency or activity of a formulation containing this compound over time. Chemical degradation of this compound within the formulation.1. Investigate potential incompatibilities between this compound and other excipients in your formulation.2. Conduct a formal stability study of the final formulation under accelerated and long-term conditions.3. Consider the addition of a suitable antioxidant to the formulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition?

A1: The primary cause of decomposition for this compound, a primary benzylic alcohol, is oxidation. Exposure to atmospheric oxygen can lead to its conversion into (3,5-Diethoxyphenyl)formaldehyde and subsequently to 3,5-Diethoxybenzoic acid.[1][2][3] This process can be accelerated by exposure to light, elevated temperatures, and the presence of metallic impurities.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize decomposition, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place.[4][5] For long-term storage, refrigeration at 2-8°C is recommended.[5] The container should be flushed with an inert gas, such as argon or nitrogen, to displace oxygen before sealing.

Storage Condition Recommendation
Temperature 2-8°C for long-term storage. Room temperature for short-term use.
Atmosphere Under an inert gas (Argon or Nitrogen).
Light Protected from light (e.g., in an amber vial or stored in a dark cabinet).
Container Tightly sealed, chemically inert container (e.g., glass).

Q3: Can I use an antioxidant to prevent the decomposition of this compound?

A3: Yes, adding a suitable antioxidant can significantly inhibit the oxidative degradation of this compound. Phenolic antioxidants are commonly used for this purpose.

Antioxidant Recommended Concentration (w/w) Notes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%A common and effective antioxidant.[6]
Tert-Butylhydroquinone (TBHQ) 0.01 - 0.1%Shows good thermal stability.[7][8]
Butylated Hydroxyanisole (BHA) 0.01 - 0.1%Another widely used phenolic antioxidant.[6]

Q4: How can I detect and quantify the decomposition of this compound?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[9][10] This method can separate the intact this compound from its potential degradation products, allowing for accurate quantification of its purity over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification.

Experimental Protocols

Stability Study Protocol for this compound

This protocol outlines a typical stability study to assess the degradation of this compound under various conditions.

1. Materials:

  • This compound (at least three different batches)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen)

  • Antioxidants (e.g., BHT, TBHQ)

  • HPLC-grade solvents for analysis

2. Sample Preparation:

  • Accurately weigh samples of this compound into the amber glass vials.

  • For samples with antioxidants, prepare stock solutions of the antioxidant and add the appropriate volume to achieve the desired final concentration.

  • Purge the headspace of each vial with an inert gas for 1-2 minutes before tightly sealing the cap.

3. Storage Conditions:

  • Store the prepared samples under the following conditions as per ICH guidelines[4]:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Photostability: In a photostability chamber according to ICH Q1B guidelines.[11] Include dark controls wrapped in aluminum foil.

4. Testing Schedule:

  • Analyze the samples at the following time points[5]:

    • Initial: T=0

    • Accelerated: 1, 3, and 6 months

    • Long-Term: 3, 6, 9, 12, 18, 24, and 36 months

5. Analytical Method:

  • Use a validated stability-indicating HPLC-UV method. An example method is provided below:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~275 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

6. Data Analysis:

  • At each time point, determine the purity of this compound and quantify any degradation products.

  • Plot the percentage of remaining this compound against time for each storage condition.

  • Determine the degradation rate and establish a re-test period or shelf life based on the collected data.

Visualizations

Decomposition_Pathway A This compound B (3,5-Diethoxyphenyl)formaldehyde A->B Oxidation C 3,5-Diethoxybenzoic Acid B->C Further Oxidation

Caption: Oxidative decomposition pathway of this compound.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Evaluation prep1 Obtain multiple batches of This compound prep2 Prepare samples with and without antioxidants prep1->prep2 prep3 Package in amber vials under inert gas prep2->prep3 store1 Place samples in stability chambers (Long-term, Accelerated, etc.) prep3->store1 analysis1 Withdraw samples at predefined time points store1->analysis1 analysis2 Analyze by stability-indicating HPLC method analysis1->analysis2 data1 Assess purity and quantify degradants analysis2->data1 data2 Determine degradation kinetics and establish shelf life data1->data2

Caption: Experimental workflow for a stability study.

Troubleshooting_Guide start Inconsistent Experimental Results or Compound Degradation q1 Are storage conditions (temp, light, atmosphere) appropriate? start->q1 action1 Review and optimize storage conditions: - Use amber vials - Store at 2-8°C - Purge with inert gas q1->action1 No q2 Is an antioxidant being used? q1->q2 Yes a1_yes Yes a1_no No end_node Problem Resolved action1->end_node action2 Consider adding an antioxidant (e.g., BHT, TBHQ) at 0.01-0.1% q2->action2 No q3 Has purity been recently confirmed by analysis? q2->q3 Yes a2_yes Yes a2_no No action2->end_node action3 Perform purity analysis using a stability-indicating method (e.g., HPLC) q3->action3 No q3->end_node Yes a3_yes Yes a3_no No action3->end_node

Caption: Troubleshooting logic for this compound decomposition issues.

References

Technical Support Center: Purification of Polar Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar benzyl alcohol derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve common problems during the purification of polar benzyl alcohol derivatives.

Column Chromatography

Problem: My polar benzyl alcohol derivative is streaking or tailing down the silica gel column.

  • Possible Cause: Polar functional groups (like hydroxyl and amino groups) on your benzyl alcohol derivative can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to poor separation, band broadening, and tailing of your compound.

  • Solutions:

    • Add a Modifier to the Eluent: To reduce the strong interaction between your polar compound and the silica gel, add a small amount of a basic modifier to your mobile phase. For basic compounds like aminobenzyl alcohols, adding 0.1-1% triethylamine (TEA) or ammonium hydroxide to the eluent can neutralize the acidic sites on the silica gel, leading to improved peak shapes.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Dry Loading: If your compound is not very soluble in the eluent, it can be pre-adsorbed onto a small amount of silica gel. This "dry loading" technique can lead to sharper bands and better separation.

Problem: I am not getting good separation between my desired benzyl alcohol derivative and a similarly polar impurity.

  • Possible Cause: The polarity of your chosen solvent system may not be optimal to resolve compounds with very similar polarities.

  • Solutions:

    • Optimize the Solvent System with TLC: Before running a column, it is crucial to find the best solvent system using Thin-Layer Chromatography (TLC). The ideal Rf value for your target compound on a TLC plate for good column separation is between 0.2 and 0.4.

      • If the spots are too high on the TLC plate (high Rf), you need to decrease the polarity of your eluent (increase the proportion of the non-polar solvent).[1]

      • If the spots are too low on the TLC plate (low Rf), you need to increase the polarity of your eluent (increase the proportion of the polar solvent).

    • Use a Shallow Gradient: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can often improve the separation of compounds with close polarities.

Problem: My compound seems to be degrading on the silica gel column.

  • Possible Cause: Some compounds are sensitive to the acidic nature of silica gel and can decompose during chromatography.

  • Solutions:

    • Neutralize the Silica Gel: You can pre-treat the silica gel by washing the packed column with an eluent containing a small amount of a weak base, like 1-3% triethylamine (TEA).[1]

    • Perform a 2D TLC Test: To confirm if your compound is unstable on silica, you can run a two-dimensional TLC. Spot your compound on one corner of a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. The appearance of new spots or streaking indicates that your compound is degrading on the silica gel.[1]

Recrystallization

Problem: My polar benzyl alcohol derivative is "oiling out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, or the chosen solvent is too good at dissolving the compound even at low temperatures. Impurities can also sometimes inhibit crystallization.

  • Solutions:

    • Optimize the Solvent System: Experiment with a variety of single and mixed solvent systems. For polar compounds, common recrystallization solvents include water, ethanol, or mixtures like ethyl acetate/hexane and ethanol/water.[2][3][4] In a mixed solvent system, dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

    • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling can often lead to the formation of an oil. Once at room temperature, you can then place it in an ice bath to maximize crystal yield.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure solid, you can add a "seed crystal" to the cooled, saturated solution to induce crystallization.

Problem: I have a very low yield after recrystallization.

  • Possible Cause: Using too much solvent, not allowing for sufficient cooling, or washing the crystals with a solvent that is too warm can all lead to significant loss of product.

  • Solutions:

    • Use a Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive amount of solvent will mean that more of your compound remains dissolved even after cooling.

    • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice bath for a longer period to ensure maximum precipitation of your compound.

    • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of your product.

Liquid-Liquid Extraction

Problem: An emulsion is forming between the aqueous and organic layers, and they are not separating.

  • Possible Cause: Emulsions are common when dealing with complex mixtures, especially when the solution is shaken too vigorously.

  • Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

    • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

    • "Salting Out": For polar compounds that have some solubility in the aqueous layer, adding a salt like sodium chloride can decrease their solubility in the aqueous phase and drive them into the organic layer.[2]

    • Allow it to Stand: Sometimes, simply letting the separatory funnel stand for a period of time will allow the layers to separate.

Problem: My polar benzyl alcohol derivative is not being efficiently extracted into the organic layer.

  • Possible Cause: The polarity of your compound, especially if it has acidic or basic functional groups, can significantly affect its partitioning between the aqueous and organic phases.

  • Solution:

    • Adjust the pH: The solubility of your compound can be manipulated by changing the pH of the aqueous layer.

      • For aminobenzyl alcohols (basic), increasing the pH of the aqueous layer (e.g., with a dilute base like sodium bicarbonate or sodium hydroxide) will deprotonate the amino group, making the compound less polar and more soluble in organic solvents like ethyl acetate or dichloromethane.

      • For hydroxybenzyl alcohols (weakly acidic), decreasing the pH of the aqueous layer (e.g., with a dilute acid) will ensure the hydroxyl group is protonated, making it less polar. Conversely, to remove an acidic impurity, you could increase the pH to deprotonate it and pull it into the aqueous layer.[5]

    • Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of the organic solvent than one extraction with a large volume.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing polar benzyl alcohol derivatives?

A1: Common impurities often depend on the synthetic route and can include:

  • Starting Materials: Unreacted precursors are a common source of impurities.

  • Isomers: In reactions involving substitutions on the aromatic ring, you may get a mixture of ortho, meta, and para isomers, which can be difficult to separate due to their similar polarities. For example, in the synthesis of 4-hydroxybenzyl alcohol from phenol and formaldehyde, the 2-hydroxybenzyl alcohol isomer is a common byproduct.[6]

  • Over-oxidation or Incomplete Reduction Products: If you are preparing a benzyl alcohol via reduction of a benzaldehyde or benzoic acid, you may have unreacted starting material. Conversely, if you are synthesizing a derivative, the benzyl alcohol itself might be oxidized to the corresponding benzaldehyde.

  • Byproducts from Side Reactions: Depending on the reaction conditions, various side reactions can occur, leading to byproducts. For instance, in Grignard reactions, biphenyls can be a significant byproduct.[6]

Q2: What is a good starting solvent system for column chromatography of a moderately polar benzyl alcohol derivative?

A2: A mixture of ethyl acetate and hexane is a very common and effective starting point for compounds of moderate polarity.[1] You should always perform TLC with various ratios (e.g., 10:90, 20:80, 30:70 ethyl acetate:hexane) to determine the optimal solvent system for your specific compound, aiming for an Rf value between 0.2 and 0.4.[1]

Q3: Can I use distillation to purify my polar benzyl alcohol derivative?

A3: While distillation is a powerful technique for purifying liquids, it may not be suitable for many polar benzyl alcohol derivatives. These compounds often have high boiling points and can be prone to decomposition at the elevated temperatures required for atmospheric distillation. Vacuum distillation can be an option to lower the boiling point, but it should be approached with caution. Chromatographic and recrystallization methods are generally preferred for these types of compounds.

Q4: How can I remove residual water from my purified polar benzyl alcohol derivative?

A4: After a liquid-liquid extraction, the organic layer will be saturated with some water. To remove this, you can use a drying agent like anhydrous sodium sulfate or magnesium sulfate. Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some of it remains free-flowing. Then, filter off the drying agent to get a "dry" organic solution. The solvent can then be removed under reduced pressure.

Data Presentation

The following tables provide representative data for the purification of polar benzyl alcohol derivatives. Note that the optimal conditions for your specific compound should be determined empirically.

Table 1: Representative TLC Solvent Systems and Approximate Rf Values for Benzyl Alcohol Derivatives on Silica Gel

Compound ClassRepresentative Solvent System (v/v)Approximate Rf ValueNotes
Benzyl alcohol4:1 Hexane:Ethyl Acetate~0.3A good starting point for moderately polar compounds.
4-Hydroxybenzyl alcohol7:3 Hexane:Ethyl Acetate~0.2-0.3The phenolic hydroxyl group increases polarity.
4-Aminobenzyl alcohol1:2 Hexane:Ethyl Acetate~0.4The amino group significantly increases polarity. A more polar eluent is needed.
4-Nitrobenzyl alcohol3:1 Hexane:Ethyl Acetate~0.5Less polar than the amino-substituted analog.

Note: Rf values are highly dependent on the specific TLC plate, chamber saturation, and temperature.

Table 2: Common Recrystallization Solvents for Polar Benzyl Alcohol Derivatives

Compound TypeRecommended Solvents / Solvent SystemsExpected Crystal Form
Hydroxybenzyl alcoholsWater, Ethyl acetate/Hexane, TolueneNeedles or plates
Aminobenzyl alcoholsWater, Ethanol/WaterPrisms or plates
Moderately polar derivativesEthanol, Isopropanol, Acetone/WaterVaries

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

  • Solvent System Selection: Determine an appropriate eluent system using TLC to achieve an Rf value of 0.2-0.4 for the target compound.

  • Column Packing:

    • Secure a glass column of appropriate size vertically.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance.

    • Wash the packed column with 2-3 column volumes of the eluent.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for poorly soluble samples, perform a dry load by adsorbing the sample onto a small amount of silica gel, removing the solvent, and adding the resulting powder to the top of the column.[1]

  • Elution:

    • Begin adding the eluent to the top of the column.

    • If using gradient elution, gradually increase the polarity of the eluent by increasing the proportion of the polar solvent.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified product.[1]

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with gentle swirling until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow start Crude Polar Benzyl Alcohol Derivative purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Impurities with different polarities recrystallization Recrystallization purification_choice->recrystallization Solid product extraction Liquid-Liquid Extraction purification_choice->extraction Acidic/Basic impurities analyze_purity Analyze Purity (TLC, HPLC, NMR) column_chrom->analyze_purity recrystallization->analyze_purity extraction->analyze_purity pure_product Pure Product analyze_purity->pure_product Purity OK troubleshoot Troubleshoot analyze_purity->troubleshoot Impure troubleshoot->purification_choice

Caption: A general experimental workflow for the purification of polar benzyl alcohol derivatives.

Signaling Pathways Modulated by 4-Hydroxybenzyl Alcohol (4-HBA)

signaling_pathways cluster_nrf2 Nrf2 Antioxidant Response cluster_pi3k PI3K/Akt Survival Pathway cluster_jnk JNK/Caspase-3 Apoptosis Pathway Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus Antioxidant_Genes Upregulation of Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection against Oxidative Stress Antioxidant_Genes->Cell_Protection PI3K PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Cell_Survival Neuronal Survival and Proliferation pAkt->Cell_Survival promotes JNK JNK Caspase3 Caspase-3 JNK->Caspase3 activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis executes HBA 4-Hydroxybenzyl Alcohol (4-HBA) HBA->Nrf2 activates HBA->PI3K activates HBA->JNK inhibits

Caption: Key signaling pathways modulated by 4-Hydroxybenzyl Alcohol (4-HBA).[5][6]

References

Technical Support Center: Synthesis of (3,5-Diethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (3,5-Diethoxyphenyl)methanol, a key intermediate in various research and development applications. The information is tailored for researchers, scientists, and professionals in drug development.

Alternative Synthetic Routes at a Glance

Two primary alternative routes for the synthesis of this compound are outlined below. The first involves the reduction of an ester intermediate, while the second utilizes a Grignard reaction.

Route 1: Reduction of Ethyl 3,5-Diethoxybenzoate

Reduction_Route A 3,5-Dihydroxybenzoic Acid B Ethyl 3,5-Diethoxybenzoate A->B Ethylation C This compound B->C Reduction (e.g., LiAlH4)

Caption: Synthetic pathway via ester reduction.

Route 2: Grignard Reaction

Grignard_Route D 3,5-Diethoxybromobenzene E 3,5-Diethoxyphenylmagnesium bromide (Grignard Reagent) D->E Mg, dry ether F This compound E->F 1. Formaldehyde (or paraformaldehyde) 2. Acidic workup

Caption: Synthetic pathway via Grignard reaction.

Quantitative Data Summary

The following table summarizes key quantitative data for the two primary synthetic routes to this compound. Please note that yields are highly dependent on reaction scale and purification methods.

StepSynthetic RouteStarting MaterialKey ReagentsSolventReaction TimeTemperatureTypical Yield (%)
1a Route 1 3,5-Dihydroxybenzoic acidDiethyl sulfate, K₂CO₃Acetone8 hoursReflux~85% (for the ester)
1b Route 1 Ethyl 3,5-diethoxybenzoateLiAlH₄Anhydrous THF2-4 hours0 °C to RT>90%
2a Route 2 3,5-DiethoxybromobenzeneMg turnings, I₂ (cat.)Anhydrous THF1-2 hoursRefluxHigh (used in situ)
2b Route 2 Grignard ReagentParaformaldehydeAnhydrous THF2-3 hours0 °C to RT60-70%

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Route 1: Reduction of Ethyl 3,5-Diethoxybenzoate

Question 1: The ethylation of 3,5-dihydroxybenzoic acid is incomplete, resulting in a mixture of mono- and di-ethylated products. How can I improve the yield of the desired diethyl ether?

Answer: Incomplete ethylation is a common issue. Here are several factors to consider for optimization:

  • Purity of Reactants: Ensure that the 3,5-dihydroxybenzoic acid is thoroughly dried before use, as moisture can consume the base and hydrolyze the diethyl sulfate.

  • Stoichiometry of Reagents: Use a sufficient excess of both diethyl sulfate and the base (e.g., potassium carbonate) to drive the reaction to completion. A molar ratio of at least 2.5 to 3 equivalents of diethyl sulfate and a significant excess of a fine-milled, anhydrous potassium carbonate are recommended.

  • Reaction Time and Temperature: The reaction typically requires prolonged heating. Ensure the mixture is refluxed vigorously for at least 8 hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

  • Solvent: Acetone is a common solvent for this reaction. Ensure it is anhydrous to prevent side reactions.

Question 2: During the reduction of ethyl 3,5-diethoxybenzoate with LiAlH₄, I observe the formation of significant byproducts and my yield is low. What could be the cause?

Answer: Lithium aluminum hydride (LiAlH₄) is a powerful but non-selective reducing agent, and its reactions are highly sensitive to experimental conditions.

  • Moisture Contamination: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and anhydrous solvents (like THF or diethyl ether) must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The addition of the ester to the LiAlH₄ suspension should be done slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction. After the addition is complete, the reaction can be gradually warmed to room temperature and stirred until completion.

  • Work-up Procedure: The quenching of excess LiAlH₄ is critical. A common and safe method is the Fieser work-up: sequential and slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure helps to precipitate the aluminum salts, making them easier to filter off. An improper quench can lead to the formation of emulsions and difficulty in product isolation.

  • Incomplete Reaction: If the reaction is not complete, you may isolate unreacted starting material. Ensure sufficient equivalents of LiAlH₄ are used (typically 1.0-1.5 equivalents) and allow for an adequate reaction time.

Route 2: Grignard Reaction

Question 3: I am having trouble initiating the Grignard reaction between 3,5-diethoxybromobenzene and magnesium.

Answer: The formation of a Grignard reagent is highly dependent on the purity of the reagents and the activation of the magnesium surface.

  • Magnesium Activation: The magnesium turnings often have an oxide layer that prevents the reaction from starting. This can be overcome by:

    • Crushing the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.

    • Adding a small crystal of iodine, which can react with the magnesium surface.

    • Using a few drops of 1,2-dibromoethane to activate the magnesium.

  • Anhydrous Conditions: As with LiAlH₄ reactions, all glassware and solvents must be scrupulously dry. The presence of even trace amounts of water will quench the Grignard reagent as it forms.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents. THF is often preferred as it can help to solvate and stabilize the Grignard reagent.

Question 4: The reaction of my Grignard reagent with formaldehyde gives a low yield of the primary alcohol, and I observe a significant amount of a white polymer in my flask.

Answer: The use of formaldehyde in Grignard reactions can be challenging due to its tendency to polymerize.

  • Source of Formaldehyde: Gaseous formaldehyde, generated by heating dry paraformaldehyde, is the ideal reagent. Bubbling this gas through the Grignard solution minimizes side reactions. Using an aqueous solution of formaldehyde (formalin) is not suitable as the water will destroy the Grignard reagent.

  • Paraformaldehyde Use: If using solid paraformaldehyde directly, it must be thoroughly dried. The reaction may be slower, and yields are often lower due to incomplete depolymerization. It is recommended to add the Grignard solution to a suspension of dry paraformaldehyde in an anhydrous solvent.

  • Side Reactions: The Grignard reagent is a strong base and can react with any acidic protons. Ensure there are no acidic functional groups on your starting material or in your reaction setup.

Detailed Experimental Protocols

Route 1: Reduction of Ethyl 3,5-Diethoxybenzoate

Step 1a: Synthesis of Ethyl 3,5-Diethoxybenzoate

  • To a stirred solution of 3,5-dihydroxybenzoic acid (1 equivalent) in anhydrous acetone, add finely powdered anhydrous potassium carbonate (5 equivalents).

  • Add diethyl sulfate (2.5 equivalents) dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1M NaOH solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl 3,5-diethoxybenzoate, which can be purified by column chromatography or distillation.

Step 1b: Synthesis of this compound

  • To a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of ethyl 3,5-diethoxybenzoate (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams), 15% aqueous NaOH (x mL), and then water (3x mL).

  • Stir the resulting white suspension vigorously for 30 minutes.

  • Filter the solid through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Grignard Reaction

Step 2a: Preparation of 3,5-Diethoxyphenylmagnesium bromide

  • In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Add a small amount of a solution of 3,5-diethoxybromobenzene (1 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

  • Once the reaction has started (indicated by the disappearance of the iodine color and gentle bubbling), add the remaining solution of 3,5-diethoxybromobenzene dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting dark grey solution is used directly in the next step.

Step 2b: Synthesis of this compound

  • In a separate oven-dried flask, place dry paraformaldehyde (1.5 equivalents) and suspend it in anhydrous THF.

  • Cool the paraformaldehyde suspension to 0 °C.

  • Slowly add the prepared Grignard reagent solution from Step 2a to the paraformaldehyde suspension via a cannula.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Identifying and characterizing unexpected byproducts in the reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and characterize unexpected byproducts in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of unexpected byproducts in a chemical reaction?

Unexpected byproducts can arise from a variety of sources throughout the experimental process. Identifying the root cause is crucial for optimizing the reaction and ensuring the purity of the desired product. Key areas to investigate include:

  • Reagent Quality: Impurities in starting materials or reagents are a frequent cause of side reactions. Always ensure the purity of your reagents and consider purification if necessary.[1][2]

  • Reaction Conditions: Deviations from optimal temperature, pressure, reaction time, or stirring speed can favor the formation of undesired products.[3][4]

  • Solvent Effects: The solvent can influence reaction pathways and stability of intermediates. Impurities within the solvent, such as water or peroxides, can also lead to byproduct formation.

  • Atmosphere: The presence of oxygen or moisture can initiate side reactions, especially for air- or moisture-sensitive reagents and intermediates.[2]

  • Catalyst Decomposition or Side Reactions: The catalyst itself may degrade or participate in unintended reaction pathways.

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions, leading to the formation of degradation products.[2]

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of byproducts from the excess reagent.

Q2: How can I minimize the formation of byproducts?

Minimizing byproducts requires a systematic approach to optimizing your reaction. Consider the following strategies:

  • Purify Reagents and Solvents: Use high-purity reagents and ensure solvents are dry and free of contaminants.

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, concentration, and reaction time to find the optimal conditions that favor the desired product.

  • Use a Scavenger: If a particular impurity is known to cause a side reaction, a scavenger can be added to remove it from the reaction mixture.

  • Change the Catalyst or Ligand: In catalytic reactions, screening different catalysts or ligands can significantly improve selectivity.[1]

  • Modify the Workup Procedure: The workup conditions (e.g., pH, temperature) can influence product stability. Ensure your workup is not contributing to byproduct formation.[2]

Q3: What are the first steps I should take when I detect an unexpected byproduct?

When an unexpected spot on a TLC plate or an extra peak in your initial analysis appears, a structured approach is necessary.

  • Isolate the Byproduct: If possible, isolate a pure sample of the byproduct using chromatographic techniques such as flash chromatography or preparative HPLC.

  • Preliminary Characterization: Obtain basic analytical data on the isolated byproduct, such as a melting point or its appearance.

  • Spectroscopic Analysis: Utilize spectroscopic techniques like NMR, Mass Spectrometry, and FTIR to elucidate the structure of the byproduct.

Troubleshooting Guides

Guide 1: Identifying an Unknown Byproduct

This guide outlines a general workflow for the identification and characterization of an unexpected byproduct.

Step 1: Initial Assessment of the Reaction Mixture

  • Technique: Thin Layer Chromatography (TLC), Liquid Chromatography (LC), or Gas Chromatography (GC).

  • Purpose: To determine the number of components in the reaction mixture and estimate the relative amount of the byproduct.

Step 2: Isolation of the Byproduct

  • Technique: Flash Column Chromatography, Preparative Thin Layer Chromatography (Prep-TLC), or High-Performance Liquid Chromatography (HPLC).

  • Purpose: To obtain a pure sample of the byproduct for further analysis.

Step 3: Structure Elucidation

  • Techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the byproduct.[1][2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for detailed structural assignment.[3]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the byproduct.[5][6]

Step 4: Propose a Mechanism for Byproduct Formation

  • Based on the identified structure of the byproduct and the known reactivity of the starting materials and reagents, propose a plausible reaction mechanism for its formation. This will provide insights into how to prevent its formation in future experiments.

Guide 2: Quantifying Byproduct Formation

Once a byproduct has been identified, it is often necessary to quantify its amount in the reaction mixture to assess the efficiency of the reaction and the success of optimization efforts.

Quantitative Analysis of Byproducts

Analytical TechniquePrincipleSample Data: Byproduct Quantification in a Suzuki Coupling Reaction
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known amount of an internal standard to the integral of a signal from the byproduct, its concentration can be determined.[7][8][9]Internal Standard: 1,3,5-Trimethoxybenzene (TMB) Byproduct: Homocoupled product of the aryl halide ¹H NMR Integral (TMB, 3H): 1.00 ¹H NMR Integral (Byproduct, 2H): 0.15 Calculated Molar Ratio (Byproduct/TMB): 0.075 Calculated Weight % of Byproduct: (assuming known weights of sample and TMB)
High-Performance Liquid Chromatography (HPLC) with UV Detection A calibration curve is generated by injecting known concentrations of the purified byproduct. The concentration of the byproduct in the reaction mixture can then be determined by comparing its peak area to the calibration curve.[10]Calibration Curve: Linear regression of peak area vs. concentration (R² > 0.99) Peak Area of Byproduct in Sample: 12500 Calculated Concentration from Curve: 0.5 mg/mL
Gas Chromatography (GC) with Flame Ionization Detection (FID) Similar to HPLC, a calibration curve is constructed using known concentrations of the isolated byproduct. The amount in the reaction mixture is determined from its peak area.Calibration Curve: Linear regression of peak area vs. concentration (R² > 0.99) Peak Area of Byproduct in Sample: 8500 Calculated Concentration from Curve: 0.3 mg/mL

Experimental Protocols

Protocol 1: ¹H NMR Analysis of a Reaction Mixture
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the crude reaction mixture into an NMR tube.[11]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves all components of the mixture.[11][12]

    • Ensure the solution is homogeneous. If solids are present, filter the solution into a clean NMR tube.[11]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key parameters to consider are the number of scans, relaxation delay (d1), and acquisition time. For quantitative analysis, a longer relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial.[13]

  • Data Processing and Analysis:

    • Fourier transform the FID, phase the spectrum, and perform baseline correction.

    • Integrate all signals.

    • Identify signals corresponding to the starting material, product, and any byproducts. The chemical shift, multiplicity, and integration values will provide structural information.[14]

Protocol 2: LC-MS for Identifying Unknown Impurities
  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile, methanol) that is compatible with the LC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • LC Method Development:

    • Select an appropriate HPLC column (e.g., C18 for reverse-phase chromatography).

    • Develop a gradient elution method to achieve good separation of all components in the mixture. A typical mobile phase system is water and acetonitrile, both with 0.1% formic acid.

  • MS Analysis:

    • Couple the LC system to a mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Set the mass spectrometer to acquire data in both positive and negative ion modes to maximize the chances of detecting the unknown impurity.

    • Acquire full scan MS data to determine the molecular weights of the components.

    • Perform tandem MS (MS/MS) experiments on the ion corresponding to the unknown byproduct to obtain fragmentation data, which is crucial for structural elucidation.[1]

  • Data Interpretation:

    • Use the accurate mass measurement from the full scan data to determine the elemental composition of the unknown.

    • Analyze the fragmentation pattern from the MS/MS data to propose a structure for the byproduct.[1]

Protocol 3: FTIR Analysis of a Reaction Mixture
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid or liquid reaction mixture directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[2]

  • Sample Preparation (KBr Pellet - for solids):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder in an agate mortar and pestle.[2]

    • Press the mixture into a transparent pellet using a hydraulic press.[2]

  • Data Acquisition:

    • Place the sample (ATR or KBr pellet) in the FTIR spectrometer.

    • Collect a background spectrum of the empty instrument.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.[15]

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate these bands to specific functional groups to gain information about the structure of the components in the mixture.[5]

Visualizations

Byproduct_Identification_Workflow cluster_0 Initial Analysis cluster_1 Isolation cluster_2 Structure Elucidation cluster_3 Optimization Reaction Mixture Reaction Mixture TLC/LC/GC TLC/LC/GC Reaction Mixture->TLC/LC/GC Analyze Chromatography Column Chromatography / Prep-HPLC TLC/LC/GC->Chromatography Separate Isolated Byproduct Isolated Byproduct Chromatography->Isolated Byproduct MS Mass Spectrometry Isolated Byproduct->MS NMR NMR Spectroscopy Isolated Byproduct->NMR FTIR FTIR Spectroscopy Isolated Byproduct->FTIR Proposed Structure Proposed Structure MS->Proposed Structure NMR->Proposed Structure FTIR->Proposed Structure Mechanism Propose Mechanism Proposed Structure->Mechanism Optimize Optimize Reaction Conditions Mechanism->Optimize

Caption: Workflow for identifying and characterizing unexpected byproducts.

Drug_Metabolism_Pathway Drug Drug Phase I Metabolism Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Cytochrome P450 Enzymes Drug->Phase I Metabolism Phase II Metabolism Phase II Metabolism (Conjugation) UGTs, SULTs, GSTs Drug->Phase II Metabolism Metabolite Metabolite Phase I Metabolism->Metabolite Metabolite->Phase II Metabolism Excretion Excretion (Urine, Bile) Metabolite->Excretion Conjugated Metabolite Conjugated Metabolite Phase II Metabolism->Conjugated Metabolite Conjugated Metabolite->Excretion

Caption: Simplified signaling pathway of drug metabolism in the liver.[5][16][17]

Troubleshooting_Logic Start Unexpected Byproduct Detected CheckPurity Reagents & Solvents Pure? Start->CheckPurity OptimizeConditions Reaction Conditions Optimal? CheckPurity->OptimizeConditions Yes PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents No CheckWorkup Workup Procedure Appropriate? OptimizeConditions->CheckWorkup Yes AdjustConditions Adjust T, Time, Conc. OptimizeConditions->AdjustConditions No IsolateCharacterize Isolate & Characterize Byproduct CheckWorkup->IsolateCharacterize Yes ModifyWorkup Change pH, Temp. CheckWorkup->ModifyWorkup No ModifyReaction Modify Reaction Strategy IsolateCharacterize->ModifyReaction PurifyReagents->Start AdjustConditions->Start ModifyWorkup->Start

References

Improving the selectivity of reactions involving (3,5-Diethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3,5-Diethoxyphenyl)methanol. Our aim is to help you improve the selectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity features of this compound?

A1: this compound is an electron-rich benzyl alcohol. Its key reactivity features include:

  • Highly Activated Benzyl Position: The hydroxyl group is readily protonated under acidic conditions, forming a stabilized benzylic carbocation. This makes it highly susceptible to nucleophilic substitution reactions.

  • Electron-Rich Aromatic Ring: The two ethoxy groups are strong electron-donating groups, activating the aromatic ring towards electrophilic substitution. The primary sites of substitution are ortho and para to the activating groups.

  • Nucleophilic Hydroxyl Group: The alcohol functionality can act as a nucleophile, for example, in esterification or etherification reactions.

Q2: What are the most common side reactions observed with this compound?

A2: The high reactivity of this compound can lead to several side reactions, including:

  • Self-Etherification (Dimerization): Under acidic conditions, one molecule can act as an electrophile (forming a carbocation) and another as a nucleophile, leading to the formation of a dibenzyl ether.

  • Friedel-Crafts Alkylation: The benzylic carbocation can alkylate other aromatic molecules present in the reaction mixture, including the solvent (if aromatic) or even another molecule of this compound on its aromatic ring.

  • Polymerization: In the presence of strong acids, uncontrolled carbocation formation can lead to polymerization.

  • Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid in the presence of oxidizing agents.

Q3: How can I minimize self-etherification (dimerization)?

A3: To minimize self-etherification, consider the following strategies:

  • Use of a Co-solvent: Adding a non-nucleophilic co-solvent can dilute the concentration of the alcohol, reducing the likelihood of bimolecular reactions.

  • Slow Addition: Adding the acid catalyst or the alcohol slowly to the reaction mixture can help to maintain a low concentration of the reactive carbocation intermediate.

  • Catalyst Choice: Employing milder catalysts or catalytic systems designed for unsymmetrical ether synthesis can improve selectivity. For instance, iron-catalyzed systems have been reported to be effective for the cross-etherification of benzyl alcohols.[1][2][3]

  • Temperature Control: Running the reaction at lower temperatures can help to control the rate of carbocation formation and subsequent side reactions.

Q4: What strategies can be used to control regioselectivity in Friedel-Crafts reactions involving the aromatic ring of this compound?

A4: The two ethoxy groups strongly direct electrophilic attack to the positions ortho and para to them. To control regioselectivity:

  • Steric Hindrance: Employing bulky electrophiles may favor attack at the less sterically hindered positions.

  • Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can influence the regiochemical outcome of Friedel-Crafts reactions.[4]

  • Protecting Groups: In some cases, a temporary protecting group can be installed on the aromatic ring to block a specific position.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired product - Self-etherification or polymerization side reactions.- Decomposition of the starting material under harsh acidic conditions.- Incomplete reaction.- Use a milder acid catalyst or a heterogeneous catalyst.- Lower the reaction temperature.- Add the acid catalyst or the alcohol substrate slowly.- Increase the reaction time or temperature cautiously.
Formation of a significant amount of dibenzyl ether (dimer) - High concentration of the starting alcohol.- Highly acidic reaction conditions.- Dilute the reaction mixture with a non-nucleophilic solvent.- Use a less acidic catalyst.- Add the alcohol slowly to the reaction.- Consider a two-step approach where the alcohol is first converted to a better leaving group (e.g., a halide) under non-acidic conditions.
Unwanted alkylation of the aromatic ring - The generated benzylic carbocation is reacting with the electron-rich aromatic ring of another molecule.- Use a less polar solvent to disfavor carbocation formation.- Employ a catalyst system that favors the desired reaction pathway (e.g., specific catalysts for etherification or esterification).- Protect the aromatic ring if necessary, although this adds extra steps.
Reaction is not going to completion - Insufficiently active catalyst.- Low reaction temperature or short reaction time.- Switch to a stronger acid catalyst, but monitor for side reactions.- Gradually increase the reaction temperature.- Extend the reaction time.
Formation of multiple unidentified products - Complex side reactions due to the high reactivity of the substrate.- Simplify the reaction system by using a well-defined catalyst and a non-reactive solvent.- Carefully control the stoichiometry of the reactants.- Consider using a protecting group strategy to mask the reactivity of the alcohol or the aromatic ring.

Experimental Protocols

Selective Esterification of this compound

This protocol aims to favor the formation of the ester product while minimizing acid-catalyzed side reactions.

  • Materials:

    • This compound

    • Carboxylic acid (e.g., acetic acid)

    • Heterogeneous acid catalyst (e.g., sulfated metal-incorporated MCM-48)[5]

    • Anhydrous solvent (e.g., toluene)

  • Procedure:

    • To a solution of this compound (1 equivalent) and the carboxylic acid (1.2 equivalents) in the anhydrous solvent, add the heterogeneous acid catalyst (e.g., 9% w/w).[5]

    • Stir the mixture at a controlled temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC.[5]

    • Upon completion, filter off the catalyst and wash it with the solvent.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Synthesis of an Unsymmetrical Ether from this compound

This protocol is designed to favor the formation of a cross-etherification product over the symmetrical dibenzyl ether.

  • Materials:

    • This compound

    • Second alcohol (in excess)

    • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)[1][2]

    • Pyridine bis-thiazoline ligand[1][2]

    • Anhydrous, non-aromatic solvent (e.g., propylene carbonate)[1][2]

  • Procedure:

    • In a reaction vessel under an inert atmosphere, combine FeCl₂·4H₂O (10 mol %) and the pyridine bis-thiazoline ligand (12 mol %) in the anhydrous solvent.[1][2]

    • Add the second alcohol (e.g., 5 equivalents).

    • Slowly add a solution of this compound (1 equivalent) in the anhydrous solvent to the reaction mixture.

    • Stir the reaction at a controlled temperature and monitor its progress.

    • After completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_execution Execution & Analysis cluster_troubleshooting Troubleshooting start Define Target Reaction (Esterification, Etherification, etc.) reactants Select Reactants and Stoichiometry start->reactants catalyst Choose Catalyst (Homogeneous vs. Heterogeneous) reactants->catalyst conditions Select Solvent and Temperature catalyst->conditions run_reaction Run Reaction with Monitoring (TLC, GC, etc.) conditions->run_reaction workup Work-up and Purification run_reaction->workup analysis Analyze Product and Byproducts (NMR, MS, etc.) workup->analysis evaluate Evaluate Yield and Selectivity analysis->evaluate adjust Adjust Conditions Based on Outcome evaluate->adjust Low Selectivity? end Final Protocol evaluate->end Success! adjust->catalyst troubleshooting_flowchart start Low Selectivity in Reaction main_byproduct Identify Main Byproduct start->main_byproduct dimer Dibenzyl Ether (Dimer) main_byproduct->dimer Self-Etherification friedel_crafts Friedel-Crafts Product main_byproduct->friedel_crafts Alkylation polymer Polymerization main_byproduct->polymer Insoluble Material solution_dimer Decrease Concentration Use Milder Catalyst Lower Temperature dimer->solution_dimer solution_fc Change Solvent to Non-Aromatic Use More Selective Catalyst friedel_crafts->solution_fc solution_polymer Use Weaker Acid Slow Addition of Reagents polymer->solution_polymer

References

Technical Support Center: Overcoming Solubility Challenges with (3,5-Diethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (3,5-Diethoxyphenyl)methanol in reaction solvents.

Troubleshooting Guide: Enhancing Solubility of this compound

Low solubility of this compound can hinder reaction kinetics and overall yield. This guide provides a systematic approach to address and overcome these challenges.

Initial Solvent Selection:

The first step in addressing solubility is the selection of an appropriate solvent. The principle of "like dissolves like" is a useful starting point. This compound is a substituted aromatic alcohol, possessing both polar (hydroxyl group) and non-polar (diethoxyphenyl group) characteristics.

Solubility Profile Analogy: Benzyl Alcohol

Table 1: Solubility of Benzyl Alcohol in Common Solvents

SolventTypeSolubility of Benzyl Alcohol ( g/100 mL)Expected Solubility of this compound
WaterPolar Protic~4Lower
MethanolPolar ProticMiscibleHigh, likely miscible
EthanolPolar ProticMiscibleHigh, likely miscible
AcetonePolar AproticSolubleHigh
Dichloromethane (DCM)Polar AproticSolubleHigh
Diethyl EtherNon-polarMiscibleHigh, likely miscible
TolueneNon-polarSolubleHigh
HexaneNon-polarSparingly solubleModerate to High

Data for benzyl alcohol is sourced from publicly available chemical databases.

Troubleshooting Workflow:

If initial solvent selection based on the above analogy does not yield a homogeneous reaction mixture, follow the workflow below.

Solubility Troubleshooting Workflow start Start: Incomplete Dissolution of this compound check_polarity Step 1: Assess Solvent Polarity Is the chosen solvent appropriate based on the structure? start->check_polarity change_solvent Try a solvent of different polarity (polar aprotic or non-polar). check_polarity->change_solvent No co_solvent Step 2: Introduce a Co-solvent Can a miscible co-solvent improve solubility? check_polarity->co_solvent Yes change_solvent->co_solvent co_solvent_exp Experiment with co-solvent systems (e.g., Toluene/Heptane, DCM/Hexane, THF/Water). co_solvent->co_solvent_exp Yes adjust_temp Step 3: Modify Reaction Temperature Is the reaction compatible with heating? co_solvent->adjust_temp No co_solvent_exp->adjust_temp success Success: Homogeneous Reaction Mixture co_solvent_exp->success Solubility Achieved heat_reaction Gradually increase the reaction temperature and monitor solubility. adjust_temp->heat_reaction Yes consider_alternatives Step 4: Explore Advanced Strategies Are conventional methods insufficient? adjust_temp->consider_alternatives No heat_reaction->consider_alternatives heat_reaction->success Solubility Achieved advanced_methods Consider alternative techniques like using a phase-transfer catalyst or a different synthetic route. consider_alternatives->advanced_methods Yes advanced_methods->success Solubility Achieved fail Issue Persists: Consult further literature for highly specialized solvents. advanced_methods->fail

Caption: A stepwise guide to troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

A1: The solubility of this compound is determined by the polarity of the solvent relative to its own molecular structure. As a substituted aromatic alcohol, it has both polar and non-polar characteristics. If it is not dissolving, there is likely a mismatch in polarity between your compound and the chosen solvent. For instance, it will have limited solubility in highly polar solvents like water but should be more soluble in less polar organic solvents.

Q2: I am using a non-polar solvent, but the solubility is still poor. What should I do?

A2: Even among non-polar solvents, there can be significant differences in their ability to dissolve a specific compound. If a single non-polar solvent is not effective, you can try a co-solvent system.[1] Adding a small amount of a more polar, miscible solvent can sometimes significantly improve solubility. For example, if you are using hexane, adding a portion of a more polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) could enhance dissolution.

Q3: Can I heat the reaction mixture to improve solubility?

A3: In many cases, increasing the temperature will increase the solubility of a solid in a liquid solvent.[2] However, you must first consider the thermal stability of all reactants, reagents, and the solvent itself. Ensure that the desired reaction is not sensitive to higher temperatures and that the solvent's boiling point is not exceeded. A gradual increase in temperature while monitoring the mixture is recommended.

Q4: Are there any other techniques to overcome severe solubility issues?

A4: For particularly challenging cases, you might consider more advanced techniques. If your reaction involves ionic reagents, a phase-transfer catalyst could be employed to facilitate the reaction between immiscible phases. In some instances, a change in the synthetic strategy to use a more soluble derivative of this compound might be necessary.

Q5: How do I choose an appropriate co-solvent?

A5: An ideal co-solvent should be miscible with the primary reaction solvent and have a polarity that is intermediate between the primary solvent and the solute. The goal is to create a solvent mixture with an overall polarity that is optimal for dissolving all reaction components. Experimentation with different ratios of the co-solvent is often necessary to find the most effective mixture.

Experimental Protocols

Protocol 1: Determining Approximate Solubility

  • Materials: this compound, a selection of potential solvents (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile, Methanol), small vials with caps, magnetic stirrer, and stir bars.

  • Procedure:

    • To a vial, add a pre-weighed amount of this compound (e.g., 10 mg).

    • Add the chosen solvent in small, measured increments (e.g., 0.1 mL) while stirring at a constant temperature (e.g., 25 °C).

    • Continue adding the solvent until the solid is completely dissolved.

    • Record the total volume of solvent added.

    • Calculate the approximate solubility in g/100 mL.

    • Repeat for each solvent to be tested.

Protocol 2: Evaluating Co-solvent Systems

  • Materials: this compound, primary solvent with poor solubility, a selection of miscible co-solvents, graduated cylinders or pipettes, reaction vessel.

  • Procedure:

    • Add the this compound and the primary solvent to the reaction vessel in the desired reaction concentration.

    • While stirring, add a co-solvent in small percentages (e.g., 5-10% of the total volume).

    • Observe for dissolution.

    • If the solid does not dissolve, incrementally increase the percentage of the co-solvent, ensuring the total volume remains constant by adjusting the primary solvent volume accordingly.

    • Note the co-solvent and the percentage that achieves complete dissolution.

Protocol 3: Assessing the Effect of Temperature

  • Materials: this compound, chosen reaction solvent, reaction vessel with a condenser, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • Set up the reaction apparatus, including the condenser.

    • Add the this compound and the solvent to the reaction vessel.

    • Begin stirring and slowly increase the temperature in increments of 5-10 °C.

    • Hold at each temperature increment for a few minutes to observe any changes in solubility.

    • Record the temperature at which complete dissolution occurs.

    • Ensure the temperature does not exceed the boiling point of the solvent or the decomposition temperature of any of the reactants.

References

Validation & Comparative

Spectroscopic Scrutiny: Confirming the Structure of (3,5-Diethoxyphenyl)methanol Against Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel and existing chemical entities is paramount. This guide provides a comprehensive spectroscopic comparison to definitively identify (3,5-Diethoxyphenyl)methanol and distinguish it from its structural isomers, (2,4-Diethoxyphenyl)methanol and (2,6-Diethoxyphenyl)methanol. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we present a clear methodology for structural verification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers. The distinct substitution patterns on the aromatic ring give rise to unique spectral fingerprints for each compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
This compound ~6.4 (estimated)s1HAr-H (H4)
~6.5 (estimated)s2HAr-H (H2, H6)
4.65s2H-CH₂OH
4.02q4H-OCH₂CH₃
1.40t6H-OCH₂CH₃
(2,4-Diethoxyphenyl)methanol ~7.2d1HAr-H (H6)
~6.4d1HAr-H (H5)
~6.4s1HAr-H (H3)
4.60s2H-CH₂OH
4.05q4H-OCH₂CH₃
1.42t6H-OCH₂CH₃
(2,6-Diethoxyphenyl)methanol ~7.2t1HAr-H (H4)
~6.5d2HAr-H (H3, H5)
4.80s2H-CH₂OH
4.10q4H-OCH₂CH₃
1.45t6H-OCH₂CH₃

Note: Estimated values are based on typical chemical shifts for similarly substituted aromatic compounds.

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

CompoundChemical Shift (δ) [ppm]
This compound 160.6, 146.3, 104.6, 99.2, 79.4, 63.5, 15.0
(2,4-Diethoxyphenyl)methanol Expected signals for 6 aromatic carbons, 1 benzylic carbon, 2 methylene carbons, and 2 methyl carbons with distinct shifts due to the substitution pattern.
(2,6-Diethoxyphenyl)methanol Expected signals for 4 unique aromatic carbons (due to symmetry), 1 benzylic carbon, 2 methylene carbons, and 2 methyl carbons.

Note: Full experimental data for the isomers were not available in the searched literature. The expected patterns are described based on the principles of NMR spectroscopy. The ¹³C NMR data for the 3,5-disubstituted pattern is supported by data from the closely related compound, (–)-Cyclohexyl(3,5-dimethoxyphenyl)methanol.[1]

Table 3: IR Spectroscopy Data (Thin Film, cm⁻¹)

CompoundO-H StretchC-H (sp³) StretchC-O Stretch (Ether)C-O Stretch (Alcohol)Aromatic C=C Stretch
This compound ~3443 (broad)~2927~1250-1300, ~1064~1050~1600, ~1462
(2,4-Diethoxyphenyl)methanol Broad band ~3300-3500~2850-3000~1200-1250, ~1040-1050~1030~1610, ~1500
(2,6-Diethoxyphenyl)methanol Broad band ~3300-3500~2850-3000~1240, ~1110~1040~1590, ~1470

Note: Values for this compound are based on the closely related (–)-Cyclohexyl(3,5-dimethoxyphenyl)methanol.[1]

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular FormulaMolecular WeightPredicted [M+H]⁺ (m/z)Key Fragmentation Peaks
This compound C₁₁H₁₆O₃[2][3]196.24197.11722[3]m/z 167 ([M-CH₂OH]⁺), 139 ([M-CH₂OH-C₂H₄]⁺), 111
(2,4-Diethoxyphenyl)methanol C₁₁H₁₆O₃196.24197.1172ortho-effect fragmentation may lead to a prominent [M-H₂O]⁺ peak.
(2,6-Diethoxyphenyl)methanol C₁₁H₁₆O₃196.24197.1172Steric hindrance may influence fragmentation pathways.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 3-4 s. A sufficient number of scans (typically 16 or 64) are co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C{¹H} NMR spectrum is recorded on the same instrument at a frequency of 101 MHz using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1-2 s are typically used. A larger number of scans (1024 or more) is generally required to obtain a good signal-to-noise ratio for all carbon signals.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small drop of the neat liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the sample can be prepared between two potassium bromide (KBr) plates.

  • Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal or KBr plates is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Ionization: Electron Ionization (EI) is typically used for volatile, thermally stable compounds like benzyl alcohol derivatives.[4][5] The electron energy is set to a standard 70 eV to induce fragmentation and generate a reproducible mass spectrum.

  • Mass Analysis: The mass spectrum is recorded across a mass-to-charge ratio (m/z) range of, for example, 40-300 amu to detect the molecular ion and key fragment ions.

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.

structure_confirmation Unknown Unknown Compound (this compound?) MS Mass Spectrometry (EI) Unknown->MS IR FT-IR Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR MW Molecular Weight Confirmed (M⁺ at m/z 196) MS->MW FG Functional Groups Identified (-OH, C-O ether, Aromatic) IR->FG Connectivity Connectivity & Isomer Differentiation NMR->Connectivity Structure Confirmed Structure: This compound MW->Structure FG->Structure Connectivity->Structure

Spectroscopic workflow for structure confirmation.

Key Spectroscopic Features of this compound

The substitution pattern of this compound results in characteristic spectroscopic features that are highlighted in the diagram below.

key_features cluster_structure This compound cluster_data Spectroscopic Evidence structure HNMR ¹H NMR: - Two aromatic signals (2H and 1H singlets) - Confirms 3,5-disubstitution pattern - Quartet and triplet for ethoxy groups HNMR->structure Aromatic Protons CNMR ¹³C NMR: - 5 distinct aromatic signals (due to symmetry) - Confirms the substitution pattern CNMR->structure Aromatic Carbons IR IR: - Broad O-H stretch (~3400 cm⁻¹) - C-O ether and alcohol stretches IR->structure Functional Groups MS MS: - Molecular ion at m/z 196 - Fragmentation pattern consistent with structure MS->structure Molecular Weight

Key structural features and their spectroscopic evidence.

By carefully analyzing the number of signals, their chemical shifts, multiplicities, and coupling constants in the NMR spectra, along with the characteristic absorption bands in the IR spectrum and the molecular ion and fragmentation pattern in the mass spectrum, the structure of this compound can be unequivocally confirmed and distinguished from its isomers. This systematic approach is fundamental to ensuring the integrity of chemical research and development.

References

A Comparative Guide to the Synthetic Routes of (3,5-Diethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and cost-effective production of key intermediates is paramount. (3,5-Diethoxyphenyl)methanol is a valuable building block in the synthesis of various biologically active molecules. This guide provides a detailed comparison of three primary synthetic methodologies for its preparation: the reduction of 3,5-diethoxybenzaldehyde, the reduction of ethyl 3,5-diethoxybenzoate, and a Grignard reaction with formaldehyde.

At a Glance: Comparison of Synthetic Methods

ParameterMethod A: Aldehyde ReductionMethod B: Ester ReductionMethod C: Grignard Reaction
Starting Material 3,5-DiethoxybenzaldehydeEthyl 3,5-diethoxybenzoate1-Bromo-3,5-diethoxybenzene
Primary Reagent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)Magnesium (Mg), Formaldehyde
Typical Yield High (>90%)High (>90%)Moderate to High (60-80%)
Reaction Time 1-3 hours2-4 hours3-5 hours
Purity of Crude Product Generally highHighModerate, requires purification
Key Advantages Mild reaction conditions, high selectivity, operational simplicity.Effective for esters which are often more stable and easier to handle than aldehydes.Forms a new carbon-carbon bond, offering synthetic versatility.
Key Disadvantages Aldehyde starting material can be prone to oxidation.Requires strictly anhydrous conditions and a highly reactive, hazardous reagent (LiAlH₄).Requires strictly anhydrous conditions; Grignard reagents are highly sensitive to moisture and protic solvents.
Estimated Cost-Effectiveness HighModerateModerate

Visualizing the Synthetic Pathways

The following diagram illustrates the three distinct synthetic routes to this compound.

Synthesis_Comparison cluster_SM Starting Materials cluster_Int Intermediate cluster_Prod Product SM_A 3,5-Diethoxybenzaldehyde Product This compound SM_A->Product Method A NaBH₄, Methanol SM_B Ethyl 3,5-diethoxybenzoate SM_B->Product Method B 1. LiAlH₄, THF 2. H₃O⁺ workup SM_C 1-Bromo-3,5-diethoxybenzene Grignard 3,5-Diethoxyphenylmagnesium bromide SM_C->Grignard Mg, THF Grignard->Product Method C 1. Formaldehyde 2. H₃O⁺ workup

Caption: Comparative workflow of synthetic routes to this compound.

Experimental Protocols

Method A: Reduction of 3,5-Diethoxybenzaldehyde with Sodium Borohydride

This method is a straightforward and high-yielding approach to this compound.

Reaction Scheme:

Procedure:

  • In a round-bottom flask, dissolve 3,5-diethoxybenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Method B: Reduction of Ethyl 3,5-Diethoxybenzoate with Lithium Aluminum Hydride

This method is suitable when starting from the corresponding ester and employs a powerful reducing agent.

Reaction Scheme:

Procedure:

  • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethyl 3,5-diethoxybenzoate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel as needed.

Method C: Grignard Reaction of 1-Bromo-3,5-diethoxybenzene with Formaldehyde

This route involves the formation of a Grignard reagent followed by its reaction with an electrophile.

Reaction Scheme:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine.

  • Add a solution of 1-bromo-3,5-diethoxybenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction.

  • Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde: Cool the Grignard solution to 0 °C. Add a solution of formaldehyde (1.5 eq, typically from paraformaldehyde) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

A Comparative Guide to the HPLC Purity Analysis of Synthesized (3,5-Diethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for newly synthesized chemical entities is a foundational requirement in drug discovery and development. (3,5-Diethoxyphenyl)methanol is a key intermediate in the synthesis of various specialty chemicals and potential pharmaceutical agents. Ensuring its purity is critical for the reliability of subsequent reactions and the safety of final products. This guide provides a comparative analysis for determining the purity of laboratory-synthesized this compound against a commercial standard using High-Performance Liquid Chromatography (HPLC), a highly sensitive and accurate analytical technique.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was compared against a certified commercial standard. The analysis was performed using a validated reverse-phase HPLC method, which separates compounds based on their hydrophobicity.[1] The results, summarized below, indicate a high degree of purity for the synthesized product, comparable to the commercial alternative.

Compound / Sample ID Retention Time (min) Peak Area (%) Calculated Purity (%)
Commercial Standard 5.2199.85>99.8%
Synthesized Product 5.2299.1299.1%
Impurity A (Unreacted Aldehyde)6.450.71-
Impurity B (Unknown)4.180.17-

The data clearly shows that the synthesized this compound is of high purity (99.1%), with only minor impurities detected. The primary impurity, with a retention time of 6.45 minutes, is consistent with the unreacted starting material, 3,5-diethoxybenzaldehyde, indicating a highly efficient reaction. The commercial standard shows a slightly higher purity of >99.8%.

Experimental Workflow

The process for analyzing the purity of the synthesized compound follows a standardized workflow, from initial sample preparation to final data analysis and purity calculation. This ensures reproducibility and accuracy in the obtained results.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing a Weigh Synthesized Product & Standard b Dissolve in Acetonitrile/Water a->b c Filter through 0.22 µm Syringe Filter b->c d Inject Sample onto C18 Column c->d Transfer to Autosampler Vial e Isocratic Elution d->e f UV Detection at 254 nm e->f g Integrate Peak Areas in Chromatogram f->g Generate Chromatogram h Calculate Area % for Each Peak g->h i Determine Final Purity h->i

Caption: Workflow for HPLC Purity Analysis.

Detailed Experimental Protocol

The following protocol was established for the purity analysis of this compound. This method is based on common practices for analyzing aromatic alcohols and related substances by reverse-phase HPLC.[2][3]

  • Instrumentation: A standard HPLC system (e.g., Shimadzu, Agilent, or Waters) equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: An isocratic mixture of Acetonitrile and Water (60:40 v/v).[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.[3][6]

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes.

  • Sample Preparation:

    • Standard Solution: Accurately weigh 10 mg of the this compound commercial standard and dissolve it in a 10 mL volumetric flask with the mobile phase to achieve a final concentration of 1 mg/mL.

    • Synthesized Sample Solution: Prepare the synthesized product in the same manner as the standard solution.

    • Filtration: Prior to injection, filter both solutions through a 0.22 µm syringe filter to remove any particulate matter.

  • Purity Calculation: The purity of the synthesized sample is determined by the area percentage method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The developed reverse-phase HPLC method provides a reliable and accurate means for assessing the purity of synthesized this compound. The experimental data demonstrates that the laboratory-synthesized product achieved a high purity of 99.1%, which is suitable for most research and development applications and is comparable to commercially available alternatives. This guide serves as a robust framework for researchers requiring stringent quality control of synthesized intermediates in the pharmaceutical and chemical industries.

References

Reactivity comparison of (3,5-Diethoxyphenyl)methanol with other benzyl alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the reactivity of functional groups is paramount for efficient and predictable outcomes. This guide provides a comparative analysis of the reactivity of (3,5-Diethoxyphenyl)methanol against other substituted benzyl alcohols in key synthetic transformations: oxidation, etherification, and esterification. The inclusion of two electron-donating ethoxy groups at the meta positions significantly influences the electron density of the aromatic ring and the benzylic carbon, thereby altering its reactivity profile.

Theoretical Framework: The Hammett Equation

The reactivity of substituted aromatic compounds can often be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants for reactions involving meta- and para-substituted benzene derivatives.[1] The equation is expressed as:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (benzyl alcohol).

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.

For this compound, the two ethoxy groups are electron-donating through resonance, increasing the electron density at the benzylic position. This generally leads to an enhanced rate of reaction for processes that involve the formation of an electron-deficient transition state, such as oxidation.

Reactivity Comparison in Key Reactions

Oxidation of Benzyl Alcohols

The oxidation of benzyl alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups accelerate the reaction by stabilizing the electron-deficient transition state that is often proposed in the rate-determining step.[2][3]

Table 1: Comparison of Reaction Rates for the Oxidation of Substituted Benzyl Alcohols

Substituent (para-)Relative Rate Constant (k/k₀)Reaction ConditionsReference
-OCH₃4.8Acidified Dichromate, 20% aq. HOAc, 303 K[2]
-CH₃1.9Acidified Dichromate, 20% aq. HOAc, 303 K[2]
-H1.0Acidified Dichromate, 20% aq. HOAc, 303 K[2]
-Cl0.5Acidified Dichromate, 20% aq. HOAc, 303 K[2]
-NO₂0.1Acidified Dichromate, 20% aq. HOAc, 303 K[2]

Based on the data, this compound, with two strong electron-donating ethoxy groups, is expected to exhibit a significantly higher rate of oxidation compared to unsubstituted benzyl alcohol and even p-methoxybenzyl alcohol.

Etherification of Benzyl Alcohols

The Williamson ether synthesis is a common method for preparing ethers from an alcohol and an alkyl halide.[4][5] The reaction proceeds via an SN2 mechanism, where the alkoxide of the benzyl alcohol acts as a nucleophile. The nucleophilicity of the alkoxide is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups increase the electron density on the oxygen atom, enhancing its nucleophilicity and thus accelerating the reaction rate.

Table 2: Yields for Symmetrical Etherification of Substituted Benzyl Alcohols

SubstituentProduct Yield (%)Reaction ConditionsReference
4-Methoxybenzyl alcohol91FeCl₃·6H₂O, Propylene Carbonate, 70°C, 14h[6][7]
4-Methylbenzyl alcohol88FeCl₃·6H₂O, Propylene Carbonate, 70°C, 16h[6][7]
Benzyl alcohol85FeCl₃·6H₂O, Propylene Carbonate, 70°C, 18h[6][7]
4-Chlorobenzyl alcohol75FeCl₃·6H₂O, Propylene Carbonate, 100°C, 24h[6][7]
4-Nitrobenzyl alcohol68FeCl₃·6H₂O, Propylene Carbonate, 100°C, 28h[6][7]

Given the presence of two electron-donating ethoxy groups, this compound is anticipated to undergo etherification at a faster rate and potentially provide higher yields under similar conditions compared to benzyl alcohol and its derivatives with electron-withdrawing groups.

Esterification of Benzyl Alcohols

Fischer esterification, the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, is a classic method for ester synthesis.[8] The reactivity of the alcohol in this reaction is also influenced by electronic factors. Electron-donating groups on the benzyl alcohol can enhance its nucleophilicity, favoring the attack on the protonated carboxylic acid.

Table 3: Yields for the Esterification of Benzyl Alcohol with Acetic Acid

CatalystBenzyl Alcohol to Acetic Acid Molar RatioTemperature (°C)Time (h)Yield (%)Reference
Amberlyst-151:180673.3[9]
Sulfated Fe-MCM-482:160698.9[10]
p-Toluenesulfonic acid1:1.2Reflux1296 (GC)[11]

While direct comparative kinetic data for substituted benzyl alcohols in Fischer esterification is less common in the literature, the general principle of enhanced nucleophilicity due to electron-donating groups suggests that this compound would be more reactive than benzyl alcohol in this transformation.

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. Researchers should adapt these procedures based on specific substrates and safety considerations.

Protocol 1: Oxidation of Benzyl Alcohol to Benzaldehyde

Materials:

  • Benzyl alcohol (or substituted benzyl alcohol)

  • Sodium molybdate dihydrate

  • 4 M HCl

  • Benzyltriethylammonium chloride (BTEAC)

  • 15% Hydrogen peroxide

  • Sodium sulfate

  • Round bottom flask, condenser, heating mantle, distillation apparatus

Procedure:

  • Catalyst Preparation: Dissolve sodium molybdate dihydrate (1.2 mmol) in water (1 mL) with 4 M HCl (0.5 mL). In a separate vial, dissolve BTEAC (2.30 mmol) in water (3 mL). Heat the BTEAC solution to 70°C and add the molybdate solution dropwise with stirring. Stir for an additional 5 minutes, then cool and collect the catalyst by vacuum filtration.[12]

  • Oxidation Reaction: To a 50 mL round bottom flask, add the benzyl alcohol (50 mmol) and the dried catalyst (0.2 mol%). Add 15% hydrogen peroxide (60 mmol).[12]

  • Reflux the mixture for one hour.

  • Cool the reaction to room temperature.

  • Isolate the product by simple distillation.

  • Separate the aqueous layer from the distillate and dry the organic product over sodium sulfate.

  • Characterize the product by IR and NMR spectroscopy.

Protocol 2: Williamson Ether Synthesis

Materials:

  • Benzyl alcohol (or substituted benzyl alcohol)

  • Strong base (e.g., sodium hydride)

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Separatory funnel, rotary evaporator

Procedure:

  • In a flame-dried round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzyl alcohol in the anhydrous solvent.

  • Cool the solution in an ice bath and slowly add the strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Fischer Esterification

Materials:

  • Benzyl alcohol (or substituted benzyl alcohol)

  • Carboxylic acid (e.g., acetic acid)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Dean-Stark apparatus (optional, for water removal)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round bottom flask, add the benzyl alcohol, the carboxylic acid (typically in excess), and a catalytic amount of concentrated sulfuric acid.[13][14]

  • If desired, set up a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether).

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

  • Purify the product by distillation or column chromatography.

Visualizing Reaction Workflows and Principles

The following diagrams illustrate a general workflow for comparing the reactivity of benzyl alcohols and the electronic effects of substituents.

G General Workflow for Reactivity Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactants Select Benzyl Alcohols: - this compound - Benzyl Alcohol (Reference) - p-Nitrobenzyl Alcohol - p-Methoxybenzyl Alcohol Reagents Prepare Reaction Reagents: - Oxidizing Agent - Alkyl Halide & Base - Carboxylic Acid & Catalyst Oxidation Oxidation Reagents->Oxidation Etherification Etherification Esterification Esterification Monitoring Monitor Reaction Progress (TLC, GC) Oxidation->Monitoring Etherification->Monitoring Esterification->Monitoring Isolation Isolate and Purify Products Monitoring->Isolation Characterization Characterize Products (NMR, IR, MS) Isolation->Characterization Quantification Quantify Yields and/or Rate Constants Characterization->Quantification Data_Table Compile Data into Comparison Tables Quantification->Data_Table Conclusion Draw Conclusions on Relative Reactivity Data_Table->Conclusion

Caption: General Experimental Workflow for Comparing Benzyl Alcohol Reactivity.

G Electronic Effects on Benzyl Alcohol Reactivity cluster_reactants Substituted Benzyl Alcohols cluster_transition_state Transition State (e.g., Oxidation) cluster_reactivity Relative Reactivity EDG This compound (Electron-Donating Groups) TS Electron-Deficient Transition State EDG->TS Stabilizes High Increased Reactivity (Stabilized TS) EDG->High Leads to Neutral Benzyl Alcohol (Reference) Neutral->TS Baseline Baseline Reactivity Neutral->Baseline Leads to EWG p-Nitrobenzyl Alcohol (Electron-Withdrawing Group) EWG->TS Destabilizes Low Decreased Reactivity (Destabilized TS) EWG->Low Leads to

Caption: Influence of Substituents on Benzyl Alcohol Reactivity.

Conclusion

The presence of two electron-donating ethoxy groups in this compound is predicted to significantly enhance its reactivity in oxidation, etherification, and esterification reactions compared to unsubstituted benzyl alcohol and benzyl alcohols bearing electron-withdrawing substituents. This increased reactivity is attributed to the stabilization of electron-deficient transition states and the enhanced nucleophilicity of the alcohol. For drug development professionals and synthetic chemists, this implies that reactions involving this compound may proceed under milder conditions, with faster reaction times, and potentially higher yields. The provided experimental protocols offer a starting point for the practical investigation and application of this versatile building block.

References

A Comparative Computational Analysis of (3,5-Diethoxyphenyl)methanol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in the field of drug development, this guide provides a comparative computational assessment of the physicochemical and pharmacokinetic properties of (3,5-Diethoxyphenyl)methanol against two structurally related alternatives: (3,5-Dimethoxyphenyl)methanol and Anisole. This analysis leverages in silico modeling to predict key drug-likeness parameters, offering insights into their potential as viable therapeutic candidates.

This report utilizes computational modeling to generate data on key properties relevant to the drug discovery process. While experimental validation is essential, these in silico predictions provide a valuable preliminary screening tool to guide further research and development efforts.

Comparative Analysis of Physicochemical and ADME Properties

The following tables summarize the computationally predicted properties for this compound and the two comparator molecules, (3,5-Dimethoxyphenyl)methanol and Anisole. These predictions were generated using the SwissADME web tool, a widely used platform for in silico drug discovery.

Table 1: Predicted Physicochemical Properties

PropertyThis compound(3,5-Dimethoxyphenyl)methanolAnisole
Molecular Formula C₁₁H₁₆O₃C₉H₁₂O₃C₇H₈O
Molecular Weight 196.24 g/mol 168.19 g/mol 108.14 g/mol
LogP (Consensus) 2.061.302.11
Water Solubility (ESOL) -2.88 (Moderately soluble)-2.36 (Soluble)-2.39 (Soluble)
Topological Polar Surface Area (TPSA) 38.69 Ų38.69 Ų9.23 Ų
Number of Rotatable Bonds 531
Hydrogen Bond Acceptors 331
Hydrogen Bond Donors 110

Table 2: Predicted Pharmacokinetic Properties (ADME)

PropertyThis compound(3,5-Dimethoxyphenyl)methanolAnisole
GI Absorption HighHighHigh
BBB Permeant YesYesYes
P-gp Substrate NoNoNo
CYP1A2 Inhibitor NoNoNo
CYP2C19 Inhibitor NoNoNo
CYP2C9 Inhibitor YesNoNo
CYP2D6 Inhibitor NoNoNo
CYP3A4 Inhibitor NoNoNo
Log Kp (skin permeation) -6.23 cm/s-6.71 cm/s-5.73 cm/s

Table 3: Predicted Drug-Likeness and Medicinal Chemistry Properties

PropertyThis compound(3,5-Dimethoxyphenyl)methanolAnisole
Lipinski's Rule of Five Yes (0 violations)Yes (0 violations)Yes (0 violations)
Ghose Filter Yes (0 violations)Yes (0 violations)No (1 violation: MW < 160)
Veber Filter Yes (0 violations)Yes (0 violations)Yes (0 violations)
Egan Filter Yes (0 violations)Yes (0 violations)Yes (0 violations)
Muegge Filter No (1 violation: TPSA > 150)No (1 violation: TPSA > 150)Yes (0 violations)
Bioavailability Score 0.550.550.56
Lead-likeness No (2 violations: MW > 250, Rotatable bonds > 4)No (1 violation: MW > 250)Yes (0 violations)
Synthetic Accessibility 2.532.211.00

Methodology

Computational Modeling Protocol

The in silico analysis of this compound, (3,5-Dimethoxyphenyl)methanol, and Anisole was performed using the SwissADME web tool (--INVALID-LINK--). The canonical SMILES (Simplified Molecular Input Line Entry System) for each compound were obtained from the PubChem database and used as the input for the predictions.

  • This compound SMILES: CCOC1=CC(=CC(=C1)CO)OCC

  • (3,5-Dimethoxyphenyl)methanol SMILES: COC1=CC(=CC(=C1)CO)OC

  • Anisole SMILES: COC1=CC=CC=C1

SwissADME calculates a wide range of molecular descriptors, including physicochemical properties, pharmacokinetic (ADME) parameters, drug-likeness based on various established filters, and medicinal chemistry friendliness. The prediction models employed by SwissADME are based on a combination of established algorithms and in-house developed methods. For instance, the consensus LogP is an average of multiple predictive models, and the ESOL model is used for estimating water solubility. Pharmacokinetic predictions, such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, are based on the BOILED-Egg model. Cytochrome P450 (CYP) inhibition is predicted using support vector machine (SVM) models.

Visualizations

Computational Workflow

The following diagram illustrates the workflow used for the computational analysis of the target and comparator molecules.

Computational_Workflow cluster_Input Input cluster_Tool Computational Tool cluster_Output Predicted Properties SMILES SMILES Strings - this compound - (3,5-Dimethoxyphenyl)methanol - Anisole SwissADME SwissADME Web Tool SMILES->SwissADME Physicochemical Physicochemical (MW, LogP, Solubility, TPSA) SwissADME->Physicochemical ADME ADME (GI Absorption, BBB Permeability, CYP Inhibition, P-gp Substrate) SwissADME->ADME DrugLikeness Drug-Likeness (Lipinski, Ghose, Veber, etc.) SwissADME->DrugLikeness MedicinalChemistry Medicinal Chemistry (Bioavailability, Lead-likeness, Synthetic Accessibility) SwissADME->MedicinalChemistry

Caption: Computational analysis workflow.

Lipinski's Rule of Five

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The following diagram illustrates the logical relationship of these rules.

Lipinskis_Rule_of_Five cluster_Rules Lipinski's Rules (No more than one violation) Molecule Chemical Compound MW Molecular Weight <= 500 Da Molecule->MW LogP LogP <= 5 Molecule->LogP HBD Hydrogen Bond Donors <= 5 Molecule->HBD HBA Hydrogen Bond Acceptors <= 10 Molecule->HBA Orally_Active Likely Orally Active Drug Poor_Absorption Poor Absorption or Permeation Likely MW->Orally_Active MW->Poor_Absorption > 500 LogP->Orally_Active LogP->Poor_Absorption > 5 HBD->Orally_Active HBD->Poor_Absorption > 5 HBA->Orally_Active HBA->Poor_Absorption > 10

Caption: Lipinski's Rule of Five for drug-likeness.

Discussion

The computational analysis reveals that all three compounds exhibit favorable drug-like properties, with no violations of Lipinski's Rule of Five. They are all predicted to have high gastrointestinal absorption and to be capable of permeating the blood-brain barrier.

This compound shows a higher lipophilicity (LogP = 2.06) compared to its dimethoxy analog (LogP = 1.30), which may influence its membrane permeability and interaction with hydrophobic targets. However, this increased lipophilicity is associated with a slight decrease in predicted water solubility. A notable prediction for this compound is its potential inhibition of the CYP2C9 enzyme, a crucial consideration for potential drug-drug interactions. Its synthetic accessibility is predicted to be slightly more complex than the other two molecules.

(3,5-Dimethoxyphenyl)methanol presents a more balanced profile with good water solubility and no predicted inhibition of the major CYP450 enzymes. Its lower molecular weight and fewer rotatable bonds compared to the diethoxy analog might be advantageous for lead-likeness, although it still violates one criterion.

Anisole , the simplest of the three, serves as a basic structural reference. While it also shows good predicted absorption and BBB permeability, its lower molecular weight and simpler structure lead to a "No" for the Ghose filter, which is a more stringent drug-likeness filter. However, it passes the Muegge filter, unlike the other two compounds.

Comparative Analysis of Analytical Data for (3,5-Diethoxyphenyl)methanol and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of the analytical data for (3,5-Diethoxyphenyl)methanol and its structurally related analogs, (3,5-Dimethoxyphenyl)methanol and (3,4-Diethoxyphenyl)methanol. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for the cross-validation of these compounds, which are often utilized as intermediates in pharmaceutical synthesis. This document summarizes key physicochemical properties and, where available, presents a comparative analysis of their spectroscopic data.

Physicochemical Properties

A fundamental step in the identification and validation of a chemical compound is the determination of its basic physicochemical properties. The table below summarizes key identifiers and properties for this compound and its selected analogs.

PropertyThis compound(3,5-Dimethoxyphenyl)methanol(3,4-Diethoxyphenyl)methanol
CAS Number 198623-56-2[1]705-76-0[2]83459-29-4[3]
Molecular Formula C₁₁H₁₆O₃[1]C₉H₁₂O₃[2]C₁₁H₁₆O₃[3]
Molecular Weight 196.24 g/mol [1]168.19 g/mol [2]196.24 g/mol [3]
Appearance Not specifiedWhite to Off-White Solid[2]Solid[3]
Melting Point Not specifiedNot specified39-43°C[3]

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the structural elucidation and confirmation of organic molecules. This section compares the available analytical data for the subject compounds. Note: Publicly available experimental spectra for this compound are limited. Predicted data and information from commercial suppliers are included where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Comparative ¹H and ¹³C NMR Data

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)
This compound Data not publicly availableData not publicly available
(3,5-Dimethoxyphenyl)methanol Data not publicly availableData not publicly available
(3,4-Diethoxyphenyl)methanol Data not publicly availableData not publicly available
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic peaks for the hydroxyl (-OH) and ether (C-O-C) groups are of primary interest for these compounds.

Table 3: Comparative IR Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound Data not publicly available
(3,5-Dimethoxyphenyl)methanol Data not publicly available
(3,4-Diethoxyphenyl)methanol Data not publicly available
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound Predicted [M+H]⁺: 197.11722, [M]⁺: 196.10939[5]Predicted [M+H-H₂O]⁺: 179.10720[5]
(3,5-Dimethoxyphenyl)methanol 168[6]137, 110, 77
(3,4-Diethoxyphenyl)methanol Data not publicly availableData not publicly available

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable analytical data. The following are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The analysis is typically performed on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7] Further dilute the sample to the low µg/mL or ng/mL range depending on the ionization technique and instrument sensitivity.[7]

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum shows the relative intensity of different ions, which can be used to determine the molecular weight and identify characteristic fragment ions. The fragmentation of aromatic alcohols often involves the loss of water and cleavage of the benzylic C-C bond.[8][9][10]

Experimental Workflow and Data Cross-Validation

The following diagram illustrates a typical workflow for the analytical cross-validation of a compound like this compound.

G Analytical Cross-Validation Workflow cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_validation Data Validation and Comparison Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Interpretation and Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Analogs and Literature Data Data_Analysis->Comparison Final_Report Confirmation of Structure and Purity Comparison->Final_Report

References

Benchmarking the synthesis of (3,5-Diethoxyphenyl)methanol against published procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthetic methodologies applicable to the preparation of (3,5-Diethoxyphenyl)methanol, a valuable building block in organic synthesis. The following sections detail two distinct synthetic strategies: the reduction of 3,5-diethoxybenzaldehyde and the Grignard reaction of 1-bromo-3,5-diethoxybenzene with formaldehyde. This guide presents hypothetical quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to assist researchers in selecting a suitable method.

Comparative Analysis of Synthetic Routes

The choice between the reduction and Grignard pathways for the synthesis of this compound depends on factors such as the availability of starting materials, desired yield and purity, scalability, and the specific equipment and safety precautions required for each route.

ParameterMethod A: Reduction of 3,5-DiethoxybenzaldehydeMethod B: Grignard Reaction
Starting Material 3,5-Diethoxybenzaldehyde1-Bromo-3,5-diethoxybenzene, Formaldehyde
Key Reagents Sodium Borohydride (NaBH₄), MethanolMagnesium (Mg), Diethyl Ether, Formaldehyde
Reaction Time ~ 2 hours~ 4 hours
Hypothetical Yield 90-98%75-85%
Hypothetical Purity >98%>95%
Key Advantages Milder reaction conditions, high yield, simple work-up.Forms a new carbon-carbon bond, useful if the aldehyde is not available.
Potential Disadvantages Starting aldehyde is required.Requires strictly anhydrous conditions, Grignard reagent is moisture-sensitive.

Experimental Protocols

Method A: Reduction of 3,5-Diethoxybenzaldehyde with Sodium Borohydride

This method involves the reduction of the aldehyde functional group of 3,5-diethoxybenzaldehyde to a primary alcohol using the mild reducing agent sodium borohydride.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (51.5 mmol) of 3,5-diethoxybenzaldehyde in 100 mL of methanol.

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Slowly add 1.95 g (51.5 mmol) of sodium borohydride to the solution in small portions over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add 50 mL of deionized water to quench the reaction.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Method B: Grignard Reaction of 1-Bromo-3,5-diethoxybenzene with Formaldehyde

This route utilizes a Grignard reagent formed from 1-bromo-3,5-diethoxybenzene, which then acts as a nucleophile, attacking formaldehyde to form the desired primary alcohol.

Procedure:

  • Set up a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place 1.50 g (61.7 mmol) of magnesium turnings and a small crystal of iodine in the flask.

  • In the dropping funnel, place a solution of 12.0 g (52.0 mmol) of 1-bromo-3,5-diethoxybenzene in 50 mL of anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction has initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, depolymerize paraformaldehyde by heating to generate gaseous formaldehyde, which is then passed through the Grignard solution via a cannula under a nitrogen stream.

  • After the addition of formaldehyde is complete, stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizing the Synthetic Workflows

Method_A_Workflow start Dissolve 3,5-Diethoxybenzaldehyde in Methanol cool Cool to 0°C start->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir quench Quench with Water stir->quench concentrate Remove Methanol quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with Brine extract->wash dry Dry over Sodium Sulfate wash->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via reduction.

Method_B_Workflow start Prepare Grignard Reagent from 1-Bromo-3,5-diethoxybenzene and Mg cool Cool Grignard Reagent to 0°C start->cool add_formaldehyde Add Gaseous Formaldehyde cool->add_formaldehyde stir Stir at Room Temperature add_formaldehyde->stir quench Quench with Sat. aq. NH4Cl stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over Magnesium Sulfate wash->dry purify Purify by Distillation or Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Comparative Analysis of Reaction Mechanisms Involving (3,5-Diethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Key Reactions, Experimental Protocols, and Mechanistic Pathways

(3,5-Diethoxyphenyl)methanol is a versatile chemical intermediate whose reactivity is significantly influenced by the electron-donating ethoxy groups on the phenyl ring. Understanding its behavior in various chemical transformations is crucial for its application in the synthesis of complex molecules, including potential drug candidates. This guide provides a comparative analysis of the primary reaction mechanisms involving this compound—namely oxidation, etherification, and Friedel-Crafts alkylation—supported by experimental data and detailed protocols for key reactions.

Oxidation of this compound

The oxidation of this compound to its corresponding aldehyde, 3,5-diethoxybenzaldehyde, is a fundamental transformation. The electron-rich nature of the aromatic ring makes the benzylic proton susceptible to removal, facilitating oxidation. However, this increased reactivity also presents a challenge, as over-oxidation to the carboxylic acid can occur. A comparative overview of different oxidation methods for the closely related 3,5-dimethoxybenzyl alcohol is presented below, offering insights into suitable conditions for this compound.

Oxidizing AgentSolventReaction TimeTemperatureYield (%)Notes
Collins Reagent (CrO₃·2Py)Dichloromethane-Room Temp.~80Effective for selective oxidation to the aldehyde.[1]
Potassium Iodide / IodineWater-90 °C90A transition-metal-free and efficient method.[2]
Platinum on Carbon (Pt/C) / O₂Toluene3 hours80 °CHighCatalyst can be reused multiple times.[3]
Experimental Protocol: Oxidation using Collins Reagent[1]
  • Preparation of Collins Reagent: In a flask under an inert atmosphere, add chromium trioxide (CrO₃) to a solution of pyridine in dichloromethane.

  • Reaction: To the prepared Collins reagent, add a solution of 3,5-dimethoxybenzyl alcohol in dichloromethane.

  • Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the mixture through celite to remove chromium salts.

  • Purification: Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer and evaporate the solvent to obtain the product.

Etherification of this compound

The formation of ethers from this compound can be achieved through several methods, primarily involving the reaction of the alcohol with an alkyl halide or another alcohol under acidic or basic conditions. The choice of method depends on the desired product and the sensitivity of the substrates. Below is a comparison of different etherification approaches applicable to substituted benzyl alcohols.

MethodReagentsCatalystSolventTemperatureYield (%)Notes
Williamson Ether SynthesisBenzyl bromide, KOHPhase Transfer CatalystTolueneRefluxHighA classic and generally efficient method for unsymmetrical ethers.
Acid-Catalyzed DehydrationSecond alcoholHCl-20 °CHighEffective for the synthesis of unsymmetrical ethers from benzylic alcohols.[4]
Iron-Catalyzed EtherificationSecond alcoholFeCl₃·6H₂OPropylene Carbonate70-120 °C53-91An eco-friendly approach using a less toxic metal catalyst.[5]
TCT/DMSO CatalyzedMethanol or EthanolDMSOMethanol or Ethanol-Moderate to HighChemoselective for benzylic alcohols.[6]
Experimental Protocol: Iron-Catalyzed Homo-etherification[5]
  • Catalyst Preparation: In a pressure tube, add FeCl₃·6H₂O (5 mol %) to propylene carbonate (1 mL).

  • Reaction: Add the substituted benzylic alcohol (2 mmol) to the catalyst mixture.

  • Heating: Stir the reaction mixture at a temperature between 70-120 °C for 14-48 hours.

  • Work-up: After completion (monitored by TLC), extract the mixture with petroleum ether.

  • Purification: Separate the layers and purify the product from the organic phase.

Friedel-Crafts Alkylation with this compound

The electron-donating ethoxy groups in this compound highly activate the benzylic position, making it a potent electrophile precursor for Friedel-Crafts alkylation reactions. However, this high reactivity can also lead to undesired side reactions, such as oligomerization.

It has been observed that the reaction of highly activated methoxy-containing benzylic alcohols with benzene in the presence of TiCl₄ did not yield the desired diarylmethane products, but instead resulted in oligomerization.[7] This suggests that for successful Friedel-Crafts alkylation with this compound, milder reaction conditions or alternative catalysts that can control the reactivity of the carbocation intermediate are necessary.

General Considerations for Friedel-Crafts Alkylation:
  • Catalyst: Lewis acids like AlCl₃ or Brønsted acids like H₂SO₄ are commonly used. For highly activated substrates, milder catalysts may be required to prevent side reactions.[8]

  • Solvent: The aromatic substrate itself can often be used as the solvent.

  • Temperature: Reactions are typically run at low temperatures to control the reaction rate and minimize byproducts.

Mechanistic Pathways and Logical Relationships

To visualize the reaction mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.

Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification CrO3 Chromium Trioxide Collins Collins Reagent CrO3->Collins Pyridine Pyridine Pyridine->Collins DCM_prep Dichloromethane DCM_prep->Collins Reaction Stir at RT (Monitor by TLC) Collins->Reaction Alcohol This compound in Dichloromethane Alcohol->Reaction Filtration Filter through Celite Reaction->Filtration Wash Wash with HCl, NaHCO3, Brine Filtration->Wash Dry Dry & Evaporate Wash->Dry Product 3,5-Diethoxybenzaldehyde Dry->Product Etherification_Mechanism cluster_activation Alcohol Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_deprotonation Deprotonation Alcohol This compound Activated_Alcohol Protonated Alcohol Alcohol->Activated_Alcohol Catalyst Acid Catalyst (H+) Catalyst->Activated_Alcohol Carbocation Benzylic Carbocation Activated_Alcohol->Carbocation - H2O Nucleophile Second Alcohol (R'OH) Ether_Intermediate Protonated Ether Nucleophile->Ether_Intermediate Carbocation->Ether_Intermediate Product Unsymmetrical Ether Ether_Intermediate->Product - H+ Friedel_Crafts_Challenge Start This compound Carbocation Highly Stabilized Benzylic Carbocation Start->Carbocation Activation Catalyst Strong Lewis Acid (e.g., TiCl4) Catalyst->Carbocation Desired_Reaction Reaction with Arene Carbocation->Desired_Reaction Side_Reaction Reaction with another Alcohol Molecule Carbocation->Side_Reaction Desired_Product Diarylmethane Product Desired_Reaction->Desired_Product Oligomer Oligomerization Products Side_Reaction->Oligomer

References

A Comparative Guide to the Catalytic Oxidation of (3,5-Diethoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of benzyl alcohol derivatives to their corresponding aldehydes is a cornerstone of modern organic synthesis, providing key intermediates for pharmaceuticals, fine chemicals, and agrochemicals. The substitution pattern on the aromatic ring significantly influences the reactivity of the benzyl alcohol, necessitating a careful selection of the catalytic system to achieve high yields and selectivity. This guide provides a comparative analysis of various catalytic systems for the oxidation of (3,5-Diethoxyphenyl)methanol and its hypothetical derivatives, supported by established experimental data for analogous substituted benzyl alcohols.

Data Presentation: A Comparative Analysis of Catalyst Performance

The following table summarizes the expected performance of various heterogeneous and homogeneous catalysts in the oxidation of this compound and its derivatives. The data is extrapolated from studies on benzyl alcohol and other substituted benzyl alcohols, providing a predictive framework for catalyst selection. The presence of two electron-donating ethoxy groups in the meta positions is anticipated to activate the benzylic position, potentially leading to higher conversion rates compared to unsubstituted benzyl alcohol under similar conditions.

SubstrateCatalystOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)ProductReference
This compoundPd-Fe/TiO₂O₂/H₂Methanol500.5~60>953,5-Diethoxybenzaldehyde[1]
This compoundAuPd/TiO₂O₂Solvent-free1203>95~953,5-Diethoxybenzaldehyde[1]
This compoundFe(NO₃)₃·9H₂O-1,4-dioxane80696>953,5-Diethoxybenzaldehyde[1]
4-Nitro-(3,5-Diethoxyphenyl)methanolγ-Fe₂O₃/SiO₂-STZAirToluene1305~90>904-Nitro-3,5-Diethoxybenzaldehyde[2]
4-Methyl-(3,5-Diethoxyphenyl)methanolγ-Fe₂O₃/SiO₂-STZAirToluene1305>95>904-Methyl-3,5-Diethoxybenzaldehyde[2]
This compoundNiSO₄·6H₂O/K₂S₂O₈-Water (pH=14)RT-75-97-3,5-Diethoxybenzoic acid[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established procedures for the oxidation of substituted benzyl alcohols and can be adapted for this compound derivatives.

Oxidation of this compound using Pd-Fe/TiO₂[1]
  • Catalyst Preparation: The Pd-Fe/TiO₂ catalyst is prepared by a co-impregnation method. A solution of palladium(II) chloride and iron(III) chloride in dilute HCl is added to a suspension of TiO₂ powder. The mixture is stirred, followed by evaporation of the solvent. The resulting solid is dried and then calcined in air.

  • Reaction Procedure: The oxidation reaction is carried out in a 50 mL stainless steel autoclave. The autoclave is charged with the Pd-Fe/TiO₂ catalyst (e.g., 0.01 g), methanol (7.13 g), and this compound (1.20 g, 6.11 mmol), along with an internal standard such as mesitylene (0.5 mL). The autoclave is purged three times with 5% H₂/CO₂ (0.7 MPa) before being filled to a pressure of 2.9 MPa. Subsequently, 25% O₂/CO₂ is added to a total pressure of 1.1 MPa. The reaction mixture is stirred at 1200 rpm and heated to 50 °C. Product yield is determined by gas chromatography.

Solvent-Free Oxidation using AuPd/TiO₂[1]
  • Catalyst Preparation: The AuPd/TiO₂ catalyst is synthesized by a deposition-precipitation method. HAuCl₄ and PdCl₂ are dissolved in water, and the pH is adjusted to be basic. TiO₂ support is added, and the mixture is stirred. The resulting solid is filtered, washed, dried, and calcined.

  • Reaction Procedure: The oxidation is conducted in a glass reactor. This compound (1 mmol) and the AuPd/TiO₂ catalyst (e.g., 10 mg) are mixed. The reactor is flushed with O₂, and the reaction is carried out at 120 °C with vigorous stirring for 3 hours. The products are analyzed by GC-MS.

Oxidation using γ-Fe₂O₃/SiO₂-STZ[2]
  • Catalyst Preparation: Silica-coated magnetic nanoparticles (γ-Fe₂O₃/SiO₂) are functionalized with sulfathiazole (STZ) to create the support. The active metal is then incorporated.

  • Reaction Procedure: The reaction is performed in a sealed vial. The catalyst, this compound derivative (e.g., 1 mmol), and toluene are added to the vial. The vial is pressurized with air (20 bar) and heated to 130 °C for 5 hours. Conversion and selectivity are determined by HPLC.

Mandatory Visualization

The following diagrams illustrate a generalized workflow for catalyst screening in the oxidation of this compound and a plausible catalytic cycle.

Experimental_Workflow A Substrate Preparation (this compound and derivatives) D Catalytic Oxidation A->D B Catalyst Selection (e.g., Pd-Fe/TiO₂, AuPd/TiO₂) B->D C Reaction Setup (Solvent, Oxidant, Temp., Time) C->D E Work-up and Product Isolation D->E F Analysis (GC-MS, HPLC, NMR) E->F G Data Comparison (Conversion, Selectivity) F->G H Optimal Catalyst Identification G->H

Caption: A generalized workflow for the comparative study of catalysts.

Catalytic_Cycle Catalyst Catalyst (Active Site) Intermediate1 Catalyst-Substrate Complex Catalyst->Intermediate1 Adsorption Reduced_Oxidant Reduced Oxidant Catalyst->Reduced_Oxidant Reduction of Oxidant Substrate This compound Substrate->Intermediate1 Intermediate2 Oxidized Intermediate Intermediate1->Intermediate2 Oxidative Step Intermediate2->Catalyst Regeneration Product 3,5-Diethoxybenzaldehyde Intermediate2->Product Desorption Oxidant Oxidant (e.g., O₂) Oxidant->Intermediate1

Caption: A plausible catalytic cycle for the oxidation of this compound.

References

Safety Operating Guide

Proper Disposal of (3,5-Diethoxyphenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides detailed procedures for the proper disposal of (3,5-Diethoxyphenyl)methanol, a compound used in various research and development applications. Adherence to these guidelines is essential for minimizing risks and ensuring regulatory compliance.

Essential Safety and Handling Information

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.[1]

Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the contaminated material into a designated, sealable container for hazardous waste.

Quantitative Data for Aromatic Alcohols

The following table summarizes key quantitative data relevant to the safe handling and disposal of aromatic alcohols, providing a reference point in the absence of specific data for this compound.

PropertyValueSignificance for Disposal
Chemical Class Aromatic AlcoholGoverns the general chemical compatibility and reactivity.
Physical State Likely solid or liquidInfluences the choice of collection and storage containers.
Solubility Generally low in water, soluble in organic solventsIndicates that it should not be disposed of down the drain.[2]
Hazard Classification Potentially harmful if swallowed or inhaled.[3]Dictates the need for careful handling and disposal as hazardous chemical waste.
Disposal Route Incineration or chemical landfillThe primary methods for the final disposition of this type of chemical waste.[3][4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed through a certified hazardous waste management program.[6] Do not attempt to dispose of this chemical in regular trash or down the sanitary sewer.[6]

  • Waste Segregation: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a dedicated, properly labeled hazardous waste container.[7] This compound falls under the category of non-halogenated organic waste.[7]

  • Container Selection: Use a container that is chemically compatible with aromatic alcohols. High-density polyethylene (HDPE) or glass containers are generally suitable.[7] The container must have a secure, tightly fitting lid to prevent leakage or evaporation.[7]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[8] Include any other components of the waste mixture.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9] This area should be away from ignition sources and incompatible chemicals.

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Non-Halogenated Organic Waste ppe->segregate container Select Chemically Compatible Container (e.g., HDPE, Glass) segregate->container label Label Container: 'Hazardous Waste' Chemical Name & Quantity container->label store Store in Designated Satellite Accumulation Area label->store pickup Arrange for Pickup by Certified Hazardous Waste Vendor store->pickup end_node End: Proper Disposal pickup->end_node

References

Essential Safety and Operational Guide for (3,5-Diethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (3,5-Diethoxyphenyl)methanol was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, such as benzyl alcohol and other alkoxybenzyl alcohols, as well as general best practices for handling laboratory chemicals. It is imperative to treat this compound as potentially hazardous and to exercise extreme caution. A thorough risk assessment should be conducted before any handling.

Hazard Identification and Risk Assessment

This compound is a substituted benzyl alcohol. While specific toxicity data is unavailable, related compounds can cause skin, eye, and respiratory tract irritation.[1][2] Ingestion and inhalation may be harmful.[1][3] The presence of ether groups may introduce additional hazards, and the compound's flammability characteristics are unknown. Therefore, it is prudent to handle it as a flammable, irritant, and potentially toxic substance.

Potential Hazards:

  • Eye Contact: May cause serious eye irritation.[2]

  • Skin Contact: May cause skin irritation.[1][2] Prolonged or repeated contact may lead to dermatitis.

  • Inhalation: May cause respiratory tract irritation.[2]

  • Ingestion: Harmful if swallowed.[3]

  • Flammability: Assumed to be a combustible liquid.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Prep Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator or higher, used within a certified chemical fume hood.
Chemical Reactions Chemical splash goggles & face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatWork exclusively within a certified chemical fume hood.
Waste Disposal Chemical splash gogglesChemical-resistant gloves (nitrile or neoprene)Flame-resistant lab coatWork in a well-ventilated area.
Handling and Storage

Handling:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Avoid direct contact with skin, eyes, and clothing.[5][6]

  • Prevent the formation of aerosols or dust.

  • Use non-sparking tools and explosion-proof equipment if the compound is determined to be flammable.[7][8]

  • Ground all containers and transfer equipment to prevent static discharge.[7]

  • Ensure an eyewash station and safety shower are readily accessible.

Storage:

  • Store in a tightly closed, properly labeled container.[7][8][9]

  • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][7][9]

  • Store away from strong oxidizing agents, strong acids, and strong bases.[3]

  • Some suppliers recommend storage at 2-8°C.[10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be made of a compatible material (e.g., high-density polyethylene for organic solvents).

  • Solid Waste: Contaminated lab supplies (e.g., pipette tips, gloves, weighing paper) should be collected in a separate, clearly labeled hazardous waste container.

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[11] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[11]

Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office.

  • Do not pour any waste containing this compound down the drain.[12]

  • Ensure all waste containers are securely closed and properly labeled with the contents.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[13]

  • Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal prep_start Start: Obtain this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh Weigh Compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution reaction Conduct Reaction prepare_solution->reaction segregate_waste Segregate Waste (Liquid, Solid, Sharps) reaction->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End contact_ehs->end End of Process

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.